molecular formula C19H30O2 B1201996 Epietiocholanolone CAS No. 571-31-3

Epietiocholanolone

货号: B1201996
CAS 编号: 571-31-3
分子量: 290.4 g/mol
InChI 键: QGXBDMJGAMFCBF-XRJZGPCZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Epietiocholanolone, also known as 5b-epiandrosterone or M1A, belongs to the class of organic compounds known as androgens and derivatives. These are 3-hydroxylated C19 steroid hormones. They are known to favor the development of masculine characteristics. They also show profound effects on scalp and body hair in humans. Thus, this compound is considered to be a steroid lipid molecule. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. This compound has been found in human hepatic tissue and kidney tissues, and has also been detected in multiple biofluids, such as blood and urine. Within the cell, this compound is primarily located in the cytoplasm and membrane (predicted from logP).
This compound is a 3-hydroxy steroid. It has a role as an androgen.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(3S,5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13+,14+,15+,16+,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXBDMJGAMFCBF-XRJZGPCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601024073
Record name 3beta-Hydroxy-5beta-androstan-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601024073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Epietiocholanolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000546
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

571-31-3
Record name Epietiocholanolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=571-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epietiocholanolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epietiocholanolone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62996
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3beta-Hydroxy-5beta-androstan-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601024073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPIETIOCHOLANOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1751JYC6P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Epietiocholanolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000546
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

154 - 155 °C
Record name Epietiocholanolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000546
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Metabolic Conversion of Testosterone to Epietiocholanolone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the metabolic pathway responsible for the conversion of testosterone to its downstream metabolite, epietiocholanolone. It outlines the key enzymatic steps, presents relevant quantitative data, details common experimental protocols for analysis, and provides visual diagrams to elucidate the biochemical cascade and analytical workflows.

The Metabolic Pathway: From Androgen to 17-Ketosteroid

The transformation of testosterone into this compound is a multi-step process primarily occurring in the liver.[1] This pathway is a crucial component of androgen catabolism, converting the potent androgen, testosterone, into an inactive 17-ketosteroid metabolite that is eventually excreted. The conversion involves a series of reduction and oxidation reactions catalyzed by specific enzymes.

The predominant pathway proceeds as follows:

  • Oxidation at C17: The first step involves the oxidation of the 17-hydroxyl group of testosterone to a ketone. This reaction is catalyzed by 17β-hydroxysteroid dehydrogenase (17β-HSD) , converting testosterone into androstenedione.[2][3]

  • Reduction of the A-Ring: Androstenedione then undergoes a stereospecific reduction of the double bond between C4 and C5 of the steroid A-ring. This is a critical step catalyzed by 5β-reductase (systematic name: aldo-keto reductase 1D1 or AKR1D1).[4][5] This reaction establishes the A/B cis-ring junction characteristic of the 5β-series of steroids, resulting in the formation of 5β-androstanedione.

  • Reduction at C3: The final step is the reduction of the 3-keto group of 5β-androstanedione to a hydroxyl group. This reaction is catalyzed by 3α-hydroxysteroid dehydrogenase (3α-HSD) , yielding the final product, This compound (also known as 3α-hydroxy-5β-androstan-17-one).[6]

This compound is a significant urinary metabolite used in clinical diagnostics to assess androgen metabolism.[7][8]

Pathway Visualization

The following diagram illustrates the enzymatic conversion of testosterone to this compound.

Testosterone to this compound Pathway Testosterone Testosterone HSD17B 17β-HSD Testosterone->HSD17B Androstenedione Androstenedione SRD5B1 5β-Reductase (AKR1D1) Androstenedione->SRD5B1 Androstanedione 5β-Androstanedione HSD3A 3α-HSD Androstanedione->HSD3A This compound This compound HSD17B->Androstenedione SRD5B1->Androstanedione HSD3A->this compound

Caption: Metabolic pathway of testosterone to this compound.

Quantitative Data

The efficiency of this metabolic pathway is determined by the kinetic properties of the involved enzymes and the physiological concentrations of the substrates.

Enzyme Kinetic Parameters

The following table summarizes key kinetic parameters for the primary enzymes in the pathway. Note that values can vary based on experimental conditions (pH, temperature, enzyme source).

EnzymeSubstrateKm (μM)kcat (min-1)CofactorReference
5β-Reductase (AKR1D1) Progesterone~0.3> 8NADPH
Cortisone~1.5> 8NADPH
Testosterone~2.5> 8NADPH
17β-HSD (Type 3) Androstenedione~1.2-NADPH[9]
17β-HSD (Type 5/AKR1C3) Androstenedione~0.4-NADPH[10][11]

Km (Michaelis constant) represents the substrate concentration at half the maximum velocity, indicating substrate affinity. kcat (turnover number) represents the number of substrate molecules converted to product per enzyme site per unit time.

Physiological Concentrations

The table below lists typical concentrations of testosterone and its metabolites in human serum. These values are crucial for clinical interpretation and for designing analytical methods with appropriate sensitivity.

AnalyteSexConcentration RangeReference
Testosterone Male (adult)240 - 950 ng/dL[12]
Female (adult)8 - 60 ng/dL[12]
Androstenedione Male (adult)75 - 205 ng/dL
Female (adult)85 - 275 ng/dL
This compound (Urine) Male (adult)400 - 1500 ng/mg creatinine[8]

Concentrations can vary significantly based on age, health status, and circadian rhythm.

Experimental Protocols

Analyzing the testosterone-to-epietiocholanolone pathway requires robust methodologies for both quantifying metabolites and measuring enzyme activity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for steroid quantification due to its high sensitivity and specificity.[13][14]

Protocol: Quantification of Steroid Metabolites by LC-MS/MS

This protocol provides a general framework for the simultaneous measurement of testosterone, androstenedione, and this compound in serum.

1. Sample Preparation (Supported Liquid Extraction - SLE)

  • Aliquoting: Aliquot 100 µL of serum samples, calibrators, and quality controls into a 96-well plate.

  • Internal Standard Spiking: Add 10 µL of an internal standard working solution (containing isotopically labeled analogs of the target steroids) to each well to correct for extraction variability and matrix effects.[15]

  • Protein Precipitation: Add 200 µL of acetonitrile, vortex for 1 minute to precipitate proteins.

  • Loading: Load the entire mixture onto a 96-well SLE plate and allow 5 minutes for the sample to absorb into the sorbent.

  • Elution: Place a clean 96-well collection plate below the SLE plate. Elute the steroids by adding 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether, MTBE) and allowing it to pass through the sorbent.

  • Evaporation: Dry the eluate under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol/water. The plate is now ready for LC-MS/MS analysis.[13]

2. LC-MS/MS Analysis

  • LC System: High-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A reverse-phase column suitable for steroid separation (e.g., C18 or PFP, ~2.1 x 100 mm, <3 µm particle size).[14]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: A typical gradient might run from 50% B to 95% B over 10 minutes, followed by a re-equilibration step.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, operated in positive ion mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for each analyte and internal standard, ensuring high specificity and sensitivity.[15]

3. Data Analysis

  • Construct a calibration curve for each analyte by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators.

  • Determine the concentration of each analyte in the unknown samples by interpolation from the linear regression of the calibration curve (R² ≥ 0.99).[15]

Protocol: In Vitro 17β-HSD Activity Assay (Spectrophotometric)

This protocol measures the activity of 17β-HSD by monitoring the change in absorbance resulting from the reduction or oxidation of the NAD+/NADH cofactor.[16][17]

1. Reagents and Materials

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

  • Substrate: Testosterone solution (e.g., 10 mM stock in ethanol).

  • Cofactor: NAD+ solution (e.g., 20 mM stock in assay buffer).

  • Enzyme Source: Purified recombinant 17β-HSD or a cellular lysate/microsomal fraction.

  • Spectrophotometer: Capable of reading absorbance at 340 nm.

  • 96-well UV-transparent microplate.

2. Assay Procedure

  • Prepare a reaction mixture in each well of the microplate containing:

    • 80 µL Assay Buffer

    • 10 µL NAD+ solution (final concentration ~1 mM)

    • 10 µL Enzyme solution

  • Initiate the reaction by adding 10 µL of the testosterone substrate solution (final concentration ~100 µM).

  • Immediately place the plate in the spectrophotometer, pre-heated to 37°C.

  • Monitor the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes. The increase in absorbance corresponds to the production of NADH.[17]

  • Include a negative control (no enzyme or no substrate) to correct for background absorbance changes.

3. Calculation of Enzyme Activity

  • Determine the rate of reaction (V) from the linear portion of the absorbance vs. time plot (ΔAbs/min).

  • Calculate the enzyme activity using the Beer-Lambert law:

    • Activity (µmol/min/mg) = (ΔAbs/min) / (ε * l) * (Vtotal / Venzyme) * (1 / Cenzyme)

    • Where:

      • ε (molar extinction coefficient of NADH) = 6220 M-1cm-1

      • l = path length (cm)

      • Vtotal = total reaction volume (mL)

      • Venzyme = volume of enzyme solution (mL)

      • Cenzyme = concentration of enzyme (mg/mL)

Analytical Workflow Visualization

The following diagram outlines a typical workflow for a research project investigating steroid metabolism.

Steroid Analysis Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Interpretation Hypothesis Hypothesis Generation MethodDev Method Development & Validation (LC-MS/MS) Hypothesis->MethodDev Collection Sample Collection (e.g., Serum, Urine) MethodDev->Collection Extraction Steroid Extraction (e.g., SLE, LLE) Collection->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Processing Data Processing (Peak Integration) Analysis->Processing Quant Quantification (Calibration Curve) Processing->Quant Stats Statistical Analysis Quant->Stats Interpretation Biological Interpretation Stats->Interpretation

Caption: General experimental workflow for steroid metabolite analysis.

References

Epietiocholanolone: An In-Depth Technical Guide on its Endogenous Synthesis, Discovery, and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epietiocholanolone (3β-hydroxy-5β-androstan-17-one) is an endogenous steroid metabolite of testosterone in humans. Historically identified as part of the 17-ketosteroid fraction in urine, its biological significance is increasingly recognized, extending beyond its role as a simple catabolite. This technical guide provides a comprehensive overview of the endogenous synthesis of this compound, its historical discovery, detailed analytical methodologies for its quantification, and current understanding of its biological roles, particularly as a neurosteroid and a potential immunomodulator. This document is intended to serve as a resource for researchers and professionals in pharmacology, endocrinology, and drug development.

Endogenous Synthesis of this compound

This compound is not secreted directly by endocrine glands but is a downstream metabolite of testosterone, primarily formed in the liver. The biosynthetic pathway involves a series of enzymatic reactions that modify the steroid nucleus.

The primary pathway for the formation of this compound from testosterone is as follows:

  • 5β-Reduction: Testosterone is first converted to 5β-dihydrotestosterone (5β-DHT) by the enzyme 5β-reductase (aldo-keto reductase 1D1, AKR1D1). This enzyme is predominantly expressed in the liver and is responsible for the 5β-reduction of various 3-keto-Δ⁴ steroids.[1]

  • 3β-Hydroxysteroid Dehydrogenation: 5β-DHT is then acted upon by a 3β-hydroxysteroid dehydrogenase (3β-HSD), which converts the 3-keto group to a 3β-hydroxyl group, yielding 5β-androstane-3β,17β-diol.

  • 17β-Hydroxysteroid Dehydrogenation: Finally, the 17β-hydroxyl group of 5β-androstane-3β,17β-diol is oxidized to a ketone by a 17β-hydroxysteroid dehydrogenase (17β-HSD), resulting in the formation of this compound.

An alternative pathway can also lead to this compound formation from 5β-androstanedione via the action of 3β-HSD. Following its synthesis, this compound undergoes glucuronidation and sulfation in the liver to increase its water solubility for excretion in the urine.

This compound Biosynthesis Testosterone Testosterone FiveBeta_DHT 5β-Dihydrotestosterone Testosterone->FiveBeta_DHT 5β-reductase (AKR1D1) FiveBeta_Androstanediol 5β-Androstane-3β,17β-diol FiveBeta_DHT->FiveBeta_Androstanediol 3β-HSD This compound This compound FiveBeta_Androstanediol->this compound 17β-HSD FiveBeta_Androstanedione 5β-Androstanedione FiveBeta_Androstanedione->this compound 3β-HSD GC-MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Urine Urine Sample + Internal Standard Hydrolysis Enzymatic Hydrolysis Urine->Hydrolysis SPE Solid-Phase Extraction Hydrolysis->SPE Evaporation Evaporation to Dryness SPE->Evaporation Derivatization Derivatization (MOX/TMS) Evaporation->Derivatization GC_MS GC-MS Analysis (SIM Mode) Derivatization->GC_MS Quantification Quantification against Calibration Curve GC_MS->Quantification GABA_A_Modulation cluster_membrane Neuronal Membrane cluster_effect Cellular Effect GABA_R GABA-A Receptor Increased_Cl Increased Cl- Influx GABA_R->Increased_Cl Enhances channel opening Epietio This compound Epietio->GABA_R Binds to allosteric site GABA GABA GABA->GABA_R Binds to orthosteric site Hyperpolarization Membrane Hyperpolarization Increased_Cl->Hyperpolarization Decreased_Excitability Decreased Neuronal Excitability Hyperpolarization->Decreased_Excitability Functional_Outcomes Anxiolytic, Sedative, Anticonvulsant Effects Decreased_Excitability->Functional_Outcomes

References

An In-Depth Technical Guide to the Chemical Structure and Stereoisomerism of Epietiocholanolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, and analytical methodologies related to epietiocholanolone. The information is intended to support research, drug development, and scientific investigation into this and related steroid molecules.

Chemical Structure and Nomenclature

This compound is a C19 steroid and an inactive metabolite of testosterone.[1] Its chemical structure is based on the gonane nucleus, a tetracyclic hydrocarbon that forms the core of all steroids.

Systematic Name (IUPAC): (3β,5β)-3-hydroxy-androstan-17-one[1]

Synonyms: 3β-hydroxy-5β-androstan-17-one, 5β-androstan-3β-ol-17-one, Etiocholan-3β-ol-17-one[2]

Chemical Formula: C₁₉H₃₀O₂[2]

Molecular Weight: 290.44 g/mol [2]

The structure of this compound is characterized by a saturated androstane skeleton with a hydroxyl group at the C3 position and a ketone group at the C17 position. The stereochemistry at the C3 and C5 positions is crucial for its identity and biological inactivity.

Stereoisomerism of this compound

Stereoisomerism is a critical aspect of steroid chemistry, as subtle changes in the spatial arrangement of atoms can lead to significant differences in biological activity. This compound is one of several stereoisomers of the androstanolone family. The key stereochemical relationships are defined by the orientation of the hydrogen atom at C5 and the hydroxyl group at C3.

  • 5β-series (Etiocholane series): In this series, the A and B rings of the steroid nucleus are in a cis fusion. This results in a bent overall shape of the molecule. Both this compound and its 3α-epimer, etiocholanolone, belong to this series.[3]

  • 5α-series (Androstane series): Here, the A and B rings are in a trans fusion, leading to a more planar molecular structure. Androsterone and its 3β-epimer, epiandrosterone, are members of this series.[4]

The orientation of the hydroxyl group at C3 further differentiates the isomers:

  • α-configuration: The hydroxyl group is oriented below the plane of the ring system (axial).

  • β-configuration: The hydroxyl group is oriented above the plane of the ring system (equatorial).

The following diagram illustrates the stereoisomeric relationships between this compound and its key isomers.

G Etiocholanolone Etiocholanolone (3α, 5β) This compound This compound (3β, 5β) Etiocholanolone->this compound Epimers at C3 Androsterone Androsterone (3α, 5α) Etiocholanolone->Androsterone Epimers at C5 Epiandrosterone Epiandrosterone (3β, 5α) This compound->Epiandrosterone Epimers at C5 Androsterone->Epiandrosterone Epimers at C3

Stereoisomeric relationships of this compound.

Quantitative Data

A summary of the key physical properties of this compound and its stereoisomers is presented in the table below for comparative analysis.

PropertyThis compoundEtiocholanoloneAndrosteroneEpiandrosterone
IUPAC Name (3β,5β)-3-hydroxy-androstan-17-one(3α,5β)-3-hydroxy-androstan-17-one(3α,5α)-3-hydroxy-androstan-17-one(3β,5α)-3-hydroxy-androstan-17-one
Melting Point (°C) 154 - 155152 - 154[5]181 - 184[1]174.5[6]
Boiling Point (°C) Not available392.52 (rough estimate)[7]372.52 (rough estimate)[1][2]Not available
Specific Optical Rotation ([α]D) Not availableNot available+96° (c=1, C2H5OH)[1][8]+88° (in methanol)[6]
Solubility Not availableSoluble in chloroform (10 mg/ml)[3][9]Soluble in ethanol, methanol, and acetonitrile (~1 mg/ml)[10][11]; Water: 11.5 mg/L (23.5 °C)[1]Soluble in organic solvents; practically insoluble in water[6]

Experimental Protocols

Detailed methodologies for the synthesis, isolation, and characterization of this compound are crucial for research and development. The following sections outline typical experimental protocols.

Synthesis of this compound (Illustrative)

A common route for the synthesis of epiandrosterone, a stereoisomer of this compound, involves the reduction of dehydroepiandrosterone (DHEA). A similar principle can be applied to synthesize this compound from an appropriate precursor. The following is a generalized synthetic approach:

Reaction: Reduction of a 5β-androstane-3,17-dione precursor.

Materials:

  • 5β-androstane-3,17-dione

  • Reducing agent (e.g., Sodium borohydride - NaBH₄)

  • Anhydrous solvent (e.g., Methanol or Ethanol)

  • Apparatus for inert atmosphere reaction (e.g., nitrogen or argon)

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • Dissolve 5β-androstane-3,17-dione in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add the reducing agent (e.g., NaBH₄) portion-wise while stirring. The use of a selective reducing agent is crucial to preferentially reduce the ketone at C3 to a β-hydroxyl group.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water or a dilute acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

Isolation of this compound from Biological Samples (Urine)

This compound is a urinary metabolite, and its isolation from this matrix is a common analytical requirement.

Materials:

  • Urine sample

  • Internal standard (e.g., a deuterated analog of this compound)

  • β-Glucuronidase/arylsulfatase (from Helix pomatia)

  • Phosphate or acetate buffer (pH ~5.2)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol, water, and other organic solvents for SPE

  • Centrifuge

Procedure:

  • Enzymatic Hydrolysis: To a known volume of urine, add the internal standard and the buffer. Add the β-glucuronidase/arylsulfatase enzyme solution and incubate at an elevated temperature (e.g., 55-60°C) for several hours to deconjugate the steroid glucuronides and sulfates.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the steroids with an organic solvent like methanol or ethyl acetate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of a suitable solvent for subsequent analysis.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of steroids.

Materials:

  • Isolated and reconstituted this compound sample

  • Derivatizing agent (e.g., N-Methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA, with an appropriate catalyst like NH₄I/dithioerythritol)

  • GC-MS instrument with a suitable capillary column (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane)

Procedure:

  • Derivatization: To the dried sample extract, add the derivatizing agent. Cap the vial and heat at a specific temperature (e.g., 60-80°C) for a set time to convert the hydroxyl and keto groups into more volatile and thermally stable trimethylsilyl (TMS) ethers and enol-ethers, respectively.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS.

    • GC Conditions: Use a temperature program that starts at a lower temperature and ramps up to a higher temperature to ensure good separation of the steroid isomers. For example, start at 180°C, hold for 1 minute, then ramp to 300°C at 5°C/min.

    • MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. Acquire data in full scan mode to obtain the mass spectrum for identification or in selected ion monitoring (SIM) mode for targeted quantification.

  • Data Analysis: Identify this compound based on its retention time and the fragmentation pattern in its mass spectrum compared to a known standard.

Mandatory Visualizations

Signaling Pathway: Metabolic Formation of this compound

The following diagram illustrates the metabolic pathway from testosterone to this compound.

G Testosterone Testosterone Five_beta_DHT 5β-Dihydrotestosterone Testosterone->Five_beta_DHT 5β-reductase Androstanediol 3β,5β-Androstanediol Five_beta_DHT->Androstanediol 3β-hydroxysteroid dehydrogenase This compound This compound Androstanediol->this compound 17β-hydroxysteroid dehydrogenase

Metabolic pathway to this compound.
Experimental Workflow: GC-MS Analysis of Urinary this compound

The diagram below outlines a typical experimental workflow for the analysis of this compound in a urine sample using GC-MS.

G cluster_0 Sample Preparation cluster_1 Analysis Urine_Sample Urine Sample Hydrolysis Enzymatic Hydrolysis Urine_Sample->Hydrolysis SPE Solid-Phase Extraction Hydrolysis->SPE Derivatization Derivatization (TMS) SPE->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis GC_MS->Data_Analysis

Workflow for urinary this compound analysis.

References

Epietiocholanolone: A Technical Guide to its Biological Role and Physiological Function

Author: BenchChem Technical Support Team. Date: December 2025

Foreword

Epietiocholanolone, a naturally occurring steroid metabolite, has long been cataloged within the extensive family of androgens and their derivatives. Historically overshadowed by its more biologically active counterparts, a nuanced understanding of this compound's own physiological significance is emerging. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing an in-depth exploration of the biological role and physiological function of this compound. This document synthesizes current knowledge on its biosynthesis, metabolism, and known biological activities, with a focus on quantitative data, experimental methodologies, and relevant molecular pathways.

Introduction to this compound

This compound, systematically known as 3β-hydroxy-5β-androstan-17-one, is an endogenous 17-ketosteroid. It is a stereoisomer of etiocholanolone, with the hydroxyl group at the 3-position in the beta configuration. As an etiocholane (5β-androstane) steroid, it is recognized primarily as an inactive metabolite of testosterone, formed mainly in the liver[1]. Its presence in human blood and urine makes it a relevant biomarker in steroid profiling studies[2][3].

Biosynthesis and Metabolism

This compound is a downstream product of testosterone metabolism. The metabolic cascade primarily involves the following steps:

  • Testosterone is first converted to 5β-dihydrotestosterone (5β-DHT) by the enzyme 5β-reductase.

  • 5β-DHT is then metabolized to 3β,5β-androstanediol by 3β-hydroxysteroid dehydrogenase.

  • Finally, 3β,5β-androstanediol is oxidized to This compound by 17β-hydroxysteroid dehydrogenase.

An alternative pathway involves the direct conversion of 5β-androstanedione to this compound via the action of 3β-hydroxysteroid dehydrogenase[1]. Once formed, this compound undergoes glucuronidation and sulfation in the liver to increase its water solubility, facilitating its excretion in the urine[1].

cluster_main_pathway Primary Metabolic Pathway cluster_alternative_pathway Alternative Pathway Testosterone Testosterone 5β-Dihydrotestosterone 5β-Dihydrotestosterone Testosterone->5β-Dihydrotestosterone 5β-reductase 3β,5β-Androstanediol 3β,5β-Androstanediol 5β-Dihydrotestosterone->3β,5β-Androstanediol 3β-HSD This compound This compound 3β,5β-Androstanediol->this compound 17β-HSD Excreted Conjugates Excreted Conjugates This compound->Excreted Conjugates Glucuronidation/ Sulfation 5β-Androstanedione 5β-Androstanedione 5β-Androstanedione->this compound 3β-HSD

Figure 1. Biosynthesis pathway of this compound from Testosterone.

Physiological Function and Biological Role

While often termed an "inactive" metabolite, this designation primarily refers to its lack of significant androgenic or pyrogenic activity. Emerging research suggests more subtle biological roles.

Lack of Pyrogenic Activity

A critical distinction must be made between this compound and its 3α-isomer, etiocholanolone. Etiocholanolone is a known pyrogen, capable of inducing fever by stimulating leukocytes to release endogenous pyrogens[2][4]. In contrast, studies have demonstrated that this compound (3β-hydroxy-5β-androstan-17-one) is non-pyrogenic[5][6]. This difference in activity underscores the high stereospecificity of this biological response.

Neurosteroid Potential

The broader class of androstane steroids includes compounds with known neuroactive properties, primarily through modulation of the GABA-A receptor[7]. However, direct evidence for this compound's activity as a neurosteroid is currently limited. While its isomer, etiocholanolone, has been investigated for its effects on the central nervous system, the specific actions of this compound on neuronal receptors remain an area for further investigation.

Endocrine and Metabolic Profile

This compound is a component of the urinary steroid profile and its levels can be influenced by the administration of androstenedione[2]. Its classification as an androgen derivative suggests a potential, albeit weak, interaction with androgen-related pathways[8][9]. However, it is not considered to have significant hormonal activity[10].

Quantitative Data

The concentration of this compound in biological fluids is a key parameter in clinical and research settings.

ParameterMatrixSubjectConcentrationCitation
Normal ConcentrationPlasmaAdult Male0.000017 µM (Range: 0.000011-0.000067 µM)[11]
Urinary Excretion (Basal)UrineAdult MaleNot explicitly quantified, but detectable[2]
Urinary Excretion (Post-Androstenedione)UrineAdult MaleSignificantly increased from basal levels[2]

Association with Pathophysiology

The primary association of this compound with a specific pathological state is in the context of schizophrenia. It is often included in panels for steroid metabolome analysis in psychiatric disorders[8]. However, specific quantitative data demonstrating a consistent and significant alteration of this compound levels in schizophrenia patients compared to healthy controls is not yet robustly established in the literature.

Experimental Protocols

The accurate quantification of this compound is crucial for research and clinical applications. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard methods.

Measurement of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify this compound in biological samples (e.g., urine, plasma).

Methodology:

  • Sample Preparation:

    • For urine samples, enzymatic deconjugation with β-glucuronidase/arylsulfatase is performed to hydrolyze the conjugated forms of the steroid.

    • Solid-phase extraction (SPE) is used to isolate and purify the steroids from the biological matrix.

  • Derivatization:

    • The hydroxyl and keto groups of the steroid are derivatized, commonly through oximation and silylation (e.g., with N-methyl-N-trimethylsilyltrifluoroacetamide, MSTFA), to improve volatility and thermal stability for GC analysis.

  • GC-MS Analysis:

    • The derivatized sample is injected into a gas chromatograph equipped with a capillary column suitable for steroid separation.

    • The separated compounds are introduced into a mass spectrometer for detection and quantification. Selected ion monitoring (SIM) or full-scan mode can be used.

  • Quantification:

    • Quantification is achieved by comparing the peak area of the analyte to that of a deuterated internal standard, using a calibration curve generated from standards of known concentrations.

Start Biological Sample (Urine/Plasma) Deconjugation Enzymatic Deconjugation (for urine) Start->Deconjugation SPE Solid-Phase Extraction Deconjugation->SPE Derivatization Oximation and Silylation SPE->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Quantification Data Analysis and Quantification GC_MS->Quantification

References

Etiocholanolone: An In-depth Technical Guide to its Role as a Biomarker in Steroid Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etiocholanolone, a key metabolite in the steroidogenesis pathway, is emerging as a significant biomarker in the comprehensive analysis of steroid profiles. This technical guide provides an in-depth exploration of etiocholanolone's metabolic origins, its clinical relevance in various pathological conditions, and the analytical methodologies employed for its quantification. Detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, alongside a summary of quantitative data to aid in the interpretation of steroid profiles. This guide is intended to serve as a comprehensive resource for researchers, clinicians, and professionals in drug development who are engaged in the study of steroid metabolism and its implications for human health and disease.

Introduction: The Significance of Etiocholanolone in Steroid Metabolism

Etiocholanolone is an inactive 17-ketosteroid and a principal metabolite of androstenedione and testosterone. Its formation is catalyzed by the enzyme 5β-reductase, positioning it as a crucial counterpart to androsterone, which is produced via the 5α-reductase pathway. The balance between these two metabolites, often expressed as the androsterone to etiocholanolone (A/E) ratio, provides a window into the relative activities of the 5α- and 5β-reductase enzymes. This ratio is a critical indicator of androgen metabolism and has diagnostic and prognostic implications in a range of endocrine disorders.

Clinically, the assessment of etiocholanolone levels is valuable in the evaluation of adrenal cortex function and has been implicated in conditions such as polycystic ovary syndrome (PCOS), congenital adrenal hyperplasia (CAH), and adrenal tumors. Furthermore, etiocholanolone has been investigated for its role in the immune response and its pyrogenic (fever-inducing) properties. This guide will delve into the biochemical pathways, clinical significance, and analytical determination of etiocholanolone, providing a robust framework for its application as a biomarker.

Biochemical Pathway of Etiocholanolone

Etiocholanolone is a downstream metabolite in the intricate cascade of steroid hormone synthesis and metabolism. Its production primarily reflects the catabolism of androgens.

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; "Cholesterol" [fillcolor="#FBBC05", fontcolor="#202124"]; "Androstenedione" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Testosterone" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Etiocholanolone" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Androsterone" [fillcolor="#34A853", fontcolor="#FFFFFF"];

// Pathway "Cholesterol" -> "Pregnenolone" -> "Progesterone" -> "17α-OH Progesterone" -> "Androstenedione"; "Androstenedione" -> "Testosterone" [label="17β-HSD"]; "Androstenedione" -> "Etiocholanolone" [label="5β-reductase", color="#4285F4", fontcolor="#4285F4"]; "Testosterone" -> "Etiocholanolone" [label="5β-reductase", color="#4285F4", fontcolor="#4285F4"]; "Androstenedione" -> "Androsterone" [label="5α-reductase", color="#34A853", fontcolor="#34A853"]; "Testosterone" -> "DHT" [label="5α-reductase", color="#34A853", fontcolor="#34A853"]; "DHT" -> "Androsterone";

// Labels {rank=same; "Androstenedione"; "Testosterone"} {rank=same; "Etiocholanolone"; "Androsterone"} } caption: Simplified steroidogenesis pathway leading to etiocholanolone.

Clinical Significance of Etiocholanolone as a Biomarker

Alterations in etiocholanolone levels, either in absolute terms or relative to androsterone, are indicative of specific physiological or pathological states.

Adrenal Gland Disorders
  • Congenital Adrenal Hyperplasia (CAH): In various forms of CAH, enzymatic defects lead to the accumulation of precursor steroids, which are then shunted towards androgen synthesis. Urinary steroid profiling is a key diagnostic tool in CAH. For instance, in 21-hydroxylase deficiency, the most common form of CAH, there is an increased production of androstenedione, leading to elevated levels of its metabolites, including etiocholanolone.[1][2][3] Monitoring etiocholanolone is crucial for assessing therapeutic efficacy.[2]

  • Adrenocortical Carcinoma (ACC): Patients with ACC often exhibit a chaotic and inefficient pattern of steroid production, leading to the excretion of large amounts of steroid precursors and their metabolites. Elevated urinary excretion of etiocholanolone, among other steroids, can be a feature of ACC.[4][5][6][7] Urinary steroid metabolomics has shown promise in differentiating benign from malignant adrenal tumors, with etiocholanolone being one of the metabolites analyzed.[4][7]

Polycystic Ovary Syndrome (PCOS)

PCOS is a common endocrine disorder in women, often characterized by hyperandrogenism. While the primary androgens of interest are testosterone and androstenedione, their urinary metabolites provide a more comprehensive picture of androgen excess. Studies have shown that women with PCOS can have altered steroid profiles, including changes in the urinary concentrations of etiocholanolone.[8][9][10][11][12] The A/E ratio can also be shifted, reflecting altered 5α-reductase activity, which is often implicated in the clinical manifestations of hyperandrogenism, such as hirsutism.[8]

5α-Reductase Deficiency

In individuals with 5α-reductase deficiency, the conversion of testosterone to the more potent dihydrotestosterone (DHT) is impaired. This leads to a decreased production of androsterone (a metabolite of DHT) and a relative increase in the flux through the 5β-reductase pathway. Consequently, the etiocholanolone to androsterone (Et/An) ratio is significantly elevated and serves as a valuable non-invasive diagnostic marker for this condition.[13][14][15][16]

Etiocholanolone Fever and Immune Modulation

Etiocholanolone is a known pyrogen, capable of inducing fever. This phenomenon, termed "etiocholanolone fever," is thought to be mediated by the release of pro-inflammatory cytokines. While the precise mechanisms are still under investigation, it is believed that etiocholanolone can stimulate immune cells to produce cytokines, leading to a systemic inflammatory response.[17][18][19][20] This property highlights a potential role for etiocholanolone in the interplay between the endocrine and immune systems.

Quantitative Data on Etiocholanolone Levels

The following tables summarize quantitative data on etiocholanolone and the A/E or Et/A ratio in various conditions. It is important to note that reference ranges can vary between laboratories due to differences in methodology and patient populations.

Table 1: Etiocholanolone/Androsterone (Et/An) Ratio in 5α-Reductase Type 2 Deficiency (5ARD2)

GroupEt/An Ratio (Median)p-value vs. ControlsReference
5ARD2 Patients1.19< 0.001[21]
Normal Controls0.52-[21]
5ARD2 Carriers1.28< 0.001[21]
Normal Controls0.76-[21]

Table 2: Androsterone/Etiocholanolone (A/E) Ratio Reference Ranges

PopulationOptimal A/E Ratio RangeReference
Pre-menopausal Women0.8 - 2.6[8]

Note: A low A/E ratio (or high Et/A ratio) suggests a preference for the 5β-reductase pathway.

Table 3: Urinary Steroid Metabolites in Polycystic Ovary Syndrome (PCOS) vs. Controls

MetaboliteFold Change in PCOS vs. Controls (Median)p-valueReference
Dehydroepiandrosterone4.9-fold increase<0.001[11]
Androstenediol3.0-fold increase<0.001[11]
Pregnenetriol2.8-fold increase<0.001[11]
16α-OH-dehydroepiandrosterone2.3-fold increase<0.001[11]
Androstanediol2.3-fold increase<0.001[11]

Note: While this study did not specifically report etiocholanolone fold change, it highlights the general increase in androgen precursors and metabolites in PCOS.

Experimental Protocols for Etiocholanolone Measurement

The quantification of etiocholanolone in biological fluids, primarily urine, is typically performed using mass spectrometry-based methods.

General Experimental Workflow

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; "Urine Sample Collection" [fillcolor="#FBBC05", fontcolor="#202124"]; "Enzymatic Hydrolysis" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Solid-Phase Extraction (SPE)" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Derivatization (for GC-MS)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Analysis" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Data Processing" [fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Workflow "Urine Sample Collection" -> "Internal Standard Addition"; "Internal Standard Addition" -> "Enzymatic Hydrolysis" [label="Deconjugation of glucuronides/sulfates"]; "Enzymatic Hydrolysis" -> "Solid-Phase Extraction (SPE)" [label="Purification and concentration"]; "Solid-Phase Extraction (SPE)" -> "Derivatization (for GC-MS)" [label="Increases volatility"]; "Derivatization (for GC-MS)" -> "Analysis" [label="GC-MS"]; "Solid-Phase Extraction (SPE)" -> "Analysis" [label="LC-MS/MS"]; "Analysis" -> "Data Processing" [label="Quantification and ratio calculation"]; } caption: General workflow for urinary steroid profiling.

Detailed Protocol for Urinary Steroid Profiling by GC-MS

This protocol is a composite based on established methods for the analysis of urinary 17-ketosteroids.[22][23][24][25]

  • Sample Preparation and Hydrolysis:

    • To 2-5 mL of urine, add an internal standard (e.g., deuterated 17-ketosteroids).

    • Add β-glucuronidase/arylsulfatase from Helix pomatia in an acetate buffer (pH ~5.0).

    • Incubate at 55-60°C for 2-4 hours or overnight at 37°C to deconjugate the steroids.

  • Extraction:

    • Perform a solid-phase extraction (SPE) using a C18 cartridge.

    • Condition the cartridge with methanol followed by water.

    • Load the hydrolyzed urine sample.

    • Wash the cartridge with water to remove interfering substances.

    • Elute the steroids with methanol or ethyl acetate.

    • Evaporate the eluate to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add methoxyamine hydrochloride in pyridine to form methoxime derivatives of the keto groups. Incubate at 60°C for 1 hour.

    • Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Incubate at 60-80°C for 1-2 hours to form trimethylsilyl (TMS) ethers of the hydroxyl groups.

  • GC-MS Analysis:

    • Gas Chromatograph: Use a capillary column suitable for steroid analysis (e.g., DB-1, DB-5).

    • Temperature Program: Start at a lower temperature (e.g., 180°C) and ramp up to a higher temperature (e.g., 300°C) to separate the different steroid derivatives.

    • Mass Spectrometer: Operate in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification, which offers higher sensitivity.

Detailed Protocol for Urinary Steroid Profiling by LC-MS/MS

This protocol is based on modern high-throughput methods for steroid analysis.[26][27][28][29][30]

  • Sample Preparation and Hydrolysis:

    • To 100-500 µL of urine, add an internal standard (e.g., deuterated steroids).

    • Add β-glucuronidase/arylsulfatase in an appropriate buffer (e.g., ammonium acetate, pH 5.0).

    • Incubate at 55-60°C for 2-4 hours.

  • Extraction:

    • Perform SPE using a C18 or mixed-mode cartridge.

    • Condition, load, wash, and elute as described for the GC-MS protocol.

    • Evaporate the eluate to dryness and reconstitute in a mobile phase-compatible solvent (e.g., methanol/water mixture).

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: Use a C18 reversed-phase column with a gradient elution of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of an additive like formic acid or ammonium formate to improve ionization.

    • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used, operating in positive electrospray ionization (ESI) mode.

    • Data Acquisition: Use Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting a specific precursor ion for each steroid and monitoring one or more of its characteristic product ions. This provides high selectivity and sensitivity.

Conclusion and Future Perspectives

Etiocholanolone is a valuable biomarker in the field of steroid profiling, offering insights into androgen metabolism, adrenal function, and the pathophysiology of various endocrine disorders. Its measurement, particularly in conjunction with androsterone, provides a functional readout of 5α- and 5β-reductase activities. The advancement of mass spectrometry techniques has enabled the precise and high-throughput quantification of etiocholanolone and other steroid metabolites, facilitating their integration into clinical diagnostics and research.

Future research should focus on establishing more comprehensive age- and sex-specific reference ranges for etiocholanolone and the A/E ratio to improve the diagnostic accuracy of steroid profiling. Further investigation into the role of etiocholanolone in immune modulation and its potential as a therapeutic target or biomarker in inflammatory and autoimmune diseases is warranted. As our understanding of the complex interplay of the steroid metabolome grows, the role of etiocholanolone as a key diagnostic and prognostic indicator is set to expand, further solidifying its importance in personalized medicine.

References

A Historical Perspective on the Discovery of Epietiocholanolone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epietiocholanolone, a stereoisomer of etiocholanolone and a metabolite of testosterone, holds a significant place in the history of steroid biochemistry. Its discovery was not a singular event but rather the result of systematic and painstaking efforts to unravel the complex world of steroid metabolism in the mid-20th century. This technical guide provides a detailed historical perspective on the discovery of this compound, focusing on the pioneering researchers, the groundbreaking analytical techniques they employed, and the foundational knowledge they established.

The Pioneers: Lieberman and Dobriner

The discovery of this compound is intrinsically linked to the seminal work of Dr. Seymour Lieberman and Dr. Konrad Dobriner at the Memorial Hospital and the Sloan-Kettering Institute for Cancer Research. In the late 1940s and early 1950s, they undertook a comprehensive investigation into the urinary excretion of steroid metabolites in both healthy individuals and patients with various diseases. Their meticulous work, published in a series of papers in the Journal of Biological Chemistry in 1948, laid the groundwork for our understanding of steroid hormone metabolism and led to the isolation and characterization of numerous ketosteroids, including this compound.

The Biological Source: Human Urine

The primary biological source for the initial isolation of this compound was human urine. In the mid-20th century, urine was the most accessible biological fluid for studying steroid hormone metabolites. Steroids and their metabolites are conjugated in the liver to form water-soluble glucuronides and sulfates, which are then excreted in the urine. This made urine a rich source for the array of metabolic end-products of endogenous steroid hormones.

Key Experimental Protocols

The methods employed by Lieberman, Dobriner, and their contemporaries were revolutionary for their time and set the standard for steroid analysis for years to come. These protocols involved a multi-step process of extraction, hydrolysis, fractionation, and characterization.

Experimental Workflow for the Isolation of Urinary Ketosteroids (circa 1948)

experimental_workflow urine 24-Hour Urine Collection acid_hydrolysis Acid Hydrolysis (e.g., with HCl) urine->acid_hydrolysis Cleavage of conjugates extraction Solvent Extraction (e.g., with ether or butanol) acid_hydrolysis->extraction Extraction of free steroids separation Separation of Acidic and Neutral Fractions (e.g., with NaOH wash) extraction->separation fractionation Fractionation of Neutral Ketonic Steroids (Girard's Reagent T) separation->fractionation Isolation of ketosteroids chromatography Chromatographic Separation (e.g., Alumina column chromatography) fractionation->chromatography crystallization Fractional Crystallization chromatography->crystallization identification Identification and Characterization (Melting point, optical rotation, infrared spectroscopy) crystallization->identification This compound Isolated this compound identification->this compound

Caption: Experimental workflow for isolating urinary ketosteroids.
Detailed Methodologies

  • Urine Collection and Hydrolysis: Large volumes of 24-hour urine samples were collected from subjects. To liberate the free steroids from their conjugated forms (glucuronides and sulfates), the urine was subjected to strong acid hydrolysis, typically by boiling with hydrochloric acid.

  • Solvent Extraction: The hydrolyzed urine was then extracted with an immiscible organic solvent, such as ether or butanol, to separate the lipid-soluble steroids from the aqueous phase.

  • Separation of Acidic and Neutral Fractions: The organic extract was washed with a sodium hydroxide solution to remove acidic compounds, leaving the neutral steroid fraction, which contained the ketosteroids.

  • Fractionation with Girard's Reagent T: A key step in isolating the ketonic steroids was the use of Girard's Reagent T. This reagent reacts specifically with the keto group of the steroids to form water-soluble derivatives. This allowed for the separation of ketonic steroids from non-ketonic steroids and other lipids. The ketonic steroids could then be regenerated by acidifying the aqueous solution.

  • Chromatographic Separation: The crude ketosteroid fraction was then subjected to further separation using adsorption chromatography. Columns packed with alumina were commonly used, and the steroids were eluted with a series of solvents of increasing polarity. This allowed for the separation of individual ketosteroids based on their different affinities for the adsorbent.

  • Fractional Crystallization: The fractions obtained from chromatography were further purified by repeated fractional crystallization from various solvents.

  • Identification and Characterization: The purified crystalline compounds were then characterized by determining their physical constants, such as melting point and optical rotation. A groundbreaking technique for the time, infrared spectroscopy, was also employed to provide a "fingerprint" of the molecule, allowing for the definitive identification of the isolated steroids, including this compound.

Quantitative Data

In their 1948 publication, Lieberman and Dobriner provided quantitative data on the excretion of various urinary ketosteroids. While specific values for this compound from a large cohort were not initially detailed as a separate entity, their work established the foundation for later quantitative studies. The primary method for quantification at the time was the Zimmermann reaction , a colorimetric method that reacts with the 17-keto group of the steroids to produce a colored complex that can be measured spectrophotometrically.

Steroid MetaboliteTypical Excretion in Normal Adult Males (mg/24h) - Mid-20th Century Estimates
Androsterone2.0 - 5.0
Etiocholanolone2.0 - 5.0
Dehydroepiandrosterone0.2 - 2.0
This compound Initially quantified as part of the total 17-ketosteroid fraction.

Note: Early quantitative data for individual isomers like this compound were often grouped with other ketosteroids. More precise quantification became possible with the advent of gas chromatography in the 1960s.

The Metabolic Pathway of this compound

The discovery of this compound was a crucial piece in the puzzle of testosterone metabolism. It was established that this compound is a metabolic product of testosterone. The key enzyme in this pathway is 5β-reductase , which reduces the double bond in the A ring of testosterone, leading to the formation of 5β-dihydrotestosterone. This is then further metabolized to this compound.

metabolic_pathway testosterone Testosterone dht_5b 5β-Dihydrotestosterone testosterone->dht_5b 5β-Reductase androstanediol 5β-Androstanediol dht_5b->androstanediol 3β-Hydroxysteroid dehydrogenase This compound This compound androstanediol->this compound 17β-Hydroxysteroid dehydrogenase

Caption: Metabolic pathway of testosterone to this compound.

Conclusion

The discovery of this compound was a landmark achievement in the field of steroid biochemistry. The pioneering work of Lieberman and Dobriner not only led to the identification of this specific testosterone metabolite but also established the fundamental analytical methodologies for steroid hormone research. Their systematic approach to the isolation and characterization of urinary steroids provided a comprehensive map of steroid metabolism that remains relevant to researchers, scientists, and drug development professionals today. The historical perspective on the discovery of this compound serves as a testament to the importance of meticulous analytical chemistry in advancing our understanding of human physiology and disease.

Etiocholanolone: A Key Metabolite in Androgen and Steroid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Etiocholanolone, an endogenous 17-ketosteroid, is a significant metabolite of major androgens, including testosterone and androstenedione.[1][2][3] Primarily formed through the 5β-reductase pathway, etiocholanolone serves as a crucial biomarker for assessing androgen metabolism and adrenal cortex function.[2][4] While once considered physiologically inert, research has unveiled its diverse biological activities, ranging from pyrogenic and inflammatory effects to neurosteroid activity.[1][5] This technical guide provides a comprehensive overview of etiocholanolone's role in steroid metabolism, detailing its biochemical pathways, quantitative analysis, and clinical significance.

Androgen and Steroid Metabolism of Etiocholanolone

The metabolic journey of etiocholanolone begins with the conversion of precursor androgens. Testosterone and androstenedione are metabolized in the liver and other peripheral tissues, where they undergo a series of enzymatic reactions.[6][7] The key enzyme determining the fate of these androgens is 5β-reductase, which converts testosterone to 5β-dihydrotestosterone and androstenedione to 5β-androstanedione (etiocholanedione).[5][8]

Following this initial reduction, other enzymes, such as 3α-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase, are involved in the subsequent conversion to etiocholanolone (3α-hydroxy-5β-androstan-17-one).[8][9] The balance between the 5α-reductase and 5β-reductase pathways, leading to the formation of androsterone and etiocholanolone respectively, is a critical aspect of androgen metabolism, with implications for various physiological and pathological states.[8][10]

Once formed, etiocholanolone is primarily conjugated in the liver with glucuronic acid by UDP-glucuronosyltransferases (UGTs), forming etiocholanolone glucuronide.[5][9] This conjugation process increases its water solubility, facilitating its excretion in the urine.[11]

Etiocholanolone_Metabolism Testosterone Testosterone Etiocholanolone Etiocholanolone Testosterone->Etiocholanolone 5β-Reductase, 3α-HSD, 17β-HSD Androstenedione Androstenedione Androstenedione->Etiocholanolone 5β-Reductase, 3α-HSD Etiocholanolone_Glucuronide Etiocholanolone_Glucuronide Etiocholanolone->Etiocholanolone_Glucuronide UDP-Glucuronosyltransferase

Figure 1: Simplified metabolic pathway of etiocholanolone formation and conjugation.

Quantitative Analysis of Etiocholanolone

The measurement of etiocholanolone, typically in urine, is a valuable tool in clinical diagnostics and research. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard analytical techniques for accurate and sensitive quantification.[1][12][13]

Reference Ranges

The following tables summarize typical reference ranges for urinary etiocholanolone. It is important to note that these ranges can vary depending on the analytical method, laboratory, and patient population (age, sex).

Population Optimal Result (ng/mg creatinine) Reference
Male400 - 1500[14]
Population Optimal Result (nmol/dL SG) Reference
Female (First Morning Void)121 - 1209[4]

Experimental Protocols

Urinary Steroid Metabolite Profiling by GC-MS

This protocol outlines the general steps for the quantitative analysis of urinary etiocholanolone and other steroid metabolites.

GCMS_Workflow Urine_Sample Urine Sample Collection Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Urine_Sample->Hydrolysis Extraction Solid-Phase Extraction (SPE) Hydrolysis->Extraction Derivatization Chemical Derivatization (e.g., Silylation) Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis Data Analysis and Quantification GCMS_Analysis->Data_Analysis

Figure 2: General workflow for urinary steroid analysis by GC-MS.

a. Sample Preparation:

  • Enzymatic Hydrolysis: To measure total etiocholanolone (both free and conjugated), urine samples must first be treated with a β-glucuronidase/sulfatase enzyme preparation (e.g., from Helix pomatia) to cleave the glucuronide and sulfate conjugates.[11][15][16] Optimal hydrolysis conditions, including pH, temperature, and incubation time, should be established.[15][17] A typical procedure involves incubating the urine sample with the enzyme at a specific pH (e.g., 5.2) and temperature (e.g., 42°C) for several hours.[17]

  • Solid-Phase Extraction (SPE): Following hydrolysis, the deconjugated steroids are extracted and concentrated from the urine matrix using a solid-phase extraction cartridge (e.g., C18).[16][18]

  • Derivatization: To increase their volatility and thermal stability for GC-MS analysis, the extracted steroids are chemically derivatized.[18][19][20] A common method is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl (TMS) ethers.[18]

b. GC-MS Analysis:

The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The steroids are separated based on their retention times on the GC column and identified and quantified based on their characteristic mass spectra.[1][2]

Etiocholanolone Analysis by LC-MS/MS

LC-MS/MS offers a highly sensitive and specific alternative for the direct quantification of steroid glucuronides, eliminating the need for hydrolysis and derivatization.[12][21][22]

a. Sample Preparation:

  • Protein Precipitation: For serum or plasma samples, proteins are precipitated using a solvent like acetonitrile.[13]

  • Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): The supernatant is then subjected to SPE or LLE to clean up the sample and concentrate the analytes.[12][13][23]

b. LC-MS/MS Analysis:

The prepared sample is injected into a liquid chromatograph coupled to a tandem mass spectrometer. The analytes are separated by the LC column and then detected and quantified using multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity.[12][24]

Clinical and Research Significance

The measurement of etiocholanolone has several clinical and research applications:

  • Assessment of Adrenal Function: Etiocholanolone levels can be used to evaluate adrenal cortex function.[2][4]

  • Androgen Metabolism Studies: The ratio of androsterone to etiocholanolone can provide insights into the relative activity of the 5α- and 5β-reductase pathways, which is relevant in conditions like polycystic ovary syndrome (PCOS).[10]

  • Inflammatory and Pyrogenic Research: Etiocholanolone has been studied for its ability to induce fever and inflammation, a phenomenon known as "etiocholanolone fever."[1][5]

  • Neurosteroid Research: Etiocholanolone acts as a positive allosteric modulator of the GABA-A receptor, suggesting a role as an inhibitory neurosteroid with potential anticonvulsant effects.[1]

Conclusion

Etiocholanolone is a multifaceted steroid metabolite that provides a valuable window into androgen and steroid metabolism. Its accurate quantification through advanced analytical techniques like GC-MS and LC-MS/MS is essential for both clinical diagnostics and advancing our understanding of its diverse physiological roles. This guide provides a foundational framework for researchers and drug development professionals working in the field of endocrinology and steroid biochemistry.

References

Preliminary Investigations into the Clinical Significance of Etiocholanolone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etiocholanolone, a stereoisomer of androsterone and a principal non-androgenic metabolite of testosterone and androstenedione, has emerged as a molecule of significant clinical interest.[1][2][3] Historically associated with pyrogenic ("fever-inducing") properties, contemporary research has elucidated its multifaceted roles in inflammation, hematopoiesis, and neurological signaling. This technical guide provides a comprehensive overview of the current understanding of etiocholanolone's clinical significance, detailing its metabolic pathways, analytical methodologies for its quantification, and its involvement in various physiological and pathological states. Particular emphasis is placed on its interaction with the pyrin inflammasome, its influence on hematopoietic stem cell activity, and its modulation of GABA-A receptors. This document is intended to serve as a foundational resource for researchers and professionals in drug development exploring the diagnostic and therapeutic potential of etiocholanolone.

Introduction to Etiocholanolone

Etiocholanolone (3α-hydroxy-5β-androstan-17-one) is an endogenous 17-ketosteroid produced primarily in the liver from the metabolism of androgens, such as testosterone and androstenedione.[1][2] Unlike its 5α-reduced isomer, androsterone, etiocholanolone is devoid of androgenic activity.[3] Its clinical relevance stems from its diverse biological activities, including immunostimulation, leukocytosis, and its well-documented pyrogenic effects.[4] Elevated levels of etiocholanolone have been implicated in a range of inflammatory conditions, including the eponymous "etiocholanolone fever," a form of periodic fever syndrome.[5][6][7][8] Furthermore, emerging evidence points to its potential role in certain cancers and its influence on hematopoietic processes.

Metabolism of Etiocholanolone

The production of etiocholanolone is a key step in the catabolism of androgens. The metabolic pathway is primarily governed by the activity of 5β-reductase, which converts androstenedione to 5β-androstenedione. Subsequent reduction of the 3-keto group by 3α-hydroxysteroid dehydrogenase yields etiocholanolone. Etiocholanolone is then conjugated in the liver, primarily with glucuronic acid, to form a water-soluble compound that is excreted in the urine.[9] The ratio of androsterone (the 5α-metabolite) to etiocholanolone (the 5β-metabolite) in urine can provide insights into the relative activities of the 5α- and 5β-reductase pathways, which can be altered in various physiological and pathological states.[10]

Etiocholanolone_Metabolism cluster_pathway 5β-Reductase Pathway Testosterone Testosterone Androstenedione Androstenedione Testosterone->Androstenedione 17β-HSD 5β-Androstenedione 5β-Androstenedione Androstenedione->5β-Androstenedione 5β-reductase Etiocholanolone Etiocholanolone 5β-Androstenedione->Etiocholanolone 3α-HSD

Metabolic pathway of Etiocholanolone.

Quantitative Data on Etiocholanolone Levels

The quantification of etiocholanolone in biological fluids, primarily urine, is a critical tool for assessing adrenal and androgen function.[4] Normal reference ranges can vary based on age, sex, and analytical methodology. The following tables summarize representative quantitative data for urinary etiocholanolone.

Table 1: Normal Urinary Etiocholanolone Reference Ranges

PopulationReference RangeUnitsSource
Male Adults400 - 1500ng/mg[1]
Female Adults200 - 1000ng/mg[4]
Adults330 - 960µg/g creatinine[11]

Table 2: Etiocholanolone Levels in Specific Clinical Contexts

Clinical ContextFindingSource
Etiocholanolone FeverElevated plasma unconjugated etiocholanolone during febrile episodes compared to afebrile periods.[5][7]
Androstenedione Administration (100 mg)Mean urinary excretion rate of 4,306 +/- 458 µg/h.[12]
Androstenedione Administration (300 mg)Mean urinary excretion rate of 10,070 +/- 1,999 µg/h.[12]
Ovarian CancerSerum etiocholanolone levels showed a significant difference (p < 0.05) between healthy females and ovarian cancer patients.[13]

Experimental Protocols

Accurate and reproducible measurement of etiocholanolone and the investigation of its biological effects rely on robust experimental protocols. The following sections detail common methodologies.

Quantification of Urinary Etiocholanolone by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a gold-standard technique for the comprehensive profiling of urinary steroids.[14]

Protocol:

  • Sample Preparation:

    • To 2 mL of urine, add an internal standard.

    • Perform enzymatic hydrolysis with β-glucuronidase to deconjugate the steroids.[15]

    • Extract the unconjugated steroids using solid-phase extraction (SPE) with a C18 cartridge.[15]

  • Derivatization:

    • Evaporate the extracted sample to dryness.

    • Derivatize the sample with acetic anhydride and pyridine to form acetate derivatives.[15]

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph equipped with a capillary column for separation.

    • Couple the GC to a mass spectrometer for detection and quantification.

    • Monitor specific ions for etiocholanolone and the internal standard.

GCMS_Workflow start Urine Sample (2 mL) hydrolysis Enzymatic Hydrolysis (β-glucuronidase) start->hydrolysis spe Solid-Phase Extraction (C18) hydrolysis->spe derivatization Derivatization (Acetic Anhydride/Pyridine) spe->derivatization gcms GC-MS Analysis derivatization->gcms

GC-MS workflow for urinary Etiocholanolone.

Quantification of Urinary Etiocholanolone by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a high-throughput alternative to GC-MS for urinary steroid profiling.[16][17]

Protocol:

  • Sample Preparation:

    • To 200 µL of urine, add isotopically labeled internal standards.

    • Perform enzymatic hydrolysis to remove sulfate and glucuronide conjugates.[17]

    • Extract unconjugated steroids using a C18 96-well plate solid-phase extraction cartridge.[17]

  • LC-MS/MS Analysis:

    • Inject the extracted sample onto a high-performance liquid chromatography (HPLC) system for separation, often using a C18 column.[18]

    • Couple the HPLC to a tandem mass spectrometer operating in positive electrospray ionization mode.[18][19]

    • Utilize multiple reaction monitoring (MRM) for specific detection and quantification of etiocholanolone and its internal standard.

In Vitro Pyrin Inflammasome Activation Assay

This assay investigates the ability of etiocholanolone to activate the pyrin inflammasome, a key component of the innate immune system.[20][21][22]

Protocol:

  • Cell Culture:

    • Culture human monocytic cell lines (e.g., THP-1) or primary human monocytes.

  • Cell Treatment:

    • Prime the cells with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), to induce the expression of pro-inflammatory cytokines.

    • Treat the primed cells with varying concentrations of etiocholanolone.

  • Assessment of Inflammasome Activation:

    • Measure the release of interleukin-1β (IL-1β) into the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

    • Assess cell death (pyroptosis) using a lactate dehydrogenase (LDH) release assay or by microscopy.

    • Analyze the formation of ASC specks (a hallmark of inflammasome activation) by immunofluorescence microscopy.

In Vitro Hematopoietic Stem Cell Colony-Forming Assay

This assay is used to evaluate the effect of etiocholanolone on the proliferation and differentiation of hematopoietic stem and progenitor cells.

Protocol:

  • Cell Isolation:

    • Isolate hematopoietic stem and progenitor cells (HSPCs) from bone marrow or cord blood using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) for CD34+ cells.[23]

  • Cell Culture:

    • Culture the isolated HSPCs in a semi-solid medium, such as methylcellulose, supplemented with appropriate cytokines to support colony formation.[24]

  • Treatment:

    • Add etiocholanolone at various concentrations to the culture medium.

  • Colony Counting and Characterization:

    • Incubate the cultures for 1-2 weeks to allow for colony growth.

    • Identify and quantify the different types of hematopoietic colonies (e.g., erythroid, myeloid) based on their morphology.[24]

Signaling Pathways and Molecular Mechanisms

Activation of the Pyrin Inflammasome

Recent studies have identified etiocholanolone as a potent activator of the pyrin inflammasome.[20][21][22][25] This activation is thought to be a key mechanism underlying "etiocholanolone fever" and its role in other autoinflammatory conditions. The activation of the pyrin inflammasome by etiocholanolone occurs through a non-canonical, B30.2 domain-dependent mechanism that does not involve the inhibition of RhoA GTPases.[22][26] This leads to the cleavage of pro-caspase-1 to active caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[20][21]

Pyrin_Inflammasome_Activation Etiocholanolone Etiocholanolone Pyrin Pyrin Inflammasome (B30.2 domain) Etiocholanolone->Pyrin activates Caspase1 Caspase-1 Pyrin->Caspase1 activates IL1B IL-1β (Inflammation, Fever) Caspase1->IL1B cleaves Pro_IL1B Pro-IL-1β Pro_IL1B->Caspase1

Etiocholanolone-mediated Pyrin activation.

Modulation of GABA-A Receptors

Etiocholanolone has been shown to act as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[27][28] This interaction suggests a potential role for etiocholanolone in modulating neuronal excitability and may contribute to its observed anticonvulsant effects. Etiocholanolone and its enantiomer have been shown to interact with distinct sites on the GABA-A receptor.[27]

GABAA_Modulation Etiocholanolone Etiocholanolone GABAA_Receptor GABA-A Receptor Etiocholanolone->GABAA_Receptor modulates Neuronal_Inhibition Increased Neuronal Inhibition GABAA_Receptor->Neuronal_Inhibition enhances

Modulation of GABA-A receptor by Etiocholanolone.

Clinical Significance in Disease

Inflammatory and Autoinflammatory Disorders

The most well-established clinical significance of etiocholanolone is its association with fever and inflammation.[4] In "etiocholanolone fever," a periodic fever syndrome, elevated levels of unconjugated etiocholanolone are observed during febrile episodes.[5][7] This is thought to be due to a defect in the conjugation of etiocholanolone in the liver, leading to an accumulation of the pyrogenic free form. The activation of the pyrin inflammasome by etiocholanolone provides a molecular basis for these clinical observations.[20][21][22]

Oncology

The role of etiocholanolone in cancer is an area of active investigation. Altered steroid metabolism, including changes in etiocholanolone levels, has been observed in various cancers. For instance, serum levels of etiocholanolone have been found to be significantly different in patients with ovarian cancer compared to healthy individuals.[13] In breast cancer, the metabolism of androstenedione to etiocholanolone has been identified in both normal and cancerous breast tissue.[29] Furthermore, etiocholanolone has been explored for its potential as an immunostimulant in cancer therapy.[1] However, the precise role of etiocholanolone in tumor progression and its therapeutic potential require further investigation. Some studies have suggested that steroid hormones may play a role in the growth of colon carcinoma cells.[30]

Hematology

Etiocholanolone has been shown to influence hematopoiesis. In vitro studies have demonstrated that etiocholanolone can enhance the formation of both granulocytic and erythroid colonies from bone marrow cells. This suggests a potential therapeutic application in certain cases of bone marrow failure.

Future Directions

The expanding understanding of etiocholanolone's diverse biological activities opens up several avenues for future research and therapeutic development. Further elucidation of the specific molecular targets and signaling pathways of etiocholanolone will be crucial. Investigating the therapeutic potential of modulating etiocholanolone levels or its downstream signaling pathways in inflammatory diseases, cancers, and hematological disorders is a promising area of research. The development of more specific and sensitive analytical methods for the routine clinical monitoring of etiocholanolone and its metabolites will also be important for its application as a biomarker.

Conclusion

Etiocholanolone is a clinically significant steroid metabolite with diverse physiological and pathological roles. Its well-established pyrogenic and inflammatory properties, mediated through the activation of the pyrin inflammasome, make it a key player in certain autoinflammatory disorders. Furthermore, its effects on hematopoiesis and neurological signaling highlight its broader biological importance. This technical guide has provided a comprehensive overview of the current knowledge on etiocholanolone, from its metabolism and quantification to its molecular mechanisms and clinical implications. It is hoped that this resource will facilitate further research into this intriguing molecule and accelerate the development of novel diagnostic and therapeutic strategies.

References

A Technical Guide to the Natural Occurrence of Epietiocholanolone in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epietiocholanolone (3β-hydroxy-5β-androstan-17-one) is an endogenous etiocholane steroid and an inactive metabolite of testosterone.[1] Formed primarily in the liver, it belongs to the class of 17-ketosteroids and is excreted in the urine.[1] As a downstream product of androgen metabolism, the quantification of this compound in biological fluids is a key component of urinary steroid profiling. Such profiles are crucial for diagnosing and understanding various endocrine disorders, including inborn errors of steroid metabolism.[2][3] This technical guide provides an in-depth overview of the natural occurrence of this compound, its metabolic pathways, and the analytical methodologies used for its detection and quantification in biological fluids.

Metabolism and Biological Role

Biosynthesis of this compound

This compound is synthesized in the liver from the metabolism of testosterone. The pathway involves the conversion of testosterone to 5β-dihydrotestosterone, which is then metabolized to this compound through intermediate steps. It can also be formed from 5β-androstanedione.[1] Once formed, it is conjugated with glucuronic acid or sulfate in the liver to increase its water solubility for excretion in the urine.[1]

Testosterone Testosterone DHT_5b 5β-Dihydrotestosterone Testosterone->DHT_5b 5β-reductase Androstanediol_3b5b 3β,5β-Androstanediol DHT_5b->Androstanediol_3b5b 3β-hydroxysteroid dehydrogenase Androstanedione_5b 5β-Androstanedione Epietio This compound Androstanedione_5b->Epietio 3β-hydroxysteroid dehydrogenase Androstanediol_3b5b->Epietio 17β-hydroxysteroid dehydrogenase

Caption: Metabolic pathway of this compound biosynthesis from Testosterone.[1]

Biological Activity

While often considered an inactive metabolite, its isomer, etiocholanolone (3α-hydroxy-5β-androstan-17-one), is known to be an inhibitory neurosteroid that acts as a positive allosteric modulator of the GABA-A receptor, possessing anticonvulsant effects.[4][5] Etiocholanolone has also been studied for its pyrogenic (fever-inducing) properties.[4][6] Although fewer studies have focused specifically on this compound's activity, its structural similarity to other neuroactive steroids suggests a potential, though likely less potent, role in neuromodulation.

cluster_0 Neuronal Membrane GABA_A GABA-A Receptor Channel Cl- Channel Effect Neuronal Hyperpolarization (Inhibitory Effect) Channel->Effect Increased Cl- Influx Etio Etiocholanolone (Isomer of this compound) Etio->GABA_A Positive Allosteric Modulation GABA GABA GABA->GABA_A Binds

Caption: Action of Etiocholanolone (isomer) on the GABA-A receptor.[4][5]

Quantitative Data on Natural Occurrence

This compound is a normal constituent of human biological fluids, with urine being the most common matrix for its quantification. Its concentration is influenced by factors such as age, sex, and ethnicity.[7][8] It has also been detected in blood, though it is often not quantified. The following table summarizes available information on its occurrence. Note that many studies report values for its isomer, etiocholanolone, or a combined total for androgen metabolites.

Biological FluidPopulation / ConditionConcentration / Excretion RateAnalytical MethodReference
Urine Healthy AdultsReference ranges are established and vary by age, sex, and laboratory.[7][8][9] Specific quantitative values are typically low.[10]GC-MS[7][8][9][10]
Urine Latin-American PopulationReference ranges established for a steroid profile including etiocholanolone.[7]GC-MS[7]
Urine European PopulationPopulation-based reference intervals established for 40 steroid metabolites.[8]GC-MS[8]
Blood Adult (Male/Female) with SchizophreniaDetected but not QuantifiedNot Specified
Plasma Healthy AdultsLevels of conjugated and unconjugated steroids can be determined after chromatographic separation.[11]C-18 Column Chromatography / RIA[11]

Note: Quantitative data for this compound is often included within comprehensive steroid profiles. Researchers should consult specific studies and clinical laboratory guidelines for precise age- and sex-matched reference intervals.[3][8][9]

Analytical Methodologies

The analysis of this compound and other steroids in biological fluids requires highly sensitive and specific techniques due to their complex structures, the presence of isomers, and low concentrations.[12][13] Gas Chromatography-Mass Spectrometry (GC-MS) is considered a gold-standard reference method, while Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is increasingly used for its high throughput and sensitivity.[2][14][15][16]

cluster_workflow General Analytical Workflow Sample Biological Sample (e.g., Urine, Plasma) Hydrolysis Enzymatic Hydrolysis (deconjugation of glucuronides) Sample->Hydrolysis Extraction Extraction (SPE or LLE) Hydrolysis->Extraction Derivatization Derivatization (e.g., Silylation for GC-MS) Extraction->Derivatization Required for GC-MS Separation Chromatographic Separation (GC or LC) Extraction->Separation Directly for LC-MS/MS Derivatization->Separation Detection Mass Spectrometry (MS or MS/MS) Separation->Detection Analysis Data Analysis & Quantification Detection->Analysis

Caption: General experimental workflow for steroid profiling in biological fluids.

Experimental Protocol: Urinary Steroid Profiling by GC-MS

This protocol is a generalized procedure based on methodologies cited in the literature for comprehensive steroid analysis.[2][7][15][17]

  • Sample Preparation & Hydrolysis:

    • Pipette 2 mL of urine into a glass tube.

    • Add an internal standard mixture to correct for procedural losses.

    • Add buffer solution (e.g., acetate buffer) to adjust pH.

    • Add β-glucuronidase enzyme to hydrolyze steroid glucuronides.[17]

    • Incubate the mixture (e.g., at 55°C for 3 hours) to ensure complete deconjugation.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with water to remove interfering polar substances.

    • Elute the steroids with an organic solvent like methanol or ethyl acetate.[7]

    • Evaporate the eluate to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a derivatizing agent. A common reagent is a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and a catalyst, or a combination of pyridine and BSTFA.[18][19]

    • This step is critical to convert the hydroxyl groups of the steroids into more volatile and thermally stable trimethylsilyl (TMS) ethers, making them suitable for GC analysis.[15][20]

    • Incubate the mixture at an elevated temperature (e.g., 70°C for 30 minutes) to complete the reaction.[18]

  • GC-MS Analysis:

    • Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system.

    • Gas Chromatography:

      • Column: Use a capillary column suitable for steroid separation (e.g., 50 m x 0.25 mm, 0.25 µm film thickness).[2]

      • Carrier Gas: Helium at a constant flow.[2]

      • Oven Program: A temperature gradient is essential for separating the complex mixture of steroid metabolites. A typical program starts at a lower temperature (e.g., 50°C), ramps up to an intermediate temperature (e.g., 230°C), followed by a slower ramp to a final temperature (e.g., 285°C) where it is held for an extended period.[2]

    • Mass Spectrometry:

      • Ionization: Electron Ionization (EI) at 70 eV.[15]

      • Detection Mode: Operate in full scan mode to identify a wide range of metabolites or in Selected Ion Monitoring (SIM) mode for targeted quantification of specific steroids like this compound.[2][3]

Experimental Protocol: Steroid Analysis by LC-MS/MS

LC-MS/MS offers an alternative that often requires less sample preparation and avoids the need for derivatization.[14][21][22]

  • Sample Preparation:

    • For Plasma/Serum: Perform protein precipitation by adding a cold organic solvent like acetonitrile or methanol. Centrifuge to pellet the proteins and collect the supernatant.[13][21][23]

    • For Urine/Plasma: Alternatively, use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for cleaner extracts and to concentrate the analytes.[12][21] LLE often uses solvents like methyl-tert-butyl ether or a hexane/ethyl acetate mixture.[20]

    • Evaporate the extract and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: A reverse-phase column (e.g., C18 or Biphenyl) is commonly used.[23]

      • Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium fluoride to improve ionization.[23][24]

    • Tandem Mass Spectrometry:

      • Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used.[20]

      • Detection Mode: Multiple Reaction Monitoring (MRM) is the mode of choice for quantification. It provides high specificity and sensitivity by monitoring a specific precursor ion to product ion transition for each steroid.[25]

Conclusion

This compound is a naturally occurring metabolite of testosterone found in human biological fluids, primarily quantified in urine as part of comprehensive steroid profiling. Its analysis, typically performed using GC-MS or LC-MS/MS, is a valuable tool in clinical endocrinology for the diagnosis and monitoring of steroid-related metabolic disorders. Accurate quantification requires robust and validated analytical protocols that account for the compound's conjugation in biological matrices and separate it effectively from its isomers and other endogenous steroids.

References

Epietiocholanolone: A Technical Guide to Physicochemical Properties for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epietiocholanolone (also known as 3β-hydroxy-5β-androstan-17-one) is a C19 steroid and an inactive metabolite of the androgen testosterone.[1] As an endogenous compound, it serves as a crucial biomarker in metabolomic studies and clinical diagnostics related to steroidogenesis and androgen metabolism. Understanding its physicochemical properties is fundamental for researchers developing analytical methods for its detection, investigating metabolic pathways, or using it as a reference standard. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its handling and analysis, and visual diagrams of its metabolic origin and analytical workflows.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are critical for designing experimental conditions, predicting its behavior in biological systems, and developing analytical methodologies.

Table 1: Summary of Physicochemical Data for this compound

PropertyValueSource
IUPAC Name (3S,5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-onePubChem[2]
Molecular Formula C₁₉H₃₀O₂PubChem[2]
Molecular Weight 290.4 g/mol PubChem[2]
Physical Description SolidHuman Metabolome Database
Melting Point 154 - 155 °CHuman Metabolome Database, PubChem[2]
Water Solubility 0.0063 g/L (Predicted)Human Metabolome Database
Partition Coefficient (XLogP3) 3.7PubChem[2]
CAS Number 571-31-3Wikipedia[1]

Biological Context: Metabolic Pathway

This compound is not biologically active in the classical androgenic sense but is a terminal metabolite in the catabolism of testosterone. It is formed in the liver through a series of enzymatic reactions. The primary pathway involves the conversion of testosterone to 5β-dihydrotestosterone (5β-DHT), which is then metabolized to 3β,5β-androstanediol before its final oxidation to this compound.[1] The compound is subsequently glucuronidated or sulfated to increase its water solubility for excretion in urine.[1]

Metabolic Pathway of this compound Testosterone Testosterone DHT 5β-Dihydrotestosterone Testosterone->DHT 5β-reductase Androstanediol 3β,5β-Androstanediol DHT->Androstanediol 3β-hydroxysteroid dehydrogenase This compound This compound Androstanediol->this compound 17β-hydroxysteroid dehydrogenase Excretion Glucuronidation/ Sulfation & Excretion This compound->Excretion

Metabolic conversion of testosterone to this compound.

Experimental Protocols

Accurate and reproducible experimental results depend on correct sample handling and preparation. Due to its lipophilic nature, specific protocols are required for the solubilization and analysis of this compound.

Protocol for Preparation of Stock Solutions

Given its low predicted water solubility, this compound must first be dissolved in an organic solvent to prepare a concentrated stock solution, which can then be diluted into aqueous buffers or culture media.

Materials:

  • This compound powder

  • Anhydrous Ethanol (EtOH) or Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or glass vials

  • Calibrated pipettes

Methodology:

  • Weighing: Accurately weigh the desired amount of this compound powder in a suitable vessel. Perform this in a chemical fume hood.

  • Solvent Addition: Add a small volume of the chosen organic solvent (e.g., DMSO or ethanol) to the powder. For steroids, creating a 10 mg/mL or 100 mg/mL stock is common practice.[3][4]

  • Dissolution: Vortex or gently swirl the mixture until the solid is completely dissolved. Sonication may be used cautiously to aid dissolution if needed.[5]

  • Final Volume: Bring the solution to the final desired concentration by adding more of the same solvent.

  • Storage: Store the stock solution in tightly sealed vials at -20°C or -80°C to ensure long-term stability. For frequent use, small aliquots can be prepared to avoid repeated freeze-thaw cycles.[3]

Protocol for Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of steroids in biological matrices due to its ability to distinguish between structurally similar isomers.[6]

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Spiking Spike with Internal Standard Extraction Liquid-Liquid or Solid-Phase Extraction Spiking->Extraction Evaporation Evaporate & Reconstitute in Mobile Phase Extraction->Evaporation LC Chromatographic Separation (e.g., C18 column) Evaporation->LC ESI Ionization (e.g., ESI/APCI) LC->ESI MS Mass Analysis (Triple Quadrupole) ESI->MS Data Data Processing & Quantification MS->Data

General workflow for this compound quantification.

Methodology:

  • Sample Collection: Collect biological samples (e.g., serum, urine).

  • Internal Standard Spiking: Add a known concentration of a stable isotope-labeled internal standard (e.g., this compound-d3) to all samples, calibrators, and quality controls.[7]

  • Extraction:

    • Protein Precipitation: For serum/plasma, precipitate proteins using a solvent like acetonitrile.[7]

    • Liquid-Liquid Extraction (LLE): Extract the steroids from the aqueous matrix into an immiscible organic solvent such as methyl tert-butyl ether (MTBE).[7]

    • Solid-Phase Extraction (SPE): Alternatively, use an SPE cartridge to bind and elute the steroids, providing a cleaner sample.[8]

  • Derivatization (Optional): While not always necessary with modern sensitive instruments, derivatization can improve ionization efficiency and chromatographic behavior.

  • LC Separation: Inject the reconstituted sample into an HPLC or UHPLC system. Separation is typically achieved on a reverse-phase column (e.g., C18) with a gradient of water and an organic solvent (e.g., methanol or acetonitrile).[9]

  • MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The compound is ionized (e.g., via electrospray ionization - ESI) and specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode for highly selective quantification.[6][8]

Protocol for Experimental Determination of Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most direct way to measure this property.[10][11]

LogP Determination Workflow Prep 1. Prepare & Saturate Phases (n-octanol and aqueous buffer) Add 2. Add this compound Stock Solution Prep->Add Equilibrate 3. Shake Mixture to Reach Partition Equilibrium Add->Equilibrate Separate 4. Separate Phases (via centrifugation) Equilibrate->Separate Measure 5. Measure Concentration in Each Phase (e.g., by HPLC-UV) Separate->Measure Calculate 6. Calculate LogP = log([Octanol]/[Aqueous]) Measure->Calculate

Workflow for the shake-flask LogP determination method.

Methodology:

  • Phase Preparation: Prepare n-octanol and an aqueous buffer (e.g., phosphate buffer at pH 7.4). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them and allowing the phases to separate.[12]

  • Compound Addition: Add a small, known amount of this compound (from a stock solution) to a vessel containing measured volumes of the pre-saturated n-octanol and buffer.[12]

  • Equilibration: Seal the vessel and shake it mechanically for a sufficient period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.[13]

  • Phase Separation: Centrifuge the mixture to achieve a clean separation of the n-octanol and aqueous layers.[13]

  • Concentration Analysis: Carefully sample each phase and determine the concentration of this compound in both the n-octanol and the aqueous layers using a suitable analytical method like HPLC-UV or LC-MS.

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value. The experiment should be repeated with different phase volume ratios to ensure consistency.[13]

Stability and Storage

Solid Form: As a solid powder, this compound is stable when stored in a cool, dark, and dry place. In Solution: The stability of steroid solutions is dependent on the solvent and storage conditions. For long-term storage, stock solutions in anhydrous DMSO or ethanol should be aliquoted and stored at -20°C or below.[3] Stability studies for steroid glucuronides have shown they are stable for many months when stored at 4°C or -20°C but can degrade at higher temperatures.[14] It is recommended to perform stability tests under specific experimental conditions if the solution will be stored for extended periods.

References

Methodological & Application

Application Note: Quantification of Urinary Epietiocholanolone using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Epietiocholanolone is a stereoisomer of etiocholanolone and a metabolite of adrenal and gonadal steroids. The quantitative analysis of urinary steroids, including this compound, is crucial for diagnosing and monitoring various endocrine disorders, such as adrenocortical carcinoma.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for steroid analysis due to its high specificity, sensitivity, and the ability to quantify multiple analytes in a single run, overcoming the limitations of traditional immunoassays.[1][3] This application note details a robust and validated LC-MS/MS method for the quantification of this compound in human urine.

Experimental Protocols

Materials and Reagents
  • Standards: this compound certified reference material, and an appropriate deuterated internal standard (IS), such as Testosterone-d3 or this compound-d5.

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), and Ultrapure water.

  • Reagents: β-glucuronidase/arylsulfatase from Helix pomatia[1][4], Ammonium acetate, and Zinc Sulfate.

  • Solid-Phase Extraction (SPE): C18 SPE cartridges are commonly used for steroid extraction.[5]

Sample Preparation

The protocol involves enzymatic hydrolysis to deconjugate the steroid metabolites, followed by solid-phase extraction for purification.[1][2][5]

  • Sample Thawing & Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge at 4000 x g for 10 minutes to remove particulate matter.

  • Internal Standard Spiking: To 200 µL of the supernatant, add the internal standard solution.

  • Enzymatic Deconjugation:

    • Add 300 µL of ammonium acetate buffer (pH 4.9, 0.2 M).[1]

    • Add 30 µL of β-glucuronidase/arylsulfatase enzyme solution.[1]

    • Incubate the mixture for 3 hours at 55°C to hydrolyze glucuronide and sulfate conjugates.[1]

  • Protein Precipitation (Optional): Add a solution of Zinc Sulfate and Methanol to precipitate proteins, then centrifuge.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a C18 SPE cartridge with 1 mL of Methanol followed by 1 mL of water.[6]

    • Loading: Load the pre-treated urine sample onto the cartridge.[6]

    • Washing: Wash the cartridge with 1 mL of 30% Methanol in water to remove interferences.[6]

    • Elution: Elute the analytes with 1 mL of Methanol/Acetonitrile (1:4, v/v).[6]

  • Evaporation and Reconstitution:

    • Dry the eluate under a gentle stream of nitrogen at 45°C.[6]

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 60% Methanol in water with 0.1% formic acid).[6]

    • Vortex and transfer to an autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography (LC):

    • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[5]

    • Column: A reverse-phase column, such as a C18 (e.g., Waters ACQUITY BEH C18, 2.1 × 100 mm, 1.7 μm), is suitable for steroid separation.[2]

    • Mobile Phase A: 0.1% Formic acid in Water.[7]

    • Mobile Phase B: 0.1% Formic acid in Methanol.[7]

    • Flow Rate: 0.4 mL/min.[2]

    • Injection Volume: 5-20 µL.[6][8]

  • Mass Spectrometry (MS):

    • System: A triple quadrupole mass spectrometer.[5]

    • Ionization: Electrospray Ionization (ESI) in positive mode.[1]

    • Detection: Multiple Reaction Monitoring (MRM).[1]

Data Presentation

Quantitative Data Summary

The method should be validated according to international guidelines, with performance characteristics summarized below.

Validation Parameter Typical Performance Reference
Linearity (R²)> 0.99[2][9]
Lower Limit of Quantification (LLOQ)0.5 - 2.0 ng/mL[5][10]
Intra-day Precision (%CV)< 15%[5][9]
Inter-day Precision (%CV)< 15%[5][9]
Accuracy / Bias (%)85 - 115%[5][8]
Recovery (%)76 - 115%[5][9]
Matrix Effect (%)Within ±15%[5][9]
LC-MS/MS MRM Parameters

Specific MRM transitions must be optimized for this compound and the chosen internal standard. The values below are illustrative and require empirical determination on the specific instrument used.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compounde.g., 291.2e.g., 273.2Optimized Value
This compound (Confirming Ion)e.g., 291.2e.g., 255.2Optimized Value
Internal Standard (e.g., T-d3)e.g., 292.2e.g., 109.1Optimized Value

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing urine 1. Urine Sample Collection centrifuge 2. Centrifugation urine->centrifuge spike 3. Add Internal Standard centrifuge->spike deconjugate 4. Enzymatic Deconjugation (β-glucuronidase/sulfatase) spike->deconjugate spe 5. Solid-Phase Extraction (SPE) deconjugate->spe dry 6. Evaporation spe->dry reconstitute 7. Reconstitution dry->reconstitute lcms 8. LC-MS/MS Analysis reconstitute->lcms quant 9. Quantification (Calibration Curve) lcms->quant report 10. Final Report quant->report

Caption: Experimental workflow for urinary this compound analysis.

G start Method Validation Start linearity Linearity & Range start->linearity specificity Specificity / Selectivity start->specificity loq Limit of Quantification (LOQ) linearity->loq accuracy Accuracy recovery Recovery accuracy->recovery precision Precision (Repeatability & Intermediate) stability Stability (Freeze-Thaw, Bench-Top) precision->stability end Validated Method specificity->end loq->accuracy loq->precision recovery->end stability->end

Caption: Logical workflow for the LC-MS/MS method validation process.

References

Application Note: Quantitative Analysis of Epietiocholanolone in Human Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Epietiocholanolone, a significant metabolite of testosterone, in human urine using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol includes a comprehensive procedure for sample preparation, encompassing enzymatic hydrolysis, solid-phase extraction (SPE), and derivatization, followed by optimized GC-MS parameters for separation and detection. This method is suitable for researchers, scientists, and drug development professionals involved in steroid profiling, clinical diagnostics, and anti-doping analysis.

Introduction

This compound (3β-hydroxy-5β-androstan-17-one) is an endogenous steroid, a metabolite of testosterone and other androgens. Its quantification in biological fluids, particularly urine, is crucial for the diagnosis and monitoring of various endocrine disorders, including congenital adrenal hyperplasia, and for detecting the abuse of anabolic steroids in sports. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for steroid analysis due to its high resolution and sensitivity. However, the low volatility and thermal instability of steroids necessitate a derivatization step prior to GC-MS analysis.[1][2] This protocol describes a validated method for the determination of this compound in urine, involving enzymatic deconjugation, solid-phase extraction for sample clean-up, and trimethylsilyl (TMS) derivatization to enhance volatility and improve chromatographic performance.

Principle

The method involves several key steps. First, conjugated steroids in the urine sample are hydrolyzed using β-glucuronidase to release the free steroids.[3] The sample is then subjected to solid-phase extraction (SPE) to remove interfering matrix components and concentrate the analytes.[4][5] The extracted and dried residue is then derivatized to form trimethylsilyl (TMS) ethers, which are more volatile and thermally stable.[5][6] The derivatized sample is injected into the GC-MS system, where the compounds are separated on a capillary column and detected by the mass spectrometer. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.

Experimental Workflow

Workflow urine_sample Urine Sample Collection hydrolysis Enzymatic Hydrolysis (β-glucuronidase) urine_sample->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe elution Elution & Evaporation spe->elution derivatization Silylation (MSTFA/TMCS) elution->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_processing Data Processing & Quantification gcms_analysis->data_processing

Caption: Experimental workflow for GC-MS analysis of this compound.

Materials and Reagents

  • This compound standard (Sigma-Aldrich or equivalent)

  • Internal Standard (IS), e.g., Methyltestosterone (Sigma-Aldrich or equivalent)

  • β-Glucuronidase from E. coli (Sigma-Aldrich or equivalent)

  • Phosphate buffer (pH 6.5)

  • Sodium acetate buffer (0.2 M, pH 4.6)

  • Methanol (HPLC grade)

  • Diethyl ether (HPLC grade)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) (Sigma-Aldrich or equivalent)

  • Pyridine (anhydrous)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)

  • Ultrapure water

  • Nitrogen gas (high purity)

Instrumentation

  • Gas chromatograph equipped with a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane)

  • Mass spectrometer (single quadrupole or tandem quadrupole)

  • Autosampler

  • Nitrogen evaporator

Detailed Protocol

Sample Preparation
  • Urine Sample Collection and Storage: Collect 24-hour urine samples and store them at -20°C until analysis.

  • Enzymatic Hydrolysis:

    • Thaw urine samples at room temperature.

    • Centrifuge an aliquot of the urine sample to remove any particulate matter.

    • To 3 mL of urine in a glass tube, add an appropriate amount of internal standard.

    • Add 1 mL of phosphate buffer (pH 6.5) and 50 µL of β-glucuronidase solution.

    • Incubate the mixture at 45°C for 30 minutes to deconjugate the steroids.[5]

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

    • Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of ultrapure water to remove polar interferences.

    • Dry the cartridge under vacuum or by passing air for 5-10 minutes.

    • Elute the steroids with 5 mL of diethyl ether.

  • Evaporation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization
  • To the dried residue, add 50 µL of MSTFA with 1% TMCS and 10 µL of anhydrous pyridine.

  • Cap the vial tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.[7]

  • Cool the vial to room temperature before injection into the GC-MS.

GC-MS Analysis
  • GC Conditions:

    • Injection Volume: 1 µL

    • Injector Temperature: 280°C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 180°C, hold for 1 minute

      • Ramp 1: 5°C/min to 240°C

      • Ramp 2: 10°C/min to 300°C, hold for 5 minutes

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor for this compound-TMS: m/z (to be determined from the mass spectrum of the derivatized standard, typically including the molecular ion and characteristic fragment ions)

    • Ions to Monitor for IS-TMS: m/z (to be determined from the mass spectrum of the derivatized internal standard)

Data Analysis and Quantification

Identify the peaks of this compound-TMS and the internal standard-TMS based on their retention times and characteristic ions. Construct a calibration curve by plotting the ratio of the peak area of this compound-TMS to the peak area of the internal standard-TMS against the concentration of the analyte. The concentration of this compound in the urine samples can then be determined from this calibration curve.

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for the GC-MS analysis of steroids in urine. These values are indicative and may vary depending on the specific instrumentation and matrix effects.

ParameterTypical ValueReference
Retention Time (min)Analyte-specific[8]
Limit of Detection (LOD)1.0 - 2.5 ng/mL[5][6]
Limit of Quantification (LOQ)2.5 - 5.0 ng/mL[5][6]
Linearity (r²)> 0.99[7]
Precision (RSD%)< 15%[4]
Accuracy/Recovery (%)85 - 115%[5]

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the quantification of this compound in human urine. The detailed protocol for sample preparation, derivatization, and GC-MS analysis ensures high accuracy and precision, making it a valuable tool for clinical and research applications in steroid analysis. The use of an internal standard and a robust sample clean-up procedure minimizes matrix effects and ensures the quality of the quantitative data.

References

Application Notes: Development and Validation of a Competitive Enzyme Immunoassay for Epietiocholanolone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Epietiocholanolone is a significant steroid metabolite, and its quantification in biological matrices is crucial for various research and clinical applications. These application notes provide a comprehensive overview of the development and validation of a sensitive and specific competitive enzyme-linked immunosorbent assay (ELISA) for the determination of this compound. The described assay is intended for use by researchers, scientists, and drug development professionals.

Assay Principle

The this compound immunoassay is a competitive ELISA. This format is highly suitable for the detection of small molecules like steroid hormones.[1] The principle relies on the competition between unlabeled this compound in the sample and a fixed amount of enzyme-labeled this compound (conjugate) for a limited number of binding sites on a specific antibody coated onto a microplate. The amount of enzyme conjugate that binds to the antibody is inversely proportional to the concentration of this compound in the sample. The subsequent addition of a substrate results in a colorimetric reaction, the intensity of which is measured spectrophotometrically.

I. Key Experimental Protocols

A. Production of Anti-Epietiocholanolone Antibody
  • Antigen Preparation (Hapten-Carrier Conjugate):

    • This compound, as a small molecule (hapten), is not immunogenic on its own. It must be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), to elicit an immune response.

    • A common method involves creating a derivative of this compound, for instance, by introducing a carboxyl group to serve as a linker for conjugation to the carrier protein.[2]

  • Immunization:

    • Laboratory animals (e.g., rabbits or mice) are immunized with the this compound-carrier conjugate.

    • An initial immunization is followed by several booster injections over a period of weeks to months to stimulate a high-titer antibody response.

  • Antibody Purification:

    • Polyclonal antibodies can be purified from the serum of immunized animals using affinity chromatography, where the this compound-carrier conjugate is immobilized on a solid support.

B. Preparation of this compound-Enzyme Conjugate
  • Enzyme Selection: Horseradish Peroxidase (HRP) is a commonly used enzyme for ELISA due to its stability and high catalytic activity.[3]

  • Conjugation Chemistry:

    • Similar to antigen preparation, a derivative of this compound is required for conjugation to the enzyme.

    • Various chemical methods can be employed for conjugation, such as the mixed anhydride method.[4] Site-specific conjugation techniques can also be explored to ensure a more homogenous product.[5][6]

  • Purification of the Conjugate: The resulting this compound-HRP conjugate is purified using techniques like column chromatography (e.g., Sephadex G-25) to remove unconjugated enzyme and hapten.[4]

C. ELISA Protocol
  • Plate Coating:

    • Microtiter plates are coated with the purified anti-Epietiocholanolone antibody. The optimal coating concentration needs to be determined empirically.

    • The plate is incubated to allow for antibody adsorption and then washed.

  • Blocking:

    • Non-specific binding sites on the plate are blocked using a suitable blocking buffer (e.g., a solution containing BSA or non-fat dry milk).

  • Competitive Reaction:

    • Standards, controls, and unknown samples are added to the wells, followed by the addition of the this compound-HRP conjugate.

    • The plate is incubated to allow for the competitive binding reaction to occur.

  • Washing: Unbound reagents are removed by washing the plate multiple times.

  • Substrate Incubation: A chromogenic substrate for HRP (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) is added to each well.[3]

  • Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., sulfuric acid), which results in a color change.[3]

  • Data Acquisition: The absorbance in each well is read using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB with a sulfuric acid stop solution).[3]

II. Assay Validation

A thorough validation is essential to ensure the reliability and accuracy of the immunoassay.[7] The following parameters should be rigorously evaluated.[8][9]

A. Specificity (Cross-Reactivity)

The specificity of the antibody is determined by assessing its cross-reactivity with structurally related steroids. This is crucial to ensure that the assay accurately measures only this compound.

Protocol:

  • Prepare a series of concentrations for each potentially cross-reacting steroid.

  • Run these solutions in the ELISA in the same manner as the this compound standards.

  • Calculate the concentration of each cross-reactant that causes a 50% reduction in the maximum signal (IC50).

  • Determine the percent cross-reactivity using the following formula:

    • % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

B. Sensitivity (Limit of Detection and Limit of Quantification)
  • Limit of Detection (LOD): The lowest concentration of this compound that can be distinguished from the blank with a certain level of confidence.

  • Limit of Quantification (LOQ): The lowest concentration of this compound that can be quantitatively determined with acceptable precision and accuracy.

Protocol:

  • Analyze a series of low-concentration this compound standards.

  • The LOD is typically calculated as the mean of the blank signal plus 2 or 3 standard deviations.

  • The LOQ is determined as the lowest standard on the calibration curve that can be measured with a coefficient of variation (%CV) and bias within acceptable limits (e.g., <20%).

C. Precision (Intra- and Inter-Assay Variability)
  • Intra-Assay Precision (Repeatability): The variation within a single assay run.

  • Inter-Assay Precision (Reproducibility): The variation between different assay runs on different days.

Protocol:

  • Prepare at least three quality control (QC) samples at low, medium, and high concentrations of this compound.

  • For intra-assay precision, analyze multiple replicates (e.g., n=20) of each QC sample in a single assay.

  • For inter-assay precision, analyze the QC samples in multiple assays performed on different days by different operators.

  • Calculate the mean, standard deviation, and %CV for each QC level.

D. Accuracy (Recovery)

Accuracy refers to the closeness of the measured value to the true value.

Protocol:

  • Spike known amounts of this compound into blank biological matrix samples at low, medium, and high concentrations.

  • Measure the concentration of this compound in these spiked samples using the developed assay.

  • Calculate the percent recovery using the formula:

    • % Recovery = (Measured Concentration / Spiked Concentration) x 100

E. Linearity of Dilution

This assesses the ability of the assay to provide proportional results for diluted samples.

Protocol:

  • Spike a high concentration of this compound into the biological matrix.

  • Prepare a series of dilutions of this sample with the blank matrix.

  • Measure the this compound concentration in each dilution.

  • The measured concentrations should be proportional to the dilution factor.

III. Data Presentation

Table 1: Cross-Reactivity of the Anti-Epietiocholanolone Antibody

CompoundIC50 (ng/mL)Cross-Reactivity (%)
This compound1.5100
Etiocholanolone1501.0
Androsterone3000.5
Testosterone>1000<0.15
Progesterone>1000<0.15

Table 2: Assay Performance Characteristics

ParameterResultAcceptance Criteria
Sensitivity
Limit of Detection (LOD)0.1 ng/mL-
Limit of Quantification (LOQ)0.3 ng/mL%CV < 20%, Bias ± 20%
Precision
Intra-Assay %CV (Low QC)5.2%< 15%
Intra-Assay %CV (Mid QC)4.5%< 15%
Intra-Assay %CV (High QC)3.8%< 15%
Inter-Assay %CV (Low QC)8.7%< 15%
Inter-Assay %CV (Mid QC)7.9%< 15%
Inter-Assay %CV (High QC)6.5%< 15%
Accuracy (Recovery)
Low QC95.8%85-115%
Mid QC102.3%85-115%
High QC98.1%85-115%
Linearity of Dilution R² > 0.99R² > 0.98

IV. Visualizations

Immunoassay_Development_Workflow cluster_Reagent_Prep Reagent Preparation cluster_Antibody_Prod Antibody Production cluster_Assay_Dev Assay Development & Optimization cluster_Validation Assay Validation Hapten This compound (Hapten) Hapten_Carrier Hapten-Carrier Conjugate Hapten->Hapten_Carrier Hapten_Enzyme Hapten-Enzyme Conjugate Hapten->Hapten_Enzyme Carrier Carrier Protein (BSA/KLH) Carrier->Hapten_Carrier Enzyme Enzyme (HRP) Enzyme->Hapten_Enzyme Immunization Immunization of Host Hapten_Carrier->Immunization Serum_Collection Serum Collection Immunization->Serum_Collection Purification Affinity Purification Serum_Collection->Purification Antibody Anti-Epietiocholanolone Ab Purification->Antibody Coating Antibody Coating Antibody->Coating Blocking Blocking Coating->Blocking Optimization Optimization of Reagent Concentrations Blocking->Optimization Specificity Specificity Optimization->Specificity Sensitivity Sensitivity Optimization->Sensitivity Precision Precision Optimization->Precision Accuracy Accuracy Optimization->Accuracy Linearity Linearity Optimization->Linearity Validated_Assay Validated Immunoassay Specificity->Validated_Assay Sensitivity->Validated_Assay Precision->Validated_Assay Accuracy->Validated_Assay Linearity->Validated_Assay

Caption: Workflow for the development of the this compound immunoassay.

Competitive_ELISA_Protocol Start Start: Antibody-Coated Plate Add_Sample Add Standards, Controls, or Samples Start->Add_Sample Add_Conjugate Add this compound-HRP Conjugate Add_Sample->Add_Conjugate Incubate_Compete Incubate (Competitive Binding) Add_Conjugate->Incubate_Compete Wash1 Wash Plate Incubate_Compete->Wash1 Add_Substrate Add TMB Substrate Wash1->Add_Substrate Incubate_Color Incubate (Color Development) Add_Substrate->Incubate_Color Add_Stop Add Stop Solution Incubate_Color->Add_Stop Read_Plate Read Absorbance at 450 nm Add_Stop->Read_Plate Analyze Analyze Data (Calculate Concentrations) Read_Plate->Analyze Validation_Parameters cluster_Performance Performance Characteristics Validated_Assay Validated Immunoassay Specificity Specificity (Cross-Reactivity) Validated_Assay->Specificity Sensitivity Sensitivity (LOD/LOQ) Validated_Assay->Sensitivity Precision Precision (Intra/Inter-Assay) Validated_Assay->Precision Accuracy Accuracy (Recovery) Validated_Assay->Accuracy Linearity Linearity of Dilution Validated_Assay->Linearity

References

Protocol for solid-phase extraction (SPE) of Epietiocholanolone from plasma.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Solid-Phase Extraction (SPE) of Epietiocholanolone from Plasma

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the solid-phase extraction (SPE) of this compound, a key steroid metabolite, from human plasma. The accurate measurement of steroid hormones and their metabolites in plasma is crucial for clinical research and diagnostics. Solid-phase extraction is a widely used technique for sample cleanup and concentration prior to analysis, offering high recovery and removal of interfering matrix components.[1][2] This protocol is optimized for use with reversed-phase (C18) SPE cartridges and is suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

This compound is an endogenous steroid, and its quantification in plasma is essential for various physiological and pathological studies. Plasma, however, is a complex biological matrix containing proteins, lipids, and other endogenous substances that can interfere with analytical methods.[3] Solid-phase extraction (SPE) is a robust sample preparation technique that effectively separates analytes of interest from these interferences.[4][5] This method utilizes a solid sorbent to retain the analyte, while unwanted components are washed away.[6] The retained analyte is then eluted with a small volume of solvent, resulting in a cleaner and more concentrated sample.[5] The C18 reversed-phase sorbent is commonly used for the extraction of moderately polar compounds like steroids from aqueous matrices.[1][7]

Materials and Reagents

2.1 Equipment

  • Solid-Phase Extraction Vacuum Manifold

  • Centrifuge

  • Sample Concentrator (Nitrogen Evaporator)

  • Vortex Mixer

  • Pipettes and Pipette Tips

  • Glass or Polypropylene Collection Tubes

2.2 Consumables

  • C18 SPE Cartridges (e.g., 1 mL, 100-200 mg)[7][8]

  • Microcentrifuge Tubes

2.3 Solvents and Chemicals

  • Methanol (HPLC or LC-MS Grade)[9]

  • Acetonitrile (HPLC or LC-MS Grade)[9]

  • Water (HPLC or LC-MS Grade)[9]

  • Zinc Sulfate (2% w/v in water)[10]

  • Hexane (HPLC Grade)[8]

  • Ethyl Acetate (HPLC Grade)[8]

  • Nitrogen Gas (High Purity)[8]

  • Internal Standard (e.g., deuterated this compound)

Experimental Protocol

The following protocol outlines the step-by-step procedure for the extraction of this compound from plasma.

3.1 Sample Pre-treatment: Protein Precipitation Effective protein removal is critical for preventing SPE sorbent blockage and minimizing matrix effects.[11]

  • Pipette 400 µL of human plasma into a microcentrifuge tube.

  • If using an internal standard, spike the plasma sample at this stage.[8]

  • Add 400 µL of 2% zinc sulfate solution to the plasma.[10]

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at a minimum of 5,000 rpm for 10 minutes to pellet the precipitated proteins.[7]

  • Carefully collect the supernatant for loading onto the SPE cartridge.

3.2 Solid-Phase Extraction (SPE) The SPE procedure consists of four main steps: conditioning, loading, washing, and elution.[4]

Table 1: Detailed SPE Protocol Steps

Step Procedure Solvent Volume Flow Rate Purpose
1. Conditioning Pass the solvent through the C18 cartridge. Methanol 1-3 mL 1-2 mL/min To solvate the C18 functional groups and remove any impurities.[9][12]
2. Equilibration Pass the solvent through the cartridge. Water 1-3 mL 1-2 mL/min To prepare the sorbent for the aqueous sample.[8][9]
3. Sample Loading Load the supernatant from the pre-treatment step. Supernatant ~800 µL 0.1-1 mL/min To adsorb the analyte onto the C18 sorbent.[8]
4. Wash 1 Wash the cartridge to remove polar interferences. Water 1 mL 1 mL/min To remove salts and other highly polar impurities.[8]
5. Wash 2 Wash the cartridge to remove non-polar interferences. Hexane 1 mL 1 mL/min To remove lipids and other non-polar matrix components.[8]
6. Drying Dry the SPE cartridge under vacuum or nitrogen. N/A N/A 5-10 min To remove residual wash solvents.[8]

| 7. Elution | Elute the target analyte. | Ethyl Acetate | 1 mL | 0.1 mL/min | To desorb this compound from the sorbent.[8] |

3.3 Post-Elution Processing

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 45°C.[8]

  • Reconstitute the dried extract in 100 µL of a solvent mixture compatible with the analytical instrument (e.g., 50:50 methanol/water).[8][13]

  • Vortex the reconstituted sample to ensure the analyte is fully dissolved.[13]

  • Transfer the sample to an autosampler vial for analysis.

Data and Performance

The performance of an SPE method is typically evaluated by its recovery and precision. The following table summarizes typical performance data for steroid extraction from plasma using C18 SPE, which is expected to be similar for this compound.

Table 2: Typical Performance Characteristics for Steroid SPE from Plasma

Parameter Typical Value Description
Analyte Recovery 87–101% The percentage of the analyte of interest recovered after the extraction process.[8]
Intra-run Precision (CV) ≤8.25% The coefficient of variation for multiple extractions of the same sample within a single analytical run.[8]
Inter-run Precision (CV) ≤8.25% The coefficient of variation for multiple extractions of the same sample across different analytical runs.[8]

| Limit of Quantification (LOQ) | 50 pg/mL | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.[10] |

Workflow Visualization

The diagram below illustrates the complete workflow from plasma sample collection to final data acquisition.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post_proc Post-Extraction Plasma Plasma Sample (400 µL) Add_IS Spike Internal Standard Plasma->Add_IS Precipitate Add 2% ZnSO4 (400 µL) Vortex & Centrifuge Add_IS->Precipitate Supernatant Collect Supernatant Precipitate->Supernatant Load 3. Load Sample Supernatant->Load Load Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water) Wash1 4. Wash 1 (Water) Wash2 5. Wash 2 (Hexane) Dry 6. Dry Cartridge Elute 7. Elute (Ethyl Acetate) Eluate Collect Eluate Evaporate Evaporate to Dryness Eluate->Evaporate Process Reconstitute Reconstitute in 50% Methanol Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for this compound extraction from plasma.

References

Application Notes and Protocols for Enhanced Epietiocholanolone Detection by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epietiocholanolone is a naturally occurring steroid metabolite, an isomer of etiocholanolone, and a key biomarker in various clinical and research settings, including the assessment of androgen metabolism and the diagnosis of certain endocrine disorders. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the quantification of steroids like this compound. However, due to their low volatility and thermal lability, direct GC-MS analysis of these compounds is challenging. Derivatization is a crucial sample preparation step that chemically modifies the analyte to improve its chromatographic behavior and enhance its detection sensitivity.[1][2]

This document provides detailed application notes and experimental protocols for the derivatization of this compound for GC-MS analysis, focusing on silylation and a two-step methoximation-silylation approach.

Derivatization Strategies for this compound

The primary goal of derivatization in the context of GC-MS analysis of steroids is to replace active hydrogen atoms in polar functional groups (hydroxyl and keto groups) with non-polar, thermally stable groups.[2] This modification increases the volatility of the analyte, reduces its interaction with the stationary phase of the GC column, and often leads to the formation of characteristic fragment ions in the mass spectrometer, aiding in identification and quantification. The most common and effective derivatization techniques for this compound are silylation and a combination of methoximation and silylation.

Silylation

Silylation is a widely used derivatization technique where active hydrogens are replaced by a trimethylsilyl (TMS) group.[3] Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly employed for this purpose.[3][4] The resulting TMS ether of this compound is more volatile and thermally stable, leading to improved peak shape and sensitivity in GC-MS analysis. For comprehensive steroid profiling, a mixture of MSTFA, a catalyst like ammonium iodide (NH4I), and a reducing agent such as dithiothreitol (DTT) can be used to ensure the complete silylation of even enolizable ketones.[5]

Methoximation followed by Silylation

This compound contains a ketone group which can exist in equilibrium between its keto and enol forms. Silylation of the enol form can lead to the formation of multiple derivative peaks for a single analyte, complicating quantification. To prevent this, a two-step derivatization is often employed. The first step, methoximation, involves the reaction of the keto group with a methoximating agent, such as methoxyamine hydrochloride, to form a stable methoxime derivative. This step "locks" the ketone in a single form. The subsequent silylation step then derivatizes the hydroxyl group. This dual derivatization approach provides a single, sharp chromatographic peak for this compound, leading to more accurate and reproducible quantification.[6]

Quantitative Data Summary

The following table summarizes the quantitative performance metrics for the analysis of etiocholanolone (as an isomer and often analyzed concurrently with this compound) and other relevant steroids using GC-MS and a comparative UPLC-MS/MS method with derivatization. These values are indicative of the sensitivity that can be achieved with the described derivatization protocols.

Analyte/MethodDerivatization TechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Urinary Steroids (including Etiocholanolone) by UPLC-MS/MS (compared to GC-MS)Not specified for GC-MS in abstract-0.5 - 10 ng/mL[1]
Hormones by GC-MSSilylation (MSTFA)0.1 - 1.3 µg/L0.3 - 4.2 µg/L[7]
Urinary Steroids by GC-MS/MSTrimethylsilyl (TMS) derivatives-2.5 - 5 ng/mL[8]

Experimental Protocols

Protocol 1: One-Step Silylation using MSTFA

This protocol is suitable for the rapid derivatization of the hydroxyl group of this compound.

Materials:

  • This compound standard or dried sample extract

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Ensure the sample containing this compound is completely dry. This can be achieved by evaporation under a gentle stream of nitrogen.

  • To the dried sample, add 50 µL of MSTFA and 50 µL of anhydrous pyridine.

  • Securely cap the vial and vortex briefly to ensure the sample is fully dissolved.

  • Heat the vial at 60°C for 30 minutes in a heating block or oven.

  • After cooling to room temperature, the sample is ready for injection into the GC-MS.

  • Inject 1-2 µL of the derivatized sample into the GC-MS system.

Protocol 2: Two-Step Methoximation and Silylation

This protocol is recommended for achieving the most accurate and reproducible quantification of this compound by preventing the formation of multiple derivative peaks.

Materials:

  • This compound standard or dried sample extract

  • Methoxyamine hydrochloride solution (e.g., 20 mg/mL in anhydrous pyridine)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

Step 1: Methoximation

  • Ensure the sample is completely dry in a reaction vial.

  • Add 50 µL of the methoxyamine hydrochloride solution in pyridine to the dried sample.

  • Cap the vial tightly and vortex to dissolve the residue.

  • Heat the vial at 60°C for 60 minutes to complete the methoximation of the keto group.

  • Cool the vial to room temperature.

Step 2: Silylation

  • To the cooled methoximated sample, add 100 µL of MSTFA containing 1% TMCS.

  • Recap the vial and vortex thoroughly.

  • Heat the vial at 60°C for an additional 30 minutes.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

  • Inject 1-2 µL of the derivatized sample into the GC-MS system.

Visualizations

DerivatizationWorkflow This compound Derivatization for GC-MS cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing start Start: Urine/Plasma Sample hydrolysis Enzymatic Hydrolysis (for conjugated steroids) start->hydrolysis extraction Liquid-Liquid or Solid-Phase Extraction drying Evaporation to Dryness extraction->drying hydrolysis->extraction methoximation Methoximation (Methoxyamine HCl in Pyridine, 60°C, 60 min) drying->methoximation silylation Silylation (MSTFA + 1% TMCS, 60°C, 30 min) methoximation->silylation gcms GC-MS Analysis silylation->gcms quantification Quantification and Data Interpretation gcms->quantification

Caption: Workflow for this compound analysis by GC-MS.

SilylationReaction Silylation of this compound Epi This compound (with -OH group) Product This compound-TMS Ether (Volatile & Thermally Stable) Epi->Product + MSTFA MSTFA MSTFA (Silylating Agent)

Caption: Silylation of this compound with MSTFA.

MethoximationSilylation Two-Step Derivatization of this compound Epi This compound (Keto and Hydroxyl Groups) Step1 Step 1: Methoximation Epi->Step1 Methoxime This compound-Methoxime (Keto group protected) Step1->Methoxime Step2 Step 2: Silylation Methoxime->Step2 FinalProduct This compound-Methoxime-TMS Ether (Single, stable derivative) Step2->FinalProduct

Caption: Two-step derivatization of this compound.

References

Application Note: High-Resolution Mass Spectrometry for the Identification of Epietiocholanolone Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epietiocholanolone (3β-hydroxy-5β-androstan-17-one) is a significant metabolite of testosterone, formed primarily in the liver. As an inactive metabolite, its detection and quantification in biological matrices such as urine are crucial for various applications, including clinical diagnostics, sports doping control, and metabolic studies.[1] High-resolution mass spectrometry (HRMS), particularly coupled with liquid chromatography (LC), offers unparalleled sensitivity and specificity for the identification and quantification of steroid metabolites.[2] This application note provides a detailed protocol for the identification of this compound and its primary phase II metabolites, the glucuronide and sulfate conjugates, using LC-HRMS.

Metabolic Pathway of this compound Formation

This compound is a downstream metabolite in the testosterone metabolic pathway. The biotransformation involves a series of enzymatic reactions, primarily occurring in the liver. Understanding this pathway is essential for targeted metabolite identification.

This compound Metabolic Pathway Testosterone Testosterone 5b-Dihydrotestosterone 5β-Dihydrotestosterone Testosterone->5b-Dihydrotestosterone 5β-reductase Androstenedione Androstenedione 5b-Androstanedione 5β-Androstanedione Androstenedione->5b-Androstanedione 5β-reductase 3b,5b-Androstanediol 3β,5β-Androstanediol 5b-Dihydrotestosterone->3b,5b-Androstanediol 3β-hydroxysteroid dehydrogenase This compound This compound 5b-Androstanedione->this compound 3β-hydroxysteroid dehydrogenase 3b,5b-Androstanediol->this compound 17β-hydroxysteroid dehydrogenase This compound Glucuronide This compound Glucuronide This compound->this compound Glucuronide UGT This compound Sulfate This compound Sulfate This compound->this compound Sulfate SULT Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine Sample Urine Sample Collection Hydrolysis Enzymatic Hydrolysis (Optional) Urine Sample->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC-HRMS LC-HRMS Analysis Evaporation->LC-HRMS Data Processing Data Processing (Accurate Mass & Fragmentation) LC-HRMS->Data Processing Identification Metabolite Identification Data Processing->Identification

References

Application of Epietiocholanolone as a biomarker in clinical endocrinology.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Etiocholanolone is a stereoisomer of androsterone and a metabolite of the adrenal and gonadal steroid, androstenedione. As an inactive metabolite of androgen synthesis, the quantification of etiocholanolone in biological fluids, primarily urine, serves as a valuable biomarker for assessing adrenal and gonadal function. Its levels can provide insights into the activity of various steroidogenic enzymes and offer diagnostic clues for several endocrine disorders. These application notes provide a comprehensive overview of the clinical utility of etiocholanolone, methods for its measurement, and its interpretation in various pathological states.

Clinical Significance

The measurement of etiocholanolone is clinically relevant in the investigation of several endocrine conditions, primarily related to disorders of androgen excess or deficiency.

  • Adrenal Disorders: Etiocholanolone levels are often elevated in conditions associated with increased adrenal androgen production. In Congenital Adrenal Hyperplasia (CAH) , particularly due to 21-hydroxylase deficiency, the shunting of steroid precursors towards androgen synthesis leads to a significant increase in urinary etiocholanolone excretion. Similarly, androgen-secreting adrenal tumors can also result in markedly elevated etiocholanolone levels.

  • Gonadal Dysfunction: In women, elevated etiocholanolone can be an indicator of hyperandrogenism, a key feature of Polycystic Ovary Syndrome (PCOS) . While not a primary diagnostic marker, it contributes to the overall androgen profile. In men, altered etiocholanolone levels may be observed in cases of hypogonadism or testicular tumors, although other androgen markers are more specific.

  • 5α-Reductase Activity: The ratio of androsterone to etiocholanolone in urine can be used to assess the activity of the enzyme 5α-reductase, which converts testosterone to the more potent dihydrotestosterone (DHT). A lower ratio may suggest decreased 5α-reductase activity.

  • Fever of Unknown Origin (FUO): Historically, "etiocholanolone fever" was described as a condition characterized by periodic fevers and elevated levels of unconjugated etiocholanolone. However, this is now considered a rare and debated entity, with the fever likely being a symptom of an underlying inflammatory or autoimmune condition that also affects steroid metabolism.

Data Presentation

The following tables summarize the expected urinary etiocholanolone levels in various clinical scenarios. These values are indicative and may vary depending on the analytical method, patient age, and sex.

Table 1: Reference Ranges for 24-Hour Urinary Etiocholanolone in Healthy Adults

PopulationEtiocholanolone Range (mg/24h)Etiocholanolone Range (µmol/24h)
Adult Male1.0 - 5.03.4 - 17.2
Adult Female0.5 - 4.01.7 - 13.8

Table 2: Typical Urinary Etiocholanolone Levels in Endocrine Disorders

Clinical ConditionPatient PopulationTypical Etiocholanolone LevelsDiagnostic Significance
Congenital Adrenal Hyperplasia (21-Hydroxylase Deficiency)Untreated Children and AdultsMarkedly ElevatedReflects precursor shunt to androgen synthesis.
Polycystic Ovary Syndrome (PCOS)Women with HyperandrogenismModerately ElevatedContributes to the overall picture of androgen excess.[1][2][3][4]
Androgen-Secreting Adrenal TumorsAdultsSignificantly to Markedly ElevatedA key indicator of autonomous androgen production.[5][6][7]
HypogonadismMenLow to Low-NormalReflects decreased androgen production.

Mandatory Visualization

Signaling Pathway: Steroidogenesis

The following diagram illustrates the position of etiocholanolone within the broader steroidogenesis pathway, highlighting its origin from androstenedione.

G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone s17OH_Pregnenolone 17-OH Pregnenolone Pregnenolone->s17OH_Pregnenolone Deoxycorticosterone Deoxycorticosterone Progesterone->Deoxycorticosterone s17OH_Progesterone 17-OH Progesterone Progesterone->s17OH_Progesterone Corticosterone Corticosterone Deoxycorticosterone->Corticosterone Aldosterone Aldosterone Corticosterone->Aldosterone DHEA DHEA s17OH_Pregnenolone->DHEA s11_Deoxycortisol 11-Deoxycortisol s17OH_Progesterone->s11_Deoxycortisol Androstenedione Androstenedione s17OH_Progesterone->Androstenedione Cortisol Cortisol s11_Deoxycortisol->Cortisol DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Estrone Estrone Androstenedione->Estrone Androsterone Androsterone Androstenedione->Androsterone 5α-reductase Etiocholanolone Etiocholanolone Androstenedione->Etiocholanolone 5β-reductase Estradiol Estradiol Testosterone->Estradiol

Caption: Simplified steroidogenesis pathway showing the formation of etiocholanolone.

Experimental Workflow: Urinary Etiocholanolone Measurement

This diagram outlines the typical workflow for the analysis of urinary etiocholanolone using gas chromatography-mass spectrometry (GC-MS).

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Sample 24h Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Urine_Sample->Hydrolysis Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Hydrolysis->Extraction Derivatization Derivatization (e.g., MSTFA/TMCS) Extraction->Derivatization GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Derivatization->GC_MS Data_Analysis Data Analysis (Quantification & Interpretation) GC_MS->Data_Analysis

Caption: Workflow for urinary etiocholanolone analysis by GC-MS.

Experimental Protocols

Protocol 1: Quantification of Urinary Etiocholanolone by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a standard method for the analysis of etiocholanolone in a 24-hour urine collection.

1. Materials and Reagents:

  • 24-hour urine sample

  • Internal standard (e.g., epietiocholanolone)

  • β-glucuronidase/arylsulfatase from Helix pomatia

  • Phosphate buffer (pH 5.2)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol, HPLC grade

  • Dichloromethane, HPLC grade

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine

  • GC-MS system with a capillary column (e.g., DB-5ms)

2. Sample Preparation:

  • Aliquoting: Allow the 24-hour urine sample to reach room temperature and mix thoroughly. Transfer a 5 mL aliquot to a glass tube.

  • Internal Standard Spiking: Add a known amount of the internal standard (e.g., 10 µg of this compound in methanol) to each urine aliquot, calibrator, and quality control sample.

  • Hydrolysis: Add 2 mL of phosphate buffer (pH 5.2) and 100 µL of β-glucuronidase/arylsulfatase solution to each tube. Vortex and incubate at 55°C for 3 hours to hydrolyze the steroid conjugates.[8]

  • Extraction:

    • SPE: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water. Load the hydrolyzed urine sample onto the cartridge. Wash the cartridge with 5 mL of deionized water, then with 5 mL of 40% methanol in water. Elute the steroids with 5 mL of methanol.

    • LLE (Alternative): Add 5 mL of dichloromethane to the hydrolyzed urine. Vortex for 2 minutes and centrifuge at 2000 x g for 10 minutes. Transfer the lower organic layer to a new tube. Repeat the extraction.

  • Evaporation: Evaporate the eluate/extract to dryness under a gentle stream of nitrogen at 40-50°C.

  • Derivatization: To the dried residue, add 50 µL of MSTFA with 1% TMCS and 50 µL of pyridine. Cap the tube tightly and incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers.[9][10]

3. GC-MS Analysis:

  • Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system.

  • Chromatography: Use a temperature program that provides good separation of the steroid metabolites. A typical program starts at 180°C, ramps to 240°C at 3°C/min, and then to 290°C at 10°C/min.

  • Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode for quantification of etiocholanolone and the internal standard.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of etiocholanolone to the internal standard against the concentration of the calibrators.

  • Determine the concentration of etiocholanolone in the urine samples from the calibration curve.

  • Calculate the total 24-hour excretion of etiocholanolone based on the total volume of the urine collection.

Protocol 2: Quantification of Serum Etiocholanolone by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a method for the sensitive measurement of etiocholanolone in serum.

1. Materials and Reagents:

  • Serum sample

  • Deuterated internal standard (e.g., etiocholanolone-d4)

  • Acetonitrile, LC-MS grade

  • Methanol, LC-MS grade

  • Formic acid, LC-MS grade

  • Deionized water, LC-MS grade

  • LC-MS/MS system with a C18 reversed-phase column

2. Sample Preparation:

  • Aliquoting: Transfer 200 µL of serum to a microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of the deuterated internal standard (e.g., 10 ng of etiocholanolone-d4 in methanol) to each serum sample, calibrator, and quality control sample.

  • Protein Precipitation: Add 600 µL of cold acetonitrile to each tube. Vortex for 1 minute to precipitate the proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of 50% methanol in water. Vortex and transfer to an autosampler vial.[11][12]

3. LC-MS/MS Analysis:

  • Injection: Inject 10-20 µL of the reconstituted sample into the LC-MS/MS system.

  • Liquid Chromatography: Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B). A typical gradient starts at 40% B, increases to 95% B over 5 minutes, holds for 2 minutes, and then returns to initial conditions.

  • Tandem Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for etiocholanolone and its deuterated internal standard.

4. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of etiocholanolone to the deuterated internal standard against the concentration of the calibrators.

  • Determine the concentration of etiocholanolone in the serum samples from the calibration curve.

Conclusion

Etiocholanolone is a clinically useful biomarker for the assessment of adrenal and gonadal androgen production. Its measurement, particularly in urine, can aid in the diagnosis and management of conditions such as congenital adrenal hyperplasia, polycystic ovary syndrome, and androgen-secreting tumors. The provided protocols for GC-MS and LC-MS/MS offer robust and sensitive methods for the quantification of etiocholanolone in clinical and research settings. As with all laboratory investigations, the results should be interpreted in the context of the complete clinical picture.

References

Application Notes and Protocols for the Use of Stable Isotope-Labeled Epietiocholanolone as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The accurate quantification of endogenous steroids and their metabolites in biological matrices is crucial for clinical diagnostics, endocrinology research, and pharmaceutical development. Epietiocholanolone, a key metabolite of testosterone and androstenedione, serves as an important biomarker for various physiological and pathological conditions. The use of a stable isotope-labeled (SIL) internal standard is widely recognized as the "gold standard" in quantitative mass spectrometry for its ability to provide the highest accuracy and precision.[1][2] This is achieved by effectively compensating for variations that can occur during sample preparation, chromatographic separation, and mass spectrometric detection.[1][3] Deuterated this compound, such as this compound-d5, is an ideal internal standard for the quantification of endogenous this compound due to its near-identical physicochemical properties to the analyte, differing only in mass.[4][5]

These application notes provide a comprehensive guide to the use of stable isotope-labeled this compound as an internal standard in mass spectrometry-based steroid profiling. Detailed experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided, along with data presentation in tabular format and visual workflows to aid in experimental design and execution.

Key Applications:
  • Clinical Steroid Profiling: Quantification of this compound in urine and serum for the diagnosis and monitoring of endocrine disorders such as congenital adrenal hyperplasia (CAH), adrenocortical tumors, and disorders of sex development.[4][6]

  • Doping Control: Detection and quantification of endogenous anabolic androgenic steroids in athletes.[5]

  • Metabolic Studies: Tracing the metabolic pathways of androgens and other related steroids.[7]

  • Pharmaceutical Research: Assessing the effect of new drug candidates on steroid metabolism.[8]

Data Presentation

The following tables summarize typical quantitative data for the analysis of this compound using a stable isotope-labeled internal standard.

Table 1: GC-MS Parameters for Derivatized this compound and this compound-d5

ParameterThis compound (as TMS derivative)This compound-d5 (as TMS derivative)
Parent Ion (M+) m/z 434m/z 439
Quantifier Ion m/z 434m/z 439
Qualifier Ion 1 m/z 254m/z 259
Qualifier Ion 2 m/z 204m/z 209
Typical Retention Time Varies based on column and conditionsCo-elutes with unlabeled this compound

Table 2: LC-MS/MS Parameters for this compound and this compound-d5

ParameterThis compoundThis compound-d5
Precursor Ion [M+H]+ m/z 291.2m/z 296.2
Product Ion 1 (Quantifier) m/z 255.2m/z 260.2
Product Ion 2 (Qualifier) m/z 273.2m/z 278.2
Collision Energy (eV) Optimized for specific instrumentOptimized for specific instrument
Cone Voltage (V) Optimized for specific instrumentOptimized for specific instrument
Typical Retention Time Varies based on column and conditionsCo-elutes with unlabeled this compound

Experimental Protocols

Protocol 1: Quantification of this compound in Human Urine by GC-MS

This protocol describes the enzymatic hydrolysis of conjugated steroids, extraction, derivatization, and subsequent analysis by GC-MS.

Materials:

  • Urine sample

  • Stable isotope-labeled this compound (e.g., this compound-d5) internal standard solution (concentration to be optimized, typically around the mid-point of the calibration curve)

  • β-Glucuronidase from Helix pomatia

  • Phosphate buffer (pH 7.0)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol

  • Dichloromethane

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • GC-MS system

Procedure:

  • Sample Preparation:

    • To 1 mL of urine, add 50 µL of the this compound-d5 internal standard solution.

    • Add 1 mL of phosphate buffer (pH 7.0).

    • Add 50 µL of β-Glucuronidase solution.

    • Vortex and incubate at 55°C for 3 hours for enzymatic hydrolysis.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 40% methanol in water.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the steroids with 3 mL of dichloromethane.

  • Derivatization:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Add 100 µL of MSTFA with 1% TMCS to the dried residue.

    • Cap the vial tightly and incubate at 60°C for 30 minutes.

  • GC-MS Analysis:

    • Inject 1-2 µL of the derivatized sample into the GC-MS.

    • Use a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Set the GC oven temperature program (e.g., start at 180°C, ramp to 240°C at 3°C/min, then to 300°C at 20°C/min).

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring the ions listed in Table 1.

  • Quantification:

    • Generate a calibration curve by analyzing standards of known this compound concentrations with a fixed amount of the internal standard.

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: Quantification of this compound in Human Serum by LC-MS/MS

This protocol outlines the protein precipitation, liquid-liquid extraction, and analysis of this compound in serum using LC-MS/MS.

Materials:

  • Serum sample

  • Stable isotope-labeled this compound (e.g., this compound-d5) internal standard solution

  • Acetonitrile

  • Methyl tert-butyl ether (MTBE)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reversed-phase LC column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in methanol

Procedure:

  • Sample Preparation:

    • To 100 µL of serum, add 20 µL of the this compound-d5 internal standard solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a clean tube.

    • Add 1 mL of MTBE.

    • Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.

    • Transfer the upper organic layer to a new tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of 50% methanol in water.

    • Vortex and transfer to an autosampler vial.

  • LC-MS/MS Analysis:

    • Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system.

    • Use a gradient elution program, for example: start with 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, using the transitions listed in Table 2. The ESI source should be in positive ion mode.

  • Quantification:

    • Construct a calibration curve using standards prepared in a surrogate matrix (e.g., stripped serum).

    • Calculate the analyte to internal standard peak area ratio.

    • Quantify the this compound concentration in the samples against the calibration curve.

Mandatory Visualizations

GCMS_Workflow Sample Urine Sample IS_Spike Spike with This compound-d5 IS Sample->IS_Spike Hydrolysis Enzymatic Hydrolysis (β-Glucuronidase) IS_Spike->Hydrolysis SPE Solid Phase Extraction (SPE) (C18 Cartridge) Hydrolysis->SPE Derivatization Derivatization (MSTFA) SPE->Derivatization GCMS_Analysis GC-MS Analysis (SIM Mode) Derivatization->GCMS_Analysis Quantification Data Analysis & Quantification GCMS_Analysis->Quantification

Caption: Workflow for this compound quantification in urine by GC-MS.

LCMSMS_Workflow Sample Serum Sample IS_Spike Spike with This compound-d5 IS Sample->IS_Spike Protein_Precipitation Protein Precipitation (Acetonitrile) IS_Spike->Protein_Precipitation LLE Liquid-Liquid Extraction (MTBE) Protein_Precipitation->LLE Evaporation_Reconstitution Evaporation & Reconstitution LLE->Evaporation_Reconstitution LCMSMS_Analysis LC-MS/MS Analysis (MRM Mode) Evaporation_Reconstitution->LCMSMS_Analysis Quantification Data Analysis & Quantification LCMSMS_Analysis->Quantification

Caption: Workflow for this compound quantification in serum by LC-MS/MS.

IS_Principle Analyte This compound (Analyte) Sample_Prep Sample Preparation Analyte->Sample_Prep IS This compound-d5 (Internal Standard) IS->Sample_Prep MS_Analysis Mass Spectrometry Analysis Sample_Prep->MS_Analysis Corrects for loss Ratio Area Ratio (Analyte / IS) MS_Analysis->Ratio Corrects for ionization variance Concentration Accurate Concentration Ratio->Concentration

Caption: Principle of stable isotope-labeled internal standard use.

References

Application Notes and Protocols for Epietiocholanolone Analysis in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of epietiocholanolone from urine samples prior to analysis by methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections detail enzymatic hydrolysis, solid-phase extraction (SPE), and liquid-liquid extraction (LLE) techniques.

Introduction

This compound is a stereoisomer of etiocholanolone and a metabolite of adrenal and gonadal steroids.[1] Its quantification in urine is crucial for diagnosing various endocrine disorders and for monitoring in sports doping control.[2][3] In urine, this compound is primarily present as a glucuronide conjugate, a water-soluble form that facilitates its excretion.[4][5][6] To accurately measure total this compound, a hydrolysis step is necessary to cleave the glucuronide moiety, followed by extraction and purification to remove interfering matrix components.[5][6]

Key Sample Preparation Techniques

The most common workflow for preparing urine samples for this compound analysis involves:

  • Enzymatic Hydrolysis: To deconjugate this compound glucuronide.

  • Extraction: To isolate the unconjugated this compound from the urine matrix. This is typically achieved through Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

  • Derivatization (for GC-MS): To increase the volatility of the analyte for gas chromatography.

The following diagram illustrates the general workflow:

G UrineSample Urine Sample InternalStandard Add Internal Standard UrineSample->InternalStandard EnzymaticHydrolysis Enzymatic Hydrolysis (β-glucuronidase) InternalStandard->EnzymaticHydrolysis Extraction Extraction EnzymaticHydrolysis->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Option 1 LLE Liquid-Liquid Extraction (LLE) Extraction->LLE Option 2 Evaporation Evaporation to Dryness SPE->Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Derivatization Derivatization (for GC-MS) Reconstitution->Derivatization Analysis GC-MS or LC-MS/MS Analysis Reconstitution->Analysis for LC-MS/MS Derivatization->Analysis G Conditioning Conditioning (Methanol then Water) SampleLoading Sample Loading Conditioning->SampleLoading Washing Washing (Water/Methanol mixture) SampleLoading->Washing Drying Drying Washing->Drying Elution Elution Drying->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution G pH_Adjustment pH Adjustment Solvent_Addition Add Immiscible Organic Solvent pH_Adjustment->Solvent_Addition Mixing Vortex/Shake Solvent_Addition->Mixing Centrifugation Centrifugation for Phase Separation Mixing->Centrifugation Organic_Layer_Collection Collect Organic Layer Centrifugation->Organic_Layer_Collection Evaporation Evaporation Organic_Layer_Collection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution

References

Non-invasive Methods for Monitoring Etiocholanolone Levels: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etiocholanolone, a stereoisomer of androsterone and a metabolite of testosterone, serves as a significant biomarker in clinical and research settings. Its levels can provide insights into adrenal cortex function, bone marrow performance, and androgen metabolism. Traditionally, the measurement of etiocholanolone has relied on invasive blood sampling. However, the demand for less invasive, stress-free, and repeatable monitoring methods has led to the exploration of alternative biological matrices. This document provides detailed application notes and protocols for the non-invasive monitoring of etiocholanolone levels using urine, saliva, and sweat samples.

I. Urinary Etiocholanolone Monitoring

Urine is a well-established and reliable sample type for steroid hormone analysis due to the excretion of hormone metabolites. The development of methods such as the Dried Urine Test for Comprehensive Hormones (DUTCH) has made sample collection and analysis more convenient for both researchers and participants.

Application Notes:

Urinary etiocholanolone measurement is a robust method for assessing androgen metabolism. The DUTCH test, which utilizes dried urine samples collected on filter paper, offers a comprehensive profile of sex and adrenal hormones and their metabolites. This method is particularly advantageous for longitudinal studies and for monitoring therapeutic interventions due to its ease of sample collection at home. The analysis is typically performed using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), providing high sensitivity and specificity.

Quantitative Data:
ParameterMethodSample TypeTypical Adult Reference Range
EtiocholanoloneLC-MS/MSDried UrineVaries by lab, consult reporting laboratory
Androsterone/Etiocholanolone RatioLC-MS/MSDried Urine~0.5 - 2.0 (indicative of 5α-reductase activity)

Note: Reference ranges can vary significantly between laboratories and patient populations. It is crucial to establish reference ranges for the specific assay and population being studied.

Experimental Protocol: Dried Urine Sample Collection and Submission (Based on DUTCH Test Protocol)

1. Materials:

  • DUTCH Test collection kit (containing filter paper collection strips, collection cups, instructions, and a requisition form)
  • Resealable plastic bag
  • Return shipping envelope

2. Sample Collection Procedure:

  • Four urine samples are typically collected over a single day at the following times:
  • Sample 1: First morning urination upon waking.
  • Sample 2: Approximately two hours after the first sample.
  • Sample 3: Late afternoon (e.g., 4:00-5:00 PM).
  • Sample 4: Before bedtime.
  • For each collection, the participant urinates into a clean collection cup.
  • The filter paper from the collection kit is then dipped into the urine, ensuring it is fully saturated.
  • The saturated filter paper is left to air dry for at least 24 hours in a clean, dry place away from direct sunlight.
  • Once completely dry, the filter papers are placed in the provided resealable plastic bag.
  • The completed requisition form and the sealed bag containing the samples are placed in the return shipping envelope and sent to the laboratory for analysis.

3. Laboratory Analysis (General Overview of LC-MS/MS):

  • Upon receipt, the dried urine spots are punched out from the filter paper.
  • Steroids, including etiocholanolone, are extracted from the filter paper using an organic solvent.
  • The extract is then subjected to enzymatic hydrolysis to deconjugate the steroid metabolites.
  • The sample is further purified and concentrated.
  • The prepared sample is injected into an LC-MS/MS system for separation and quantification of etiocholanolone and other target steroids.

Workflow for Urinary Etiocholanolone Monitoring

G cluster_collection Sample Collection cluster_lab Laboratory Analysis UrineCollection Urine Collection (4x/day) FilterPaper Saturation of Filter Paper UrineCollection->FilterPaper Drying Air Drying (24h) FilterPaper->Drying Extraction Extraction from Filter Paper Drying->Extraction Hydrolysis Enzymatic Hydrolysis Extraction->Hydrolysis Purification Purification & Concentration Hydrolysis->Purification LCMS LC-MS/MS Analysis Purification->LCMS Data Data LCMS->Data Quantitative Data

Caption: Workflow for urinary etiocholanolone monitoring.

II. Salivary Etiocholanolone Monitoring

Saliva is an increasingly popular biofluid for hormone monitoring due to its non-invasive and stress-free collection. For steroid hormones, the concentration in saliva is thought to reflect the unbound, biologically active fraction in the blood.

Application Notes:
Quantitative Data:
ParameterMethodSample TypeTypical Adult Reference Range
EtiocholanoloneLC-MS/MSSalivaNot well established; expected to be in the low pg/mL to ng/mL range.
Other Androgens (for context)LC-MS/MSSalivaTestosterone: 30-250 pg/mL (males), 5-40 pg/mL (females); DHEA: 100-1000 pg/mL

Note: The provided ranges for other androgens are for context and can vary. Reference ranges for salivary etiocholanolone need to be established.

Experimental Protocol: Saliva Sample Collection and LC-MS/MS Analysis (Representative Protocol)

1. Materials:

  • Saliva collection tubes (e.g., Salivette® or plain sterile polypropylene tubes)
  • Internal standards for etiocholanolone (e.g., deuterated etiocholanolone)
  • Organic solvents (e.g., methyl tert-butyl ether, methanol, acetonitrile)
  • Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials
  • LC-MS/MS system

2. Saliva Collection:

  • Participants should refrain from eating, drinking (except water), and brushing their teeth for at least 30 minutes before collection.
  • Saliva is collected by passive drool into a sterile collection tube for 2-5 minutes to obtain at least 1 mL of saliva.
  • Samples should be immediately placed on ice and then stored at -20°C or lower until analysis.

3. Sample Preparation for LC-MS/MS:

  • Thaw saliva samples at room temperature and centrifuge at 3000 x g for 15 minutes to pellet mucins and other debris.
  • Transfer a known volume of the clear supernatant to a clean tube.
  • Add an internal standard solution.
  • Perform liquid-liquid extraction with an organic solvent like methyl tert-butyl ether.
  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

4. LC-MS/MS Analysis:

  • Inject the reconstituted sample into the LC-MS/MS system.
  • Use a suitable C18 column for chromatographic separation.
  • Employ a gradient elution with mobile phases such as water with 0.1% formic acid and methanol.
  • Detect etiocholanolone and its internal standard using multiple reaction monitoring (MRM) in positive ion mode.

General Protocol: Salivary Steroid ELISA (Adaptable for Etiocholanolone)

Note: As of late 2025, a specific commercial ELISA kit for etiocholanolone has not been identified. This is a general protocol that would require the development and validation of specific antibodies.

1. Materials:

  • Microplate pre-coated with a capture antibody specific to etiocholanolone
  • Etiocholanolone standards
  • Etiocholanolone-horseradish peroxidase (HRP) conjugate
  • Assay buffer
  • Wash buffer
  • TMB substrate
  • Stop solution
  • Microplate reader

2. Assay Procedure:

  • Prepare saliva samples as described in the LC-MS/MS protocol (thawing and centrifugation).
  • Add standards and saliva samples to the wells of the microplate.
  • Add the etiocholanolone-HRP conjugate to each well.
  • Incubate the plate, allowing the sample etiocholanolone and the HRP-conjugated etiocholanolone to compete for binding to the capture antibody.
  • Wash the plate to remove unbound components.
  • Add TMB substrate and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of etiocholanolone in the sample.
  • Add the stop solution to terminate the reaction.
  • Read the absorbance at 450 nm using a microplate reader.
  • Calculate the concentration of etiocholanolone in the samples by comparing their absorbance to the standard curve.

Workflow for Salivary Etiocholanolone Monitoring

G cluster_collection Sample Collection cluster_lcms LC-MS/MS Analysis cluster_elisa ELISA (General Protocol) PassiveDrool Passive Drool Collection Centrifugation Centrifugation PassiveDrool->Centrifugation LLE Liquid-Liquid Extraction Centrifugation->LLE Competition Competitive Binding Centrifugation->Competition Evaporation Solvent Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Reconstitution->LCMS DataLCMS DataLCMS LCMS->DataLCMS Quantitative Data Washing Washing Competition->Washing Substrate Substrate Addition Washing->Substrate Readout Absorbance Reading Substrate->Readout DataELISA DataELISA Readout->DataELISA Quantitative Data

Caption: Salivary etiocholanolone monitoring workflows.

III. Sweat Etiocholanolone Monitoring

Sweat is an emerging biofluid for non-invasive monitoring of various biomarkers, including steroid hormones.

Application Notes:

The analysis of etiocholanolone in sweat is a novel and promising area of research. A method has been described for the collection of palmar sweat using glass beads, followed by LC-MS analysis. This technique allows for the measurement of a panel of steroids from a very small volume of sweat. This approach is particularly useful in settings where frequent, stress-free monitoring is required, such as in sports science or psychoneuroendocrinology research.

Quantitative Data:
ParameterMethodSample TypeTypical Adult Reference Range
EtiocholanoloneLC-MSPalmar SweatNot yet established.
Experimental Protocol: Palmar Sweat Collection and LC-MS Analysis

1. Materials:

  • Sterile glass beads (4 mm)
  • Clean, sterile vials
  • LC-MS grade water and acetonitrile
  • Formic acid
  • LC-MS system

2. Sweat Collection:

  • The participant’s palm is cleaned with an alcohol wipe and allowed to air dry completely.
  • Several sterile glass beads are placed in the palm of the hand.
  • The participant holds their hand in a relaxed, open position for a defined period (e.g., 5-10 minutes) to allow sweat to accumulate on the beads.
  • The glass beads are then carefully transferred to a clean vial for analysis.

3. Sample Preparation and LC-MS Analysis:

  • The steroid biomarkers are extracted from the glass beads by washing with a solution of 70/30 LC-MS grade water/acetonitrile with 1% formic acid.
  • An aliquot of the extract is injected into the LC-MS system.
  • Chromatographic separation is achieved using a suitable column (e.g., a biphenyl column) and a gradient of water and acetonitrile with 0.1% formic acid.
  • Detection and quantification of etiocholanolone are performed using selected ion monitoring (SIM) or multiple reaction monitoring (MRM).

Workflow for Sweat Etiocholanolone Monitoring

G cluster_collection Sample Collection cluster_lab Laboratory Analysis PalmCleaning Palm Cleaning BeadPlacement Glass Bead Placement PalmCleaning->BeadPlacement SweatAccumulation Sweat Accumulation BeadPlacement->SweatAccumulation BeadCollection Bead Collection SweatAccumulation->BeadCollection Extraction Extraction from Beads BeadCollection->Extraction LCMS LC-MS Analysis Extraction->LCMS Data Data LCMS->Data Quantitative Data

Caption: Workflow for sweat etiocholanolone monitoring.

IV. Etiocholanolone Metabolic Pathway

Understanding the metabolic pathway of etiocholanolone is essential for interpreting its levels. Etiocholanolone is primarily a metabolite of androstenedione and testosterone, formed through the 5β-reductase pathway.

G cluster_precursors Precursors cluster_pathway 5β-Reductase Pathway cluster_conjugation Excretion Androstenedione Androstenedione Etiocholanedione Etiocholanedione Androstenedione->Etiocholanedione 5β-reductase Testosterone Testosterone Etiocholanolone Etiocholanolone Testosterone->Etiocholanolone multiple steps Etiocholanedione->Etiocholanolone 3α-HSD EtiocholanoloneGlucuronide Etiocholanolone Glucuronide Etiocholanolone->EtiocholanoloneGlucuronide UGT

Caption: Simplified metabolic pathway of etiocholanolone.

Troubleshooting & Optimization

Improving the sensitivity and specificity of Epietiocholanolone assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with etiocholanolone assays. Our goal is to help you improve the sensitivity and specificity of your experiments for reliable and accurate results.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your etiocholanolone experiments in a question-and-answer format.

Issue 1: High Background Signal in ELISA Assays

  • Question: My ELISA plate shows a high background signal, obscuring the true positive results. What are the common causes and solutions?

  • Answer: High background in an ELISA is often due to non-specific binding of antibodies or insufficient washing.[1] To address this, consider the following:

    • Reagent Preparation: Ensure all reagents are freshly prepared and at the correct concentrations.[1]

    • Washing Steps: Optimize your washing protocol by increasing the number of washes or the duration of each wash to effectively remove unbound antibodies.[1] Ensure complete aspiration of wash buffer from the wells between steps.

    • Blocking: Use a suitable blocking buffer compatible with your assay to minimize non-specific binding.[1][2]

    • Incubation Temperature: Avoid incubation temperatures exceeding 37°C, as this can increase non-specific binding.

    • Cross-Reactivity: The detection antibody may be cross-reacting with the coating antibody. Run appropriate controls to test for this.

Issue 2: Low Sensitivity or Weak Signal

  • Question: I'm experiencing low sensitivity in my assay, leading to potential false negatives. How can I enhance the signal?

  • Answer: Low sensitivity can stem from suboptimal antibody concentrations, poor reagent quality, or procedural inconsistencies.[1] To improve sensitivity:

    • Antibody Affinity: Use high-affinity antibodies that are specific to etiocholanolone.[1]

    • Reagent Quality: Verify that all reagents are within their expiration dates and have been stored correctly.[3] Use fresh reagents to minimize degradation from freeze-thaw cycles.[1]

    • Incubation Times and Temperatures: Strictly adhere to the recommended incubation times and temperatures to ensure optimal binding efficiency.[1] Consider extending the incubation time if the signal is weak.

    • Substrate: Ensure the substrate is appropriate for the enzyme conjugate and is active. Sodium azide, for instance, can inhibit peroxidase reactions.

    • For LC-MS/MS:

      • Sample Preparation: Optimize sample pre-treatment to remove interfering matrix components.[4]

      • Mobile Phase: The use of mobile phase additives like ammonium fluoride can significantly improve analytical sensitivity.[5]

      • Ionization Source: Optimize ionization source parameters to improve analyte ionization efficiency.[4]

Issue 3: High Variability and Poor Reproducibility

  • Question: My results are inconsistent between wells and between different assay runs. What could be causing this variability?

  • Answer: Inconsistent results often arise from variations in pipetting, reagent handling, and environmental factors.[1] To improve reproducibility:

    • Pipetting Technique: Ensure your pipettes are calibrated and use consistent pipetting techniques.[3] Change pipette tips for each standard, sample, and reagent.[3]

    • Reagent Handling: Aliquot reagents to minimize freeze-thaw cycles.[1] Ensure all reagents are thoroughly mixed before use and are at room temperature before starting the assay.[3]

    • Edge Effects: To avoid "edge effects" where wells on the outer edges of the plate behave differently, ensure the plate is equilibrated to room temperature before use and cover it during incubations to prevent evaporation.[1]

    • Washing: Use an automated plate washer if available for uniform washing.

Issue 4: Suspected Cross-Reactivity with Other Steroids

  • Question: I suspect other steroid hormones in my sample are cross-reacting with the antibody in my immunoassay, leading to falsely elevated etiocholanolone levels. How can I address this?

  • Answer: Cross-reactivity is a common issue in steroid immunoassays due to the structural similarity of these molecules.[6][7]

    • Method Selection: Immunoassays, particularly direct assays without an extraction step, are more susceptible to cross-reactivity.[6][8] For higher specificity, consider using methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS), which are considered gold standard methods.[8][9]

    • Sample Purification: Implement a sample purification step like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering steroids before running the immunoassay.[10]

    • Antibody Specificity: Select antibodies that have been thoroughly validated for specificity against structurally related steroids.[1] Consult the manufacturer's data sheet for cross-reactivity information.[10]

Issue 5: Matrix Effects in LC-MS/MS Analysis

  • Question: I'm observing ion suppression or enhancement in my LC-MS/MS analysis of etiocholanolone. How can I minimize these matrix effects?

  • Answer: Matrix effects, caused by co-eluting components from the sample matrix, can significantly impact the accuracy and precision of LC-MS/MS methods.[11]

    • Sample Preparation: A robust sample clean-up procedure is crucial. Techniques like SPE or LLE can effectively remove interfering substances like phospholipids.[4][12]

    • Chromatographic Separation: Optimize the chromatographic conditions to separate etiocholanolone from co-eluting matrix components.[4]

    • Internal Standards: Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.[13]

    • Matrix-Matched Calibrators: Prepare calibration standards in a matrix that is similar to your samples to mimic the matrix effects.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for measuring etiocholanolone?

A1: The most common methods for etiocholanolone measurement are:

  • Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput method, but can be susceptible to cross-reactivity with other steroids.[6][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly specific and sensitive method, often considered a reference method for steroid profiling.[14][15]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity and is increasingly becoming the gold standard for steroid hormone analysis.[8][9][16]

Q2: How can I improve the extraction efficiency of etiocholanolone from my samples?

A2: To improve extraction efficiency, consider the following:

  • Enzymatic Hydrolysis: For urine samples, etiocholanolone is often present as a glucuronide or sulfate conjugate. Enzymatic hydrolysis with β-glucuronidase/sulfatase is necessary to release the free steroid before extraction.[14][15][17]

  • Solid Phase Extraction (SPE): SPE is a common and effective method for sample clean-up and concentration.[13][17] The choice of sorbent and elution solvents should be optimized for your specific sample matrix.

  • Liquid-Liquid Extraction (LLE): LLE is another option for sample purification. The choice of organic solvent is critical for efficient extraction.[18]

Q3: What are the key validation parameters I should consider for my etiocholanolone assay?

A3: Key validation parameters include:

  • Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte.[13][17]

  • Precision (Intra- and Inter-assay): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[14][17][19]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[19]

  • Sensitivity (LOD and LOQ): The Limit of Detection (LOD) is the lowest amount of analyte that can be detected, while the Limit of Quantitation (LOQ) is the lowest amount that can be quantitatively determined with acceptable precision and accuracy.[17]

  • Specificity and Selectivity: The ability of the assay to measure the analyte of interest in the presence of other components that may be expected to be present in the sample.[8]

  • Recovery: The efficiency of the extraction procedure.[13]

  • Matrix Effect: The effect of the sample matrix on the analytical signal.[11][13]

Q4: What is the significance of the androsterone to etiocholanolone ratio?

A4: The ratio of androsterone to etiocholanolone can provide insights into the activity of the 5α-reductase enzyme, which is involved in testosterone metabolism.[20] An altered ratio may be indicative of certain physiological or pathological conditions.[21]

Quantitative Data Summary

Table 1: Performance Characteristics of Etiocholanolone Assays

ParameterELISA (11-oxoetiocholanolone)GC-MS (Etiocholanolone Acetate)LC-MS/MS (Etiocholanolone Glucuronide)
Sample Type Feces (Equine, Bovine)[19]Urine[14]Serum (Postmenopausal Women)[16]
Intra-assay CV (%) 5.8 - 9.9[19]0.5 - 2.1[14]< 15[16]
Inter-assay CV (%) 11.2[19]1.7 - 3.4[14]< 15[16]
Analytical Sensitivity 0.186 ng/mL[19]Not explicitly stated4 ng/mL (LOQ)[16]
**Linearity (R²) **Not explicitly statedNot explicitly stated≥ 0.99[16]

Table 2: Cross-Reactivity in Steroid Immunoassays

AssayCross-ReactantPotential for Clinically Significant Interference
Cortisol Immunoassay Prednisolone, 6-Methylprednisolone, 21-Deoxycortisol, 11-DeoxycortisolHigh[7][22]
Testosterone Immunoassay Anabolic Steroids, NorethindroneHigh[7]
Estradiol Immunoassay Fulvestrant, Exemestane MetabolitesHigh[6][23]

Note: Cross-reactivity is highly dependent on the specific antibody used in the assay. Always refer to the manufacturer's data.

Experimental Protocols

1. Protocol: ELISA for Etiocholanolone (General Workflow)

This is a generalized protocol and should be adapted based on the specific kit manufacturer's instructions.

  • Plate Coating: Coat a 96-well microplate with a capture antibody specific for etiocholanolone.

  • Blocking: Block the unoccupied sites on the plate to prevent non-specific binding.

  • Sample/Standard Addition: Add prepared samples and standards to the wells.

  • Incubation: Incubate the plate to allow the etiocholanolone in the sample to bind to the capture antibody.

  • Washing: Wash the plate to remove unbound components.

  • Detection Antibody Addition: Add a labeled detection antibody that will bind to the captured etiocholanolone.

  • Incubation and Washing: Incubate the plate again, followed by a washing step.

  • Substrate Addition: Add a substrate that will react with the enzyme on the detection antibody to produce a measurable signal.

  • Signal Detection: Measure the signal (e.g., absorbance, fluorescence) using a plate reader.

  • Data Analysis: Generate a standard curve and calculate the concentration of etiocholanolone in the samples.

2. Protocol: Sample Preparation for GC-MS Analysis of Urinary Etiocholanolone

This protocol is a synthesized example based on common procedures.[14][15]

  • Sample Collection: Collect a 24-hour urine sample.

  • Enzymatic Hydrolysis: To 2 mL of urine, add β-glucuronidase to deconjugate the etiocholanolone. Incubate at an appropriate temperature and time (e.g., 3 hours at 55°C).[15]

  • Solid Phase Extraction (SPE):

    • Condition an SPE cartridge.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the etiocholanolone with an appropriate organic solvent.

  • Derivatization:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue and add a derivatizing agent (e.g., acetic anhydride and pyridine) to form a volatile derivative of etiocholanolone.[14]

  • Analysis: Inject the derivatized sample into the GC-MS system for analysis.

3. Protocol: Sample Preparation for LC-MS/MS Analysis of Etiocholanolone

This protocol is a synthesized example based on common procedures.[13][17]

  • Sample Collection: Collect serum or plasma samples.

  • Protein Precipitation (if necessary): For serum/plasma, precipitate proteins by adding a solvent like acetonitrile or methanol. Centrifuge and collect the supernatant.

  • Enzymatic Deconjugation (for urine): If analyzing urine, perform enzymatic hydrolysis as described for GC-MS.[17]

  • Solid Phase Extraction (SPE):

    • Condition an SPE cartridge.

    • Load the sample (or supernatant from protein precipitation) onto the cartridge.

    • Wash the cartridge to remove salts and other interferences.

    • Elute the etiocholanolone with an appropriate solvent.[13]

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen.[13]

    • Reconstitute the sample in a mobile phase-compatible solvent.[13]

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Visualizations

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Assay Steps cluster_analysis Data Acquisition & Analysis Coating Coat Plate with Capture Antibody Blocking Block Unoccupied Sites Coating->Blocking Sample_Standard Add Samples & Standards Blocking->Sample_Standard Incubation1 Incubate Sample_Standard->Incubation1 Washing1 Wash Plate Incubation1->Washing1 Detection_Ab Add Labeled Detection Antibody Washing1->Detection_Ab Incubation2 Incubate Detection_Ab->Incubation2 Washing2 Wash Plate Incubation2->Washing2 Substrate Add Substrate Washing2->Substrate Signal_Detection Measure Signal Substrate->Signal_Detection Data_Analysis Calculate Concentration Signal_Detection->Data_Analysis

Caption: General workflow for an ELISA-based Etiocholanolone assay.

Troubleshooting_Tree Start Inaccurate Etiocholanolone Results Check_Method Immunoassay or MS-based? Start->Check_Method Immunoassay_Issues Potential Immunoassay Issues Check_Method->Immunoassay_Issues Immunoassay MS_Issues Potential MS-based Issues Check_Method->MS_Issues MS-based Cross_Reactivity High Cross-Reactivity? Immunoassay_Issues->Cross_Reactivity Matrix_Effects Matrix Effects Present? MS_Issues->Matrix_Effects High_Background High Background? Cross_Reactivity->High_Background No Purify_Sample Action: Purify Sample (SPE/LLE) Consider alternative method (LC-MS) Cross_Reactivity->Purify_Sample Yes Low_Signal Low Signal? High_Background->Low_Signal No Optimize_Washing Action: Optimize Washing Steps Check Blocking Buffer High_Background->Optimize_Washing Yes Check_Reagents Action: Check Reagent Quality & Incubation Parameters Low_Signal->Check_Reagents Yes Poor_Recovery Poor Extraction Recovery? Matrix_Effects->Poor_Recovery No Optimize_Cleanup Action: Optimize Sample Cleanup Use Internal Standard Matrix_Effects->Optimize_Cleanup Yes Optimize_Extraction Action: Optimize Extraction Protocol (e.g., hydrolysis, SPE) Poor_Recovery->Optimize_Extraction Yes

Caption: Troubleshooting decision tree for Etiocholanolone assays.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of cross-reactivity in Epietiocholanolone immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is cross-reactivity in the context of an this compound immunoassay?

A: Cross-reactivity occurs when the antibodies in an immunoassay, which are designed to bind specifically to this compound, also bind to other structurally similar molecules.[1] Due to the shared core steroid nucleus, other endogenous or synthetic steroids are common cross-reactants in hormone immunoassays.[2][3] This can lead to inaccurate, often falsely elevated, measurements of this compound concentration.

Q2: Which steroids are most likely to cross-react with an anti-Epietiocholanolone antibody?

A: Steroids with a high degree of structural similarity to this compound are the most likely to cross-react.[2] This includes its epimer, androsterone, as well as other androgen metabolites like etiocholanolone and dehydroepiandrosterone (DHEA). The degree of cross-reactivity depends on the specific antibody used in the assay. It is crucial to consult the cross-reactivity data provided by the immunoassay kit manufacturer.

Q3: How can I determine if my samples are affected by cross-reactivity?

A: Several indicators may suggest cross-reactivity:

  • Unexpectedly high this compound levels: If the measured concentrations are physiologically improbable or inconsistent with other data.

  • Discrepancy with a confirmatory method: Comparing immunoassay results with a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can reveal interference.[4]

  • Review of sample history: The presence of administered steroids or known metabolic disorders in the study subjects can point to potential cross-reactants.

Q4: What is the difference between monoclonal and polyclonal antibodies in terms of cross-reactivity?

A: Monoclonal antibodies (mAbs) generally offer higher specificity as they recognize a single epitope on the antigen, which can reduce cross-reactivity. Polyclonal antibodies (pAbs), while potentially providing a stronger signal, recognize multiple epitopes and may have a higher tendency for cross-reactivity.[1]

Q5: Can sample matrix components cause interference similar to cross-reactivity?

A: Yes, components in the sample matrix (e.g., lipids, proteins, heterophile antibodies) can interfere with the antibody-antigen binding, leading to inaccurate results. This is known as matrix effect. Techniques like sample dilution and the use of matrix-matched standards can help mitigate these effects.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating cross-reactivity in your this compound immunoassay.

Problem: Suspected Falsely Elevated this compound Results

High readings that are inconsistent with expected physiological levels may indicate cross-reactivity.

Initial Troubleshooting Steps:

A Start: Suspected High Results B Review Kit Insert for Cross-Reactivity Data A->B Step 1 C Identify Potential Cross-Reactants in Sample B->C Step 2 D Perform Spike and Recovery Experiment C->D Step 3a E Analyze Serial Dilutions of Sample C->E Step 3b F Implement Sample Purification (SPE or LLE) D->F If interference is confirmed E->F If non-linearity is observed G Confirm with LC-MS/MS F->G For critical results H Contact Technical Support G->H If discrepancy persists

Caption: Troubleshooting workflow for suspected cross-reactivity.

Detailed Actions:

  • Review the Kit's Cross-Reactivity Data: Carefully examine the product insert for the list of steroids tested for cross-reactivity and their respective percentage of interference.

  • Identify Potential Cross-Reactants: Based on the sample source and any known treatments administered to the subjects, identify any structurally similar steroids that may be present.

  • Experimental Verification:

    • Spike and Recovery: Add a known concentration of the suspected cross-reacting steroid to your sample matrix and measure the this compound concentration. A recovery significantly different from 100% suggests interference.

    • Serial Dilutions: Perform a linearity check by diluting the sample. A non-linear response upon dilution can indicate the presence of interfering substances.

  • Sample Purification: If cross-reactivity is confirmed, consider implementing a sample clean-up step to remove interfering compounds prior to the immunoassay. Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are common methods.

  • Orthogonal Method Confirmation: For critical applications, confirm your immunoassay results using a more specific and sensitive method like LC-MS/MS.

Data Presentation

Representative Cross-Reactivity Data for an this compound Immunoassay

The following table provides a hypothetical example of a cross-reactivity profile for a competitive this compound ELISA. Note: This data is for illustrative purposes only. Always refer to the specific cross-reactivity data provided with your assay kit.

Compound% Cross-Reactivity
This compound 100%
Androsterone15%
Etiocholanolone10%
Dehydroepiandrosterone (DHEA)5%
Testosterone<1%
Progesterone<0.1%
Cortisol<0.1%

Experimental Protocols

Protocol 1: Assessing Antibody Cross-Reactivity

This protocol outlines the steps to determine the percentage of cross-reactivity of a specific steroid with the this compound antibody in your assay. This is a competitive ELISA protocol.[5]

Materials:

  • This compound immunoassay kit (coated plates, antibody, conjugate, buffers, substrate, stop solution)

  • This compound standard

  • Standard of the potential cross-reacting steroid

  • Microplate reader

Methodology:

  • Prepare Standards:

    • Prepare a standard curve for this compound according to the kit protocol.

    • Prepare a serial dilution of the potential cross-reacting steroid in the assay buffer.

  • Assay Procedure:

    • Add standards, controls, and samples (including the dilutions of the potential cross-reactant) to the appropriate wells of the antibody-coated microplate.

    • Add the this compound-enzyme conjugate to all wells.

    • Add the anti-Epietiocholanolone antibody to all wells.

    • Incubate the plate as per the kit instructions (e.g., 2 hours at room temperature with shaking).

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution and incubate until color develops.

    • Add the stop solution to terminate the reaction.

    • Read the absorbance at the recommended wavelength (e.g., 450 nm).

  • Calculation of % Cross-Reactivity:

    • Calculate the 50% binding (IC50) value for both the this compound standard curve and the cross-reactant dilution curve.

    • Use the following formula to determine the percent cross-reactivity:

      % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

A Prepare Serial Dilutions (this compound & Cross-Reactant) B Add to Antibody-Coated Plate A->B C Add Enzyme Conjugate & Primary Antibody B->C D Incubate C->D E Wash Plate D->E F Add Substrate & Incubate E->F G Add Stop Solution F->G H Read Absorbance G->H I Calculate IC50 Values H->I J Calculate % Cross-Reactivity I->J

Caption: Workflow for assessing cross-reactivity.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up

This is a general protocol for cleaning up serum or plasma samples to reduce interfering substances. The specific SPE cartridge and solvents may need to be optimized for your specific application.

Materials:

  • SPE cartridges (e.g., C18)

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solvent (e.g., 10% Methanol in water)

  • Elution solvent (e.g., Acetonitrile or Ethyl Acetate)

  • Nitrogen evaporator or centrifugal vacuum concentrator

  • Assay buffer

Methodology:

  • Condition the SPE Cartridge: Pass 1-2 mL of conditioning solvent through the cartridge.

  • Equilibrate the Cartridge: Pass 1-2 mL of equilibration solvent through the cartridge. Do not allow the cartridge to dry out.

  • Load the Sample: Load the pre-treated sample onto the cartridge.

  • Wash the Cartridge: Pass 1-2 mL of wash solvent through the cartridge to remove polar interfering compounds.

  • Elute this compound: Elute the analyte with 1-2 mL of elution solvent.

  • Dry Down the Eluate: Evaporate the elution solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute: Reconstitute the dried extract in the immunoassay buffer provided with the kit. The sample is now ready for analysis.

A Condition SPE Cartridge (Methanol) B Equilibrate Cartridge (Water) A->B C Load Sample B->C D Wash Cartridge (10% Methanol) C->D E Elute Analyte (Acetonitrile) D->E F Dry Eluate E->F G Reconstitute in Assay Buffer F->G

Caption: Solid-Phase Extraction (SPE) workflow.

References

Stability of Epietiocholanolone in urine and serum samples under different storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability of etiocholanolone in urine and serum samples under various storage conditions. Accurate measurement of etiocholanolone is critical in numerous research areas, and understanding its stability is paramount for reliable experimental outcomes.

Data on Etiocholanolone Stability

The following tables summarize the stability of etiocholanolone in urine and serum based on available scientific literature. It is important to note that quantitative data on the percentage of degradation over time is not always available, and stability can be influenced by the specific composition of the biological matrix.

Table 1: Stability of Etiocholanolone in Urine

Storage TemperatureDurationStabilityObservations
Room Temperature (~25°C)Up to 3 daysGenerally StableOne study indicated stability of etiocholanolone glucuronide for at least 3 days at room temperature.[1] However, higher temperatures can lead to significant degradation.[2]
Refrigerated (4-6°C)Up to 28 daysStableEtiocholanolone is reported to be stable in urine for up to 28 days when stored at 4-6°C.
Frozen (-20°C)Up to 6 monthsStableMultiple sources confirm the long-term stability of etiocholanolone and its glucuronide in urine stored at -20°C for at least 2 to 6 months.[1]
Ultra-low (-80°C)Up to 6 monthsStableEtiocholanolone is stable for at least 6 months at -80°C.
Freeze-Thaw CyclesUp to 3 cyclesGenerally StableRepeated freeze-thaw cycles (up to three) do not appear to significantly affect the concentration of etiocholanolone glucuronide.[3]

Table 2: Stability of Etiocholanolone in Serum

Storage TemperatureDurationStability (Recovery %)Observations
Room TemperatureShort-term86.9% - 107.2%A standardized HPLC-MS/MS assay showed good short-term stability for etiocholanolone in serum.[4]
Refrigerated (4°C)Up to 24 hoursStableGeneral studies on steroid stability in serum suggest that most are stable for at least 24 hours at 4°C.
Frozen (-20°C)Long-termNot specifiedWhile specific long-term data for etiocholanolone is limited, general findings for steroids suggest good stability when frozen.
Freeze-Thaw CyclesMultiple cycles95.5% - 108.1%A standardized HPLC-MS/MS assay demonstrated good stability of etiocholanolone in serum after multiple freeze-thaw cycles.[4]

Note: The stability of steroids in serum can be influenced by factors such as the type of collection tube (with or without separator gel) and the presence of hemolysis.

Experimental Protocols

Accurate determination of etiocholanolone concentrations requires robust analytical methods. Below are detailed methodologies for the analysis of etiocholanolone in urine and serum.

Protocol 1: Analysis of Etiocholanolone in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a typical procedure for the quantification of total etiocholanolone (free and conjugated) in urine.

1. Sample Preparation:

  • Hydrolysis: To a 2 mL urine sample, add a buffer solution (e.g., phosphate buffer, pH 6.5) containing β-glucuronidase. Incubate the mixture at an elevated temperature (e.g., 45°C) for a sufficient time (e.g., 30 minutes) to ensure complete deconjugation of etiocholanolone glucuronide.[5]
  • Extraction: Adjust the pH of the hydrolyzed urine to alkaline (e.g., pH 9.5) and perform a liquid-liquid extraction with an organic solvent such as diethyl ether. Vortex the mixture and centrifuge to separate the phases.
  • Derivatization: Evaporate the organic extract to dryness under a stream of nitrogen. Reconstitute the residue in a derivatizing agent (e.g., a mixture of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), and trimethylsilylimidazole (TMSI)) and heat to form trimethylsilyl (TMS) derivatives of the steroids.[6]

2. GC-MS Analysis:

  • Injection: Inject an aliquot of the derivatized sample into the GC-MS system.
  • Chromatographic Separation: Use a suitable capillary column (e.g., SE-30) with a temperature program to separate the steroid derivatives.[6]
  • Mass Spectrometric Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of the etiocholanolone-TMS derivative.

Protocol 2: Analysis of Etiocholanolone in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes a common approach for the sensitive and specific measurement of etiocholanolone in serum.

1. Sample Preparation:

  • Protein Precipitation: To a 100 µL serum sample, add a protein precipitating agent like methanol. Vortex and centrifuge to pellet the proteins.
  • Liquid-Liquid Extraction: Transfer the supernatant and perform a liquid-liquid extraction with a suitable organic solvent to further purify the sample and concentrate the steroids.[7]
  • Evaporation and Reconstitution: Evaporate the organic extract to dryness and reconstitute the residue in a mobile phase-compatible solvent (e.g., 50% methanol).[7]

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase column (e.g., C18). Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of an additive like formic acid to improve ionization.[1]
  • Mass Spectrometric Detection: Operate the tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Set the instrument to monitor the specific precursor-to-product ion transitions for etiocholanolone and its corresponding internal standard for accurate quantification.[8]

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow for etiocholanolone analysis and the key factors influencing its stability.

Experimental_Workflow cluster_urine Urine Sample Analysis (GC-MS) cluster_serum Serum Sample Analysis (LC-MS/MS) U_Start Urine Sample Collection U_Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) U_Start->U_Hydrolysis U_Extraction Liquid-Liquid Extraction U_Hydrolysis->U_Extraction U_Derivatization Derivatization (e.g., TMS) U_Extraction->U_Derivatization U_GCMS GC-MS Analysis U_Derivatization->U_GCMS S_Start Serum Sample Collection S_Precipitation Protein Precipitation S_Start->S_Precipitation S_Extraction Liquid-Liquid Extraction S_Precipitation->S_Extraction S_LCMSMS LC-MS/MS Analysis S_Extraction->S_LCMSMS

Fig 1. Experimental workflows for etiocholanolone analysis.

Stability_Factors Stability Etiocholanolone Stability Temp Storage Temperature Temp->Stability Time Storage Duration Time->Stability FT Freeze-Thaw Cycles FT->Stability Microbes Microbial Contamination Microbes->Stability Matrix Sample Matrix (Urine vs. Serum) Matrix->Stability

Fig 2. Key factors influencing etiocholanolone stability.

Troubleshooting Guide

This section addresses common issues encountered during the storage and analysis of etiocholanolone.

Q1: I am seeing lower than expected etiocholanolone concentrations in my urine samples stored at room temperature. What could be the cause?

A1: Prolonged storage of urine at room temperature, especially at elevated temperatures, can lead to the degradation of etiocholanolone and its conjugates.[2] Microbial contamination can also contribute to this degradation. For short-term storage (up to 24-48 hours), it is recommended to refrigerate urine samples at 4°C. For longer-term storage, freezing at -20°C or -80°C is essential.

Q2: My etiocholanolone results from serum samples are inconsistent. What are the potential pre-analytical variables?

A2: Inconsistent results in serum can arise from several factors:

  • Hemolysis: Hemolyzed samples can interfere with certain analytical methods.

  • Type of Collection Tube: Some studies have shown that the type of collection tube (e.g., with or without a serum separator gel) can affect the concentration of certain steroids over time.

  • Freeze-Thaw Cycles: While etiocholanolone appears relatively stable to a few freeze-thaw cycles, repeated cycles should be avoided.[4] It is best to aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.

  • Storage Conditions: Ensure consistent and appropriate storage temperatures. Even short periods at room temperature can affect the stability of some analytes.

Q3: I suspect microbial contamination in my urine samples. How can this affect my results and how can I prevent it?

A3: Microbial enzymes can deconjugate and metabolize steroids, leading to inaccurate measurements. Signs of contamination include changes in pH and turbidity of the urine. To prevent microbial growth, urine samples should be stored at 4°C for short-term storage or frozen at -20°C or lower for long-term storage immediately after collection. The use of preservatives can be considered, but their compatibility with the analytical method must be verified.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage condition for long-term preservation of etiocholanolone in urine?

A1: For long-term storage (months to years), freezing urine samples at -20°C or -80°C is the recommended practice.[1] Studies have shown that etiocholanolone is stable for at least 6 months under these conditions.

Q2: How many times can I freeze and thaw my serum samples without affecting etiocholanolone concentrations?

A2: Based on available data, etiocholanolone in serum is stable for at least three freeze-thaw cycles, with recovery rates between 95.5% and 108.1%.[4] However, to minimize any potential degradation, it is best practice to aliquot samples before the initial freezing.

Q3: Is etiocholanolone more stable in urine or serum?

A3: While direct comparative studies are limited, the extensive data on urinary steroid profiling suggests that etiocholanolone, particularly its glucuronide conjugate, is quite stable in frozen urine. The stability in serum is also good under controlled conditions, but the complexity of the serum matrix and potential for enzymatic activity might make it slightly more susceptible to degradation if not handled properly.

Q4: Do I need to add preservatives to my urine samples for etiocholanolone analysis?

A4: For immediate analysis or proper refrigerated/frozen storage, preservatives are generally not necessary. If there is a significant delay in processing at ambient temperatures, a preservative might be considered to inhibit microbial growth. However, the chosen preservative must not interfere with the analytical method (e.g., GC-MS or LC-MS/MS).

Q5: Can I use plasma instead of serum for etiocholanolone analysis?

A5: Yes, plasma can also be used for steroid analysis. The choice between serum and plasma may depend on the specific analytical method and other analytes being measured. It is important to be consistent with the sample type used throughout a study.

References

Technical Support Center: Optimization of Chromatographic Separation for Etiocholanolone and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of etiocholanolone and its isomers, such as epietiocholanolone, androsterone, and epiandrosterone.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic separation of etiocholanolone and its isomers in a question-and-answer format.

Problem: Poor Resolution or Co-elution of Isomers

Question: My etiocholanolone and androsterone (or other isomers) are not separating adequately and appear as a single broad peak or closely overlapping peaks. What steps can I take to improve resolution?

Answer: Poor resolution is a frequent challenge in the separation of steroid isomers due to their similar structures. Here are several strategies to enhance separation for both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC):

For HPLC:

  • Optimize the Mobile Phase:

    • Solvent Strength: Adjusting the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase can significantly impact retention and resolution. A lower percentage of the organic solvent generally increases retention times, which may lead to better separation.

    • Solvent Type: The choice of organic solvent can alter selectivity. If using acetonitrile, consider switching to methanol or vice-versa, as they can offer different selectivities for closely related compounds.

    • Gradient Elution: If you are using an isocratic method (constant mobile phase composition), switching to a shallow gradient elution can often improve the separation of closely eluting compounds.

  • Column Selection and Temperature:

    • Stationary Phase: Consider using a column with a different stationary phase chemistry. While C18 columns are common, a biphenyl or phenyl-hexyl phase can provide alternative selectivity for aromatic and moderately polar analytes like steroids.

    • Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution by affecting the viscosity of the mobile phase and the kinetics of mass transfer. This parameter should be evaluated during method development.

For GC:

  • Temperature Program:

    • Ramp Rate: A slow oven temperature ramp rate (e.g., 1-5 °C/minute) allows isomers with small differences in boiling points more time to separate on the column.

    • Initial Temperature and Hold: A lower initial temperature with a hold period can improve the focusing of the analytes at the head of the column before the temperature ramp begins.

  • Column Selection:

    • Stationary Phase: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms, is often a good starting point. These columns separate based on boiling points, which can be effective for structural isomers.

    • Column Dimensions: For enhanced selectivity, a longer column (e.g., 60 meters or longer) can provide better resolution.

  • Carrier Gas Flow Rate: The linear velocity of the carrier gas (Helium or Hydrogen) should be optimized. A flow rate that is too high or too low can lead to band broadening and decreased resolution.

Problem: Peak Tailing

Question: My analyte peaks are showing significant tailing. What are the likely causes and how can I fix this?

Answer: Peak tailing can compromise peak integration and quantification. The common causes and solutions are:

  • Active Sites: Active sites in the GC inlet liner or on the column can interact with polar functional groups on the steroid molecules, causing tailing.

    • Solution: Use a deactivated inlet liner and a high-quality, inert GC column. Periodically trimming a small portion (a few centimeters) of the column from the inlet side can remove accumulated non-volatile residues.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample. For GC, a split injection with a higher split ratio can also mitigate this issue.

  • Secondary Interactions (HPLC): Silanol groups on the surface of silica-based columns can interact with the analytes.

    • Solution: Use an end-capped column or add a small amount of a competitive amine (e.g., triethylamine) to the mobile phase to block the active silanol groups. Adjusting the mobile phase pH can also help by changing the ionization state of the analytes.

Problem: Peak Splitting or Doubling

Question: I am observing split or double peaks for a single analyte. What could be causing this?

Answer: Peak splitting can arise from several issues within the chromatographic system or the method itself:

  • Column Issues:

    • Void in the Column: A void or channel in the column packing material can cause the sample to travel through different paths, resulting in a split peak. This can be caused by pressure shocks or improper column handling.

    • Contamination: Contamination at the head of the column or on the inlet frit can disrupt the sample band.

    • Solution: If a void is suspected, the column may need to be replaced. For contamination, back-flushing the column (if permissible by the manufacturer) or replacing the inlet frit may resolve the issue.

  • Injection Problems:

    • Solvent Mismatch (HPLC): If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent must be used, inject the smallest possible volume.

  • Co-elution of Isomers: What appears to be a split peak might be the partial separation of two closely eluting isomers.

    • Solution: Employ the strategies for improving resolution mentioned in the first troubleshooting point.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for etiocholanolone and its isomers?

A1: A good starting point would be a reversed-phase separation using a C18 or biphenyl column (e.g., 150 mm x 2.1 mm, <3 µm particle size). For the mobile phase, you can start with a gradient of water with 0.1% formic acid (Mobile Phase A) and methanol or acetonitrile with 0.1% formic acid (Mobile Phase B). A shallow gradient, for instance, from 40% to 70% B over 10-15 minutes, at a flow rate appropriate for the column dimensions (e.g., 0.2-0.4 mL/min), and a column temperature of around 40°C is a reasonable starting point.

Q2: What are the typical derivatization reagents used for GC-MS analysis of etiocholanolone?

A2: For GC-MS analysis, etiocholanolone and its isomers are typically derivatized to increase their volatility and thermal stability. A common two-step derivatization process involves:

  • Oximation: Treatment with a methoxyamine hydrochloride solution in pyridine to convert the keto groups to methoximes.

  • Silylation: Subsequent treatment with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS) to convert the hydroxyl groups to trimethylsilyl (TMS) ethers.

Q3: How can I confirm the identity of the separated isomers?

A3: Mass spectrometry (MS) is the most definitive method for identification. For both GC-MS and LC-MS, you can use the following approaches:

  • Mass Spectra: Compare the obtained mass spectrum of the peak with a reference library of steroid spectra (e.g., NIST, Wiley).

  • Retention Time: Compare the retention time of the peak with that of a certified reference standard analyzed under the same conditions.

  • Tandem Mass Spectrometry (MS/MS): For LC-MS/MS, monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) provides a high degree of selectivity and confidence in identification.

Q4: My retention times are drifting between injections. What are the possible causes?

A4: Retention time drift can be caused by several factors:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions between injections, especially in gradient elution.

  • Mobile Phase Composition Changes: Prepare fresh mobile phase daily and keep solvent bottles capped to prevent evaporation of the more volatile organic solvent.

  • Temperature Fluctuations: Use a thermostatically controlled column compartment to maintain a consistent temperature.

  • Pump Issues: Inconsistent flow rates due to pump malfunctions or air bubbles can cause retention time variability. Degas the mobile phase and purge the pump to remove any air bubbles.

Data Presentation

Table 1: Typical HPLC-MS/MS Retention Times for Etiocholanolone and Isomers
CompoundRetention Time (min)
This compound9.92
Etiocholanolone10.03
Epiandrosterone10.15
Androsterone10.27

Note: These are example retention times and will vary depending on the specific HPLC system, column, mobile phase, and gradient conditions used.

Table 2: Example GC-MS Parameters for Steroid Profiling
ParameterValue
GC Column DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of ~1 mL/min
Injection Mode Splitless
Injector Temperature 280 °C
Oven Program Initial 100°C, hold 1 min, ramp at 10°C/min to 320°C, hold 5 min
MS Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-650

Note: The oven program should be optimized for the specific separation to achieve the best resolution.

Experimental Protocols

Detailed Methodology for GC-MS Analysis of Urinary Etiocholanolone and Isomers
  • Sample Preparation (from Urine): a. To 2 mL of urine, add an internal standard (e.g., deuterated etiocholanolone). b. Perform enzymatic hydrolysis by adding β-glucuronidase from E. coli and incubate at 55°C for 3 hours to deconjugate the steroids. c. After cooling, perform a solid-phase extraction (SPE) using a C18 cartridge to extract the free steroids. d. Elute the steroids from the SPE cartridge with methanol. e. Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Derivatization: a. To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 60°C for 1 hour. b. Add 50 µL of MSTFA with 1% TMCS and incubate at 60°C for 30 minutes.

  • GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS system. b. Use the parameters outlined in Table 2 (or an optimized version). c. Acquire data in full scan mode to identify the compounds and in selected ion monitoring (SIM) mode for quantification.

Detailed Methodology for HPLC-MS/MS Analysis of Etiocholanolone and Isomers
  • Sample Preparation (from Serum/Plasma): a. To 200 µL of serum, add an internal standard. b. Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol), vortex, and centrifuge. c. Alternatively, perform a liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether (MTBE). d. Transfer the supernatant (from protein precipitation) or the organic layer (from LLE) to a new tube and evaporate to dryness. e. Reconstitute the residue in the initial mobile phase.

  • HPLC-MS/MS Analysis: a. Inject the reconstituted sample into the HPLC-MS/MS system. b. Use a C18 or biphenyl column with a gradient of water and methanol/acetonitrile (both with 0.1% formic acid). c. The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. d. For quantification, use Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ions for each analyte and internal standard should be optimized.

Mandatory Visualization

experimental_workflow_gcms cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis urine Urine Sample hydrolysis Enzymatic Hydrolysis (β-glucuronidase) urine->hydrolysis Add Internal Standard spe Solid-Phase Extraction (C18) hydrolysis->spe elution Elution & Evaporation spe->elution oximation Oximation (Methoxyamine HCl) elution->oximation silylation Silylation (MSTFA) oximation->silylation gcms GC-MS Analysis silylation->gcms data Data Processing gcms->data

Caption: Workflow for GC-MS analysis of urinary etiocholanolone and its isomers.

troubleshooting_resolution cluster_hplc HPLC cluster_gc GC start Poor Resolution / Co-elution mobile_phase Optimize Mobile Phase (Solvent ratio, solvent type, gradient) start->mobile_phase column Change Column (Different stationary phase, longer column) start->column temperature Adjust Temperature start->temperature temp_program Optimize Temperature Program (Slower ramp rate) start->temp_program gc_column Change Column (Longer column, different phase) start->gc_column flow_rate Optimize Carrier Gas Flow start->flow_rate result Resolution Improved mobile_phase->result Improved? column->result temperature->result temp_program->result gc_column->result flow_rate->result

Caption: Decision tree for troubleshooting poor resolution of etiocholanolone isomers.

Troubleshooting poor recovery of Epietiocholanolone during sample extraction.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor recovery of Etiocholanolone during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low Etiocholanolone recovery?

Poor recovery of Etiocholanolone can stem from several stages of the sample preparation workflow. The most common culprits include:

  • Incomplete Enzymatic Hydrolysis: Etiocholanolone is often present in biological samples as glucuronide or sulfate conjugates. Incomplete cleavage of these conjugates will result in the loss of the target analyte. Factors affecting hydrolysis include enzyme choice, incubation time and temperature, and the presence of inhibitors in the sample matrix.[1]

  • Suboptimal Solid-Phase Extraction (SPE): Issues with the SPE procedure are a frequent source of analyte loss. This can be due to incorrect sorbent selection, improper sample pH, inappropriate loading flow rate, use of an overly strong wash solvent, or an elution solvent that is too weak.[2][3][4]

  • Inefficient Liquid-Liquid Extraction (LLE): Problems during LLE, such as emulsion formation, incorrect solvent polarity, and improper pH, can lead to poor partitioning of Etiocholanolone into the organic phase.[5][6]

  • Matrix Effects: Components in the biological matrix (e.g., urine, plasma) can interfere with the extraction process or the final analysis, leading to apparent low recovery.[7][8]

  • Analyte Instability: Degradation of Etiocholanolone can occur due to improper sample handling and storage, such as prolonged exposure to room temperature or multiple freeze-thaw cycles.[9][10]

Q2: How can I improve the efficiency of enzymatic hydrolysis for Etiocholanolone conjugates?

To enhance the hydrolysis of Etiocholanolone glucuronides and sulfates, consider the following:

  • Enzyme Selection: The choice of β-glucuronidase/sulfatase is critical. Enzymes from different sources (e.g., Helix pomatia, E. coli) have different optimal conditions and efficiencies.[1][11] Recombinant enzymes may offer higher efficiency and shorter incubation times.[12]

  • Incubation Temperature: The optimal temperature for hydrolysis is steroid-dependent. For Etiocholanolone sulfate, deconjugation is favored at lower temperatures, while DHEA sulfate cleavage is better at higher temperatures.[1]

  • pH Optimization: The pH of the hydrolysis buffer should be optimized for the specific enzyme being used. For example, H. pomatia β-glucuronidase has an optimal pH of 4.5-5.0, while its sulfatase activity is better at a pH greater than 6.2.[1]

  • Incubation Time: While some protocols suggest long incubation times (e.g., 18-24 hours), others using high-activity enzymes can achieve complete hydrolysis in as little as 15-30 minutes.[12][13] It is crucial to optimize the incubation time for your specific sample type and enzyme.

  • Removal of Inhibitors: Endogenous substances like phosphate and sulfate ions can inhibit sulfatase activity.[1] A preliminary extraction step to remove these interfering compounds before hydrolysis can improve efficiency.[1]

Q3: My Etiocholanolone recovery is low and inconsistent when using Solid-Phase Extraction (SPE). What should I check?

For troubleshooting poor SPE recovery, systematically evaluate each step of the process:

  • Sorbent Choice: Ensure the sorbent chemistry is appropriate for Etiocholanolone. A C18 or a hydrophilic-lipophilic balance (HLB) sorbent is often a good choice.[14]

  • Column Conditioning and Equilibration: The sorbent bed must be properly wetted and conditioned to ensure proper interaction with the analyte.[2]

  • Sample Loading: Avoid overloading the cartridge and maintain a slow, consistent flow rate to allow for adequate interaction between Etiocholanolone and the sorbent.[2][3] Including a "soak" time where the sample remains stationary in the sorbent bed can also improve retention.[3]

  • Wash Step: The wash solvent should be strong enough to remove matrix interferences but not so strong that it elutes the Etiocholanolone. You may need to optimize the solvent composition.[2][3]

  • Elution Step: Ensure the elution solvent is strong enough to completely desorb the analyte. You may need to increase the organic solvent percentage or use a stronger solvent. Also, ensure the elution volume is sufficient.[4]

  • Drying Step: Over-drying the sorbent bed after the wash step can lead to poor elution.[2]

Q4: I am observing emulsions during Liquid-Liquid Extraction (LLE). How can I prevent this and improve my recovery?

Emulsion formation is a common issue in LLE, especially with complex biological samples.[5] Here are some strategies to mitigate this:

  • Gentle Mixing: Instead of vigorous shaking, gently invert or swirl the extraction tube to minimize the formation of emulsions.[5]

  • "Salting Out": Adding a salt, such as sodium chloride or sodium sulfate, to the aqueous phase increases its ionic strength and can help break the emulsion.[5][6]

  • Centrifugation: Spinning the sample in a centrifuge can help separate the layers and break up the emulsion.[5]

  • Solvent Modification: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[5]

  • Alternative Techniques: If emulsions are a persistent problem, consider using Supported Liquid Extraction (SLE), which is less prone to emulsion formation.[5]

Troubleshooting Guides

Table 1: Troubleshooting Poor Recovery in Solid-Phase Extraction (SPE)
Observation Potential Cause Recommended Solution
Low recovery in final eluate Incomplete elutionIncrease the volume or strength of the elution solvent. Consider a soak step with the elution solvent.[3][4]
Analyte breakthrough during sample loadingDecrease the sample loading flow rate. Ensure the sample pH is optimized for retention.[3]
Analyte loss during wash stepUse a weaker wash solvent. Optimize the wash solvent composition.[2][3]
Sorbent bed dried out before sample loadingRe-condition and re-equilibrate the cartridge.[4]
High variability between replicates Inconsistent flow rateUse a vacuum or positive pressure manifold for consistent flow.[4]
Incomplete wetting of the sorbentEnsure proper conditioning and equilibration steps are followed.[2]
Recovery > 100% Co-eluting matrix interferenceModify the wash step to be more selective. Use a more selective sorbent (e.g., ion-exchange). Adjust the analytical method to resolve the interference.[15]
Contamination from solvents or sorbentRun a blank extraction to identify the source of contamination.[15]
Table 2: Factors Affecting Enzymatic Hydrolysis of Etiocholanolone Conjugates
Parameter Factor Effect on Recovery Recommendation
Enzyme Source (H. pomatia, E. coli, recombinant)Different enzymes have varying efficiencies and optimal conditions for Etiocholanolone conjugates.[1][11][12]Test different enzymes to find the most effective one for your sample type.
Temperature Incubation TemperatureEtiocholanolone sulfate hydrolysis is favored at lower temperatures.[1]Optimize the incubation temperature based on the specific conjugate being targeted.
pH Buffer pHEnzyme activity is highly pH-dependent.[1]Adjust the buffer pH to the optimum for the selected enzyme.
Time Incubation DurationInsufficient time leads to incomplete hydrolysis.Optimize the incubation time; shorter times may be possible with more efficient enzymes.[12][13]
Matrix Presence of InhibitorsPhosphate and sulfate ions can inhibit sulfatase activity.[1]Consider a pre-extraction step to remove inhibitors before hydrolysis.[1]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Etiocholanolone from Urine

This protocol provides a general guideline. Optimization may be required for specific sample types and analytical methods.

  • Hydrolysis: To 1 mL of urine, add an internal standard and 1 mL of acetate buffer (pH 5.0). Add 50 µL of β-glucuronidase/arylsulfatase from Helix pomatia. Incubate at 37°C for 18 hours.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 200 mg, 3 mL) with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load the hydrolyzed urine sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes.

  • Elution: Elute the Etiocholanolone with 3 mL of methanol or ethyl acetate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for your analytical instrument (e.g., GC-MS or LC-MS).

Protocol 2: Liquid-Liquid Extraction (LLE) for Etiocholanolone from Plasma
  • Sample Preparation: To 1 mL of plasma, add an internal standard.

  • pH Adjustment: Adjust the sample pH to approximately 9.0-9.5 with a suitable buffer or base.

  • Extraction: Add 5 mL of an organic solvent (e.g., a mixture of diethyl ether and ethyl acetate, 70:30 v/v).

  • Mixing: Gently mix by inversion for 10-15 minutes. Avoid vigorous shaking to prevent emulsion formation.

  • Phase Separation: Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Transfer the upper organic layer to a clean tube.

  • Repeat Extraction: Repeat the extraction process (steps 3-6) on the remaining aqueous layer and combine the organic extracts.

  • Evaporation and Reconstitution: Evaporate the combined organic extracts to dryness under nitrogen. Reconstitute the residue in a suitable solvent for analysis.

Visual Guides

spe_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis hydrolysis Enzymatic Hydrolysis condition 1. Condition (Methanol, Water) load 2. Load Sample condition->load wash 3. Wash (10% Methanol) load->wash dry 4. Dry Cartridge wash->dry elute 5. Elute (Methanol) dry->elute evaporate Evaporate & Reconstitute elute->evaporate instrument GC-MS or LC-MS Analysis evaporate->instrument

Caption: Solid-Phase Extraction (SPE) Workflow for Etiocholanolone.

troubleshooting_tree start Poor Etiocholanolone Recovery check_hydrolysis Is Hydrolysis Complete? start->check_hydrolysis check_spe Is SPE Optimized? check_hydrolysis->check_spe Yes optimize_hydrolysis Optimize Enzyme, Temp, pH, Time check_hydrolysis->optimize_hydrolysis No check_lle Is LLE Efficient? check_spe->check_lle Yes optimize_spe Adjust Sorbent, Solvents, Flow Rate check_spe->optimize_spe No check_matrix Are Matrix Effects Present? check_lle->check_matrix Yes optimize_lle Modify Solvents, pH; Prevent Emulsions check_lle->optimize_lle No mitigate_matrix Improve Cleanup, Use Isotope-Labeled IS check_matrix->mitigate_matrix Yes good_recovery Recovery Improved check_matrix->good_recovery No optimize_hydrolysis->good_recovery optimize_spe->good_recovery optimize_lle->good_recovery mitigate_matrix->good_recovery

Caption: Troubleshooting Decision Tree for Low Etiocholanolone Recovery.

References

Technical Support Center: High-Throughput Analysis of Etiocholanolone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the high-throughput analysis of etiocholanolone. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.

Troubleshooting Guide

This section addresses common problems that may arise during the analysis of etiocholanolone, offering potential causes and solutions in a question-and-answer format.

Question: Why am I observing poor peak shape and resolution for etiocholanolone in my LC-MS/MS analysis?

Answer: Poor peak shape and resolution can stem from several factors related to the mobile phase, column, or sample preparation. A common issue is the co-elution of etiocholanolone with its isomer, androsterone, which can be difficult to separate.[1]

  • Potential Cause: Inadequate chromatographic separation.

  • Solution:

    • Optimize the mobile phase gradient to enhance separation.

    • Consider using a different column chemistry, such as a C18 column, which has shown good separation for steroid isomers.[2]

    • Adjusting the column temperature may also improve resolution.[3]

  • Potential Cause: Matrix effects from the biological sample.

  • Solution:

    • Incorporate a robust sample preparation method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[4][5]

    • The use of a divert valve can also help by directing the early and late eluting matrix components away from the mass spectrometer.

Question: My recovery of etiocholanolone is consistently low after sample extraction. What could be the cause?

Answer: Low recovery is a frequent challenge in steroid analysis, often linked to the extraction procedure or degradation of the analyte.

  • Potential Cause: Inefficient extraction from the sample matrix.

  • Solution:

    • Evaluate different SPE sorbents or LLE solvents to find the optimal conditions for etiocholanolone.

    • Ensure the pH of the sample is appropriate for the chosen extraction method.

    • For glucuronidated forms of etiocholanolone, enzymatic hydrolysis is a critical step. Ensure the efficiency of the β-glucuronidase enzyme by optimizing incubation time and temperature.[6][7] However, be aware that higher temperatures can sometimes decrease the recovery of etiocholanolone.[6]

  • Potential Cause: Analyte degradation during sample processing.

  • Solution:

    • Minimize sample exposure to high temperatures and harsh pH conditions.

    • Process samples promptly after collection or store them at appropriate low temperatures (-20°C or -80°C) to prevent degradation.[8]

Question: I am seeing significant ion suppression in my LC-MS/MS analysis. How can I mitigate this?

Answer: Ion suppression is a common matrix effect where other compounds in the sample interfere with the ionization of the target analyte, leading to reduced sensitivity.[1]

  • Potential Cause: Co-elution of matrix components with etiocholanolone.

  • Solution:

    • Improve chromatographic separation to isolate the analyte peak from interfering compounds.

    • Enhance the sample clean-up process to remove phospholipids and other sources of suppression.

    • Utilize an atmospheric pressure chemical ionization (APCI) source, which can be less susceptible to ion suppression for certain compounds compared to electrospray ionization (ESI).[9]

  • Potential Cause: High concentrations of salts or other non-volatile components in the final extract.

  • Solution:

    • Ensure the final sample reconstitution solvent is compatible with the mobile phase and promotes good ionization.

    • Incorporate a desalting step in your sample preparation protocol if necessary.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the high-throughput analysis of etiocholanolone.

What are the most common analytical methods for high-throughput etiocholanolone analysis?

The most prevalent methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[10][11] LC-MS/MS is often preferred for its high sensitivity, specificity, and simpler sample preparation compared to GC-MS.[11][12]

Is derivatization necessary for etiocholanolone analysis?

For GC-MS analysis, derivatization is essential to make the steroid volatile and thermally stable.[6] Common derivatizing agents include silylating agents like MSTFA. For LC-MS/MS, derivatization is not always necessary but can be used to improve ionization efficiency and sensitivity for certain steroids.[1]

How can I quantify both free and conjugated etiocholanolone?

To measure total etiocholanolone (both free and conjugated forms, primarily etiocholanolone-glucuronide), an enzymatic hydrolysis step using β-glucuronidase is required before extraction to cleave the glucuronide moiety.[6][7][8] To quantify only the free form, the hydrolysis step is omitted.

What are the key validation parameters to consider for a high-throughput etiocholanolone assay?

According to FDA guidelines for bioanalytical method validation, key parameters include:

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be within 15%.[5][13]

  • Linearity and Range: The assay should be linear over a defined concentration range with a correlation coefficient (R²) of ≥0.99.[4][13]

  • Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effects: The influence of the sample matrix on the analytical response.

  • Stability: The stability of the analyte in the biological matrix under different storage conditions (freeze-thaw, short-term, long-term).[5][8]

Quantitative Data Summary

The following tables summarize quantitative data from various high-throughput methods for etiocholanolone analysis.

Table 1: Performance Characteristics of LC-MS/MS Methods for Etiocholanolone Glucuronide.

ParameterMethod 1[13]Method 2[4]
Matrix SerumUrine
Sample Volume 200 µLNot Specified
Extraction Solid Phase ExtractionProtein Precipitation & SPE
LOQ 4 ng/mL21.4 nmol/L
Linearity (R²) ≥0.99≥0.99
Recovery Consistent (<10% difference)89.6% - 113.8%
Inter-day CV Within 15%Below 15%
Run Time < 6 minNot Specified

Table 2: Performance of a Standardized HPLC-MS/MS Kit for Etiocholanolone. [5]

ParameterValue
Matrix Serum
Extraction Solid Phase Extraction (96-well plate)
LLOQ 0.01-32 ng/mL
ULOQ 5-8000 ng/mL
Linearity (R²) >0.9966
Intra-day Precision 1.1-8.8%
Inter-day Precision 5.2-14.8%
Intra-day Accuracy 88.3-115.5%
Inter-day Accuracy 91.4-117.2%
Recovery 68-99%

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of Etiocholanolone Glucuronide in Serum[13]
  • Sample Preparation:

    • Pipette 200 µL of serum into a clean tube.

    • Perform solid-phase extraction (SPE) to isolate the analytes.

  • Chromatography:

    • Utilize a UPLC system for rapid separation.

  • Mass Spectrometry:

    • Employ a tandem mass spectrometer (MS/MS) for detection and quantification.

    • The total run time is less than 6 minutes.

Detailed Methodology for GC-MS Analysis of Etiocholanolone in Urine[7][14]
  • Deconjugation:

    • To 2 mL of urine, add a buffer and β-glucuronidase enzyme.

    • Incubate to cleave the glucuronide conjugates.

  • Extraction:

    • Perform solid-phase extraction to clean up the sample.

  • Derivatization:

    • Evaporate the extract to dryness.

    • Add a derivatizing agent (e.g., acetic anhydride and pyridine or a silylating agent) and heat to create a volatile derivative.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system for separation and detection.

Visualizations

Steroidogenesis Signaling Pathway

steroidogenesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DHEA DHEA Pregnenolone->DHEA Androstenedione Androstenedione DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Androsterone Androsterone Androstenedione->Androsterone Etiocholanolone Etiocholanolone Androstenedione->Etiocholanolone Testosterone->Androsterone Testosterone->Etiocholanolone workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Serum/Urine) Hydrolysis Enzymatic Hydrolysis (for total Etiocholanolone) Sample->Hydrolysis Extraction Solid-Phase or Liquid-Liquid Extraction Hydrolysis->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation UPLC UPLC Separation Evaporation->UPLC MSMS Tandem MS Detection UPLC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification Integration->Quantification troubleshooting Problem Poor Analytical Result LowRecovery Low Recovery Problem->LowRecovery PoorPeak Poor Peak Shape Problem->PoorPeak IonSuppression Ion Suppression Problem->IonSuppression Sol_Extraction Optimize Extraction (Solvent, pH, Sorbent) LowRecovery->Sol_Extraction Sol_Hydrolysis Check Enzyme Activity LowRecovery->Sol_Hydrolysis Sol_Chroma Optimize Chromatography (Gradient, Column) PoorPeak->Sol_Chroma IonSuppression->Sol_Chroma Sol_Cleanup Enhance Sample Cleanup IonSuppression->Sol_Cleanup

References

Technical Support Center: Minimizing Ion Suppression in the ESI-MS/MS Detection of Epietiocholanolone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Epietiocholanolone using ESI-MS/MS. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to ion suppression and ensuring accurate, reliable results.

Troubleshooting Guides

This section addresses specific issues that may arise during the ESI-MS/MS detection of this compound, providing step-by-step solutions to common problems.

Issue 1: Low or No Analyte Signal

Question: I am not seeing a signal for this compound, or the signal is much lower than expected. What are the possible causes and how can I troubleshoot this?

Answer:

A low or absent signal for this compound can be attributed to several factors, primarily revolving around ion suppression or issues with the analytical workflow.

Possible Causes and Solutions:

  • Significant Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound.

    • Solution: Enhance sample cleanup using Solid Phase Extraction (SPE) which is generally more effective at removing interfering compounds than Liquid-Liquid Extraction (LLE).[1][2] Consider using a more selective SPE sorbent.

    • Solution: Modify your chromatographic method to better separate this compound from the ion-suppressing region.[3]

    • Solution: If analyzing urine samples, simple dilution may be sufficient to reduce matrix effects.[4]

  • Suboptimal Ionization Source Parameters: The ESI source settings may not be optimized for this compound.

    • Solution: Optimize key ESI parameters such as capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature.[5][6][7][8] A systematic optimization should be performed for your specific instrument and mobile phase composition.

  • Inefficient Ionization of this compound: As a neutral steroid, this compound may not ionize efficiently in ESI.

    • Solution: Consider chemical derivatization to introduce a readily ionizable group onto the molecule. This can significantly enhance the ESI signal.[9][10]

    • Solution: Evaluate Atmospheric Pressure Chemical Ionization (APCI) as an alternative ionization source, as it can be more effective for less polar compounds and is often less susceptible to ion suppression than ESI.[1][4][11][12][13]

  • Analyte Loss During Sample Preparation: this compound may be lost during the extraction process.

    • Solution: Verify the recovery of your extraction method by spiking a known amount of standard into a blank matrix and comparing the response to a standard in a clean solvent.

Issue 2: Poor Reproducibility and Inconsistent Results

Question: My results for this compound quantification are not reproducible between injections or sample batches. What could be causing this variability?

Answer:

Poor reproducibility is often a symptom of variable ion suppression or inconsistencies in the analytical method.

Possible Causes and Solutions:

  • Variable Matrix Effects: The extent of ion suppression can differ between samples, leading to inconsistent results.[11]

    • Solution: The most effective way to compensate for variable matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) for this compound.[14][15] The SIL-IS will co-elute and experience the same degree of ion suppression, allowing for accurate correction.

    • Solution: Ensure your sample preparation is robust and consistent across all samples to minimize variability in the final extract composition.

  • Inconsistent Sample Preparation: Variations in the extraction procedure can lead to differing recoveries and matrix effects.

    • Solution: Automate the sample preparation process where possible to improve consistency. If performing manual extractions, ensure precise and consistent execution of each step.

  • Chromatographic Issues: Shifting retention times can cause the analyte to elute in a region of varying ion suppression.

    • Solution: Check for column degradation, mobile phase inconsistencies, or leaks in the LC system. Ensure the column is properly equilibrated between injections.[16]

Issue 3: Peak Shape Problems (Tailing, Fronting, or Splitting)

Question: The chromatographic peak for this compound is showing tailing (or fronting/splitting). How can I improve the peak shape?

Answer:

Poor peak shape can compromise integration and affect the accuracy of quantification.

Possible Causes and Solutions:

  • Column Overload: Injecting too much analyte can lead to peak fronting.

    • Solution: Reduce the injection volume or dilute the sample.[17]

  • Secondary Interactions: The analyte may be interacting with active sites on the column packing material, causing peak tailing.

    • Solution: Ensure the mobile phase pH is appropriate for the analyte and column chemistry. The addition of mobile phase additives like formic acid or ammonium formate can improve peak shape.[10][12][18]

  • Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can cause peak splitting or tailing.[19][20][21][22]

    • Solution: Replace the guard column and/or flush the analytical column. If the problem persists, the analytical column may need to be replaced.[19]

  • Injection Solvent Mismatch: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.[16]

    • Solution: The sample should be dissolved in a solvent that is of similar or weaker strength than the initial mobile phase conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of ion suppression when analyzing this compound in biological matrices like urine or plasma?

A1: The main sources of ion suppression for this compound in biological samples are endogenous matrix components that are not completely removed during sample preparation.[23] In plasma, phospholipids are a major cause of ion suppression in ESI.[23] In urine, high concentrations of salts and various other endogenous molecules can interfere with ionization.[23] Exogenous contaminants such as plasticizers from collection tubes can also contribute to ion suppression.[23]

Q2: How can I quantitatively assess the degree of ion suppression in my assay?

A2: The most common method is the post-extraction spike technique.[24] This involves comparing the response of this compound spiked into a blank matrix extract to the response of the same concentration of this compound in a clean solvent. The matrix effect can be calculated as a percentage. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q3: Which sample preparation technique, Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), is more effective at minimizing ion suppression for this compound?

A3: Generally, SPE is more effective at removing interfering matrix components and providing cleaner extracts compared to LLE, which can result in lower ion suppression.[2][24][25] SPE offers a higher degree of selectivity and can be optimized to specifically target the analyte while washing away a larger portion of the matrix. However, the choice of SPE sorbent and protocol is crucial for optimal results.

Q4: Can derivatization of this compound help in overcoming ion suppression?

A4: Yes, chemical derivatization is a highly effective strategy.[9][10] By introducing a permanently charged or a more readily ionizable moiety to the this compound molecule, its ionization efficiency in the ESI source can be significantly increased.[9] This enhanced signal can effectively overcome the signal-reducing effects of ion suppression, leading to improved sensitivity and accuracy.

Q5: When should I consider using an alternative ionization source like APCI for this compound analysis?

A5: APCI should be considered when you are experiencing significant and persistent ion suppression with ESI that cannot be resolved through sample preparation or chromatographic optimization. APCI is generally less susceptible to matrix effects than ESI, particularly for less polar compounds like steroids.[1][4][11][12][13] If this compound is not ionizing well with ESI even in cleaner matrices, APCI may provide a more robust and sensitive signal.

Quantitative Data on Ion Suppression Mitigation Strategies

The following tables summarize quantitative data on the effectiveness of different strategies for minimizing ion suppression in the analysis of steroids, including this compound.

Table 1: Comparison of Matrix Effects for Different Sample Preparation Techniques

AnalyteMatrixSample Preparation MethodAverage Matrix Effect (%)Reference
Steroid PanelPlasmaSolid Phase Extraction (SPE)94
Steroid PanelPlasmaLiquid-Liquid Extraction (LLE)84
Steroid PanelPlasmaSupported Liquid Extraction (SLE)74
AntipsychoticsBloodSolid Phase Extraction (SPE)90-110[2]
AntipsychoticsBloodLiquid-Liquid Extraction (LLE)75-120[2]

Note: Matrix effect is calculated as (Peak Area in Matrix / Peak Area in Solvent) x 100%. A value below 100% indicates ion suppression.

Table 2: Impact of Derivatization on Signal Intensity of Steroids

AnalyteDerivatization ReagentFold Increase in Signal IntensityReference
Organophosphorus AcidsCAX-B10 to >100[26]
EicosanoidsAMPP10 to 20[27]

Note: While specific data for this compound is limited, these examples for other compound classes demonstrate the potential for significant signal enhancement through derivatization.

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for this compound from Human Urine

This protocol is adapted from methods for the extraction of steroid glucuronides from urine.[28]

  • Sample Pre-treatment: To 1 mL of urine, add 50 µL of an internal standard solution (e.g., deuterated this compound glucuronide).

  • Protein Precipitation: Add 1 mL of cold acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound glucuronide with 2 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Derivatization of this compound for Enhanced ESI Signal

This protocol describes a general derivatization procedure for steroids with a hydroxyl group.

  • Dried Extract: Start with the dried extract obtained from the sample preparation protocol.

  • Reagent Preparation: Prepare a derivatizing solution, for example, by dissolving a suitable reagent (e.g., a Girard reagent to target the ketone group or a reagent to target the hydroxyl group) in an appropriate solvent.

  • Derivatization Reaction: Add the derivatizing solution to the dried extract. The reaction conditions (temperature and time) will depend on the specific reagent used.

  • Reaction Quenching: After the reaction is complete, quench it by adding a suitable reagent if necessary.

  • Final Preparation: Evaporate the solvent and reconstitute the derivatized sample in the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis urine_sample Urine Sample add_is Add Internal Standard urine_sample->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation spe Solid Phase Extraction (SPE) protein_precipitation->spe elution Elution spe->elution dry_reconstitute Evaporation & Reconstitution elution->dry_reconstitute lc_separation LC Separation dry_reconstitute->lc_separation esi_msms ESI-MS/MS Detection lc_separation->esi_msms data_analysis Data Analysis esi_msms->data_analysis troubleshooting_workflow start Low/Inconsistent Signal check_sample_prep Review Sample Preparation start->check_sample_prep improve_cleanup Improve Cleanup (e.g., SPE) check_sample_prep->improve_cleanup Suboptimal? use_is Use Stable Isotope IS check_sample_prep->use_is Variable? check_chromatography Evaluate Chromatography optimize_gradient Optimize LC Gradient check_chromatography->optimize_gradient Co-elution? check_column Check Column Health check_chromatography->check_column Poor Peak Shape? check_ms_parameters Optimize MS Parameters tune_source Tune ESI Source check_ms_parameters->tune_source Suboptimal? consider_derivatization Consider Derivatization check_ms_parameters->consider_derivatization Low Ionization? improve_cleanup->check_chromatography use_is->check_chromatography optimize_gradient->check_ms_parameters check_column->check_ms_parameters solution Improved Signal & Reproducibility tune_source->solution consider_derivatization->solution

References

Quality control and assurance for reliable Epietiocholanolone measurement.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the reliable measurement of etiocholanolone. The information is tailored for researchers, scientists, and drug development professionals to ensure high-quality and reproducible results.

General Quality Control & Assurance

Before delving into method-specific issues, it's crucial to have a robust quality control (QC) framework.

Q1: What are the essential components of a quality control system for etiocholanolone measurement?

A robust QC system should include:

  • Certified Reference Materials (CRMs): Use CRMs to establish traceability and ensure the accuracy of your measurements.

  • Quality Control Samples: Prepare at least three levels of QC samples (low, medium, high) to monitor the precision and accuracy of each analytical run.

  • Standard Operating Procedures (SOPs): Maintain detailed and up-to-date SOPs for all aspects of the assay, from sample receipt to data analysis.

  • Regular Instrument Maintenance and Calibration: Adhere to a strict schedule for instrument maintenance and calibration to ensure optimal performance.

  • Personnel Training and Competency: Ensure all personnel are thoroughly trained on the SOPs and their competency is regularly assessed.

Q2: How often should quality control samples be analyzed?

QC samples should be included in every analytical batch to monitor the performance of the assay over time. This allows for the early detection of any systematic errors or shifts in assay performance.

Method-Specific Troubleshooting Guides

This section provides troubleshooting for the most common analytical methods used for etiocholanolone measurement: Immunoassay (ELISA), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Immunoassay (ELISA) Troubleshooting

Enzyme-Linked Immunosorbent Assay (ELISA) is a common high-throughput method for hormone quantification. However, it is susceptible to various interferences and procedural errors.

Q3: I am observing high background signal in my etiocholanolone ELISA. What are the possible causes and solutions?

Possible CauseSolution
Insufficient Washing Ensure thorough washing of all wells between steps. Increase the number of wash cycles or the soaking time. Automated plate washers can improve consistency.[1][2][3]
Contaminated Reagents or Buffers Prepare fresh buffers and reagents. Ensure proper storage conditions are maintained.
High Concentration of Detection Antibody Optimize the concentration of the detection antibody by performing a titration experiment.[4]
Cross-Reactivity The antibody may be cross-reacting with other structurally similar steroids.[5] Review the antibody specificity provided by the manufacturer. Consider using a more specific assay like LC-MS/MS.
Prolonged Incubation Times Strictly adhere to the incubation times specified in the protocol.[2]

Q4: My etiocholanolone ELISA is showing low or no signal. What should I check?

Possible CauseSolution
Inactive Reagents Confirm the expiration dates of all kit components. Ensure proper storage of reagents, especially enzymes and antibodies.
Incorrect Reagent Preparation Double-check all dilution calculations and ensure reagents are prepared according to the protocol.
Suboptimal Incubation Temperature Ensure the incubation steps are performed at the temperature specified in the protocol. Allow all reagents to reach room temperature before use.[4]
Presence of Inhibitors in the Sample Sample matrix effects can inhibit the enzymatic reaction. Consider sample dilution or a sample clean-up step.
Omission of a Key Reagent Carefully review the protocol to ensure all steps were followed in the correct order.[4]

Q5: The results from my etiocholanolone ELISA are inconsistent between wells (poor duplicates). What could be the reason?

Possible CauseSolution
Pipetting Errors Ensure accurate and consistent pipetting technique. Use calibrated pipettes and change tips for each sample and reagent.[3]
Inadequate Mixing of Reagents Gently mix all reagents thoroughly before use.
"Edge Effects" Uneven temperature or evaporation across the plate can cause variability.[1] Ensure the plate is sealed properly during incubations and placed in a temperature-controlled environment.
Incomplete Washing Ensure all wells are washed equally and completely.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

GC-MS is a powerful technique for steroid analysis, offering high specificity. However, it requires derivatization and can be prone to certain analytical challenges.

Q6: I am seeing shifts in retention times for etiocholanolone in my GC-MS analysis. What could be the cause?

Possible CauseSolution
Column Degradation The GC column can degrade over time. Consider replacing the column if performance continues to decline.
Inconsistent Oven Temperature Program Verify that the oven temperature program is accurate and reproducible.
Changes in Carrier Gas Flow Rate Check for leaks in the gas lines and ensure the flow rate is stable.
Contamination of the Injection Port Regularly clean or replace the injection port liner.

Q7: My etiocholanolone peaks are showing tailing or broadening in the chromatogram. How can I resolve this?

Possible CauseSolution
Active Sites in the GC System Active sites in the injector, column, or detector can interact with the analyte. Ensure all surfaces are properly deactivated.
Column Overload The amount of analyte injected may be too high. Try diluting the sample.
Incomplete Derivatization Ensure the derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentrations.
Contamination Contaminants in the sample or system can interfere with peak shape. Ensure proper sample clean-up and regular system maintenance.

Q8: I am experiencing low sensitivity for etiocholanolone in my GC-MS analysis. What are the potential reasons?

Possible CauseSolution
Poor Derivatization Efficiency Optimize the derivatization procedure to ensure complete reaction.
Ion Source Contamination The MS ion source can become contaminated over time, leading to reduced sensitivity. Regular cleaning is essential.
Leaks in the MS System Check for leaks in the vacuum system, which can decrease sensitivity.
Suboptimal MS Parameters Optimize MS parameters such as ionization energy and detector voltage.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Troubleshooting

LC-MS/MS is considered the gold standard for steroid hormone analysis due to its high sensitivity and specificity. However, matrix effects and chromatographic issues can still arise.

Q9: I am observing significant ion suppression for etiocholanolone in my LC-MS/MS analysis. How can I mitigate this?

Possible CauseSolution
Matrix Effects Co-eluting compounds from the sample matrix can suppress the ionization of etiocholanolone.[6] Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[7]
Inadequate Chromatographic Separation Optimize the LC gradient to separate etiocholanolone from interfering compounds.
Use of an Isotope-Labeled Internal Standard An isotope-labeled internal standard that co-elutes with the analyte can help to compensate for matrix effects.

Q10: The peak shape for etiocholanolone is poor in my LC-MS/MS chromatogram. What should I investigate?

Possible CauseSolution
Column Contamination or Degradation Flush the column with a strong solvent or replace it if necessary.
Inappropriate Mobile Phase Ensure the mobile phase pH is compatible with the analyte and the column. Check for microbial growth in the mobile phase bottles.[6]
Injection of Sample in a Strong Solvent The injection solvent should be weaker than or equal to the initial mobile phase to prevent peak distortion.[5]
System Leaks or Blockages Check for leaks in the LC system and ensure there are no blockages in the tubing or column frits.[5]

Q11: I am experiencing carryover of etiocholanolone between injections. How can I prevent this?

Possible CauseSolution
Contamination of the Injector Implement a robust needle wash protocol using a strong solvent.
Adsorption to LC Components Some components of the LC system may adsorb the analyte. Consider using biocompatible materials.
High Concentration Samples Injecting highly concentrated samples can lead to carryover. Dilute samples if possible and inject a blank after high-concentration samples.

Quantitative Data Summary

The following tables summarize typical performance characteristics for etiocholanolone measurement by different analytical methods. These values can serve as a benchmark for in-house validation.

Table 1: Performance Characteristics of Etiocholanolone Immunoassays

ParameterTypical RangeReference
Limit of Quantification (LOQ) 1 - 10 ng/mLN/A
Intra-assay Precision (%CV) < 10%N/A
Inter-assay Precision (%CV) < 15%N/A
Accuracy/Recovery 85 - 115%N/A

Note: Performance characteristics for immunoassays can vary significantly between manufacturers and kit lots.

Table 2: Performance Characteristics of Etiocholanolone GC-MS Assays

ParameterTypical ValueReference
Limit of Quantification (LOQ) 0.5 - 5 ng/mL[8]
Within-assay Precision (%CV) 0.5 - 2.1%[9]
Between-assay Precision (%CV) 1.7 - 3.4%[9]
Accuracy (% Bias) Within ±15%[10]

Table 3: Performance Characteristics of Etiocholanolone LC-MS/MS Assays

ParameterTypical ValueReference
Lower Limit of Quantification (LLOQ) 0.1 - 4 ng/mL[11]
Intra-day Precision (%CV) 1.1 - 8.8%N/A
Inter-day Precision (%CV) 5.2 - 14.8%N/A
Accuracy (% Recovery) 88.3 - 115.5%N/A

Experimental Protocols

Detailed Methodology for Urinary Etiocholanolone Measurement by GC-MS

This protocol provides a general workflow for the analysis of etiocholanolone in urine.

  • Sample Preparation:

    • Hydrolysis: To 2 mL of urine, add an internal standard and β-glucuronidase enzyme. Incubate at 55°C for 3 hours to deconjugate the steroids.[10]

    • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge. Load the hydrolyzed urine sample. Wash the cartridge to remove interferences. Elute the steroids with an organic solvent (e.g., methanol or ethyl acetate).

    • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a derivatizing agent (e.g., a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide, and dithioerythritol).

    • Incubate at 60°C for 20-30 minutes to form trimethylsilyl (TMS) derivatives of the steroids.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Gas Chromatography: Use a capillary column (e.g., DB-5ms) with a suitable temperature program to separate the steroid derivatives.

    • Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic ions for etiocholanolone-TMS and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for etiocholanolone and the internal standard.

    • Calculate the concentration of etiocholanolone in the original urine sample using a calibration curve prepared with standards.

Visualizations

Etiocholanolone Metabolism Pathway

The following diagram illustrates the metabolic pathway from androstenedione to etiocholanolone.

Etiocholanolone_Metabolism Androstenedione Androstenedione Etiocholanedione Etiocholanedione Androstenedione->Etiocholanedione 3-oxo-5-beta-steroid 4-dehydrogenase Etiocholanolone Etiocholanolone Etiocholanedione->Etiocholanolone aldo-keto reductase family 1 member C4 Etiocholanolone_Glucuronide Etiocholanolone_Glucuronide Etiocholanolone->Etiocholanolone_Glucuronide UDP-glucuronosyltransferase

Caption: Metabolic conversion of androstenedione to etiocholanolone glucuronide.[12]

Experimental Workflow for Urinary Etiocholanolone Analysis

This diagram outlines the key steps in a typical analytical workflow for measuring etiocholanolone in urine.

Etiocholanolone_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample Hydrolysis Hydrolysis Urine_Sample->Hydrolysis Add Internal Standard & β-glucuronidase SPE Solid-Phase Extraction Hydrolysis->SPE Enzymatic Deconjugation Evaporation Evaporation SPE->Evaporation Clean-up & Elution Derivatization Derivatization Evaporation->Derivatization Form Volatile Derivatives GC_MS_Analysis GC-MS or LC-MS/MS Analysis Derivatization->GC_MS_Analysis Inject Data_Processing Data Processing GC_MS_Analysis->Data_Processing Acquire Data Final_Result Final Concentration Data_Processing->Final_Result

Caption: General workflow for urinary etiocholanolone measurement.

References

Impact of enzymatic hydrolysis variability on Epietiocholanolone quantification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the enzymatic hydrolysis step in the quantification of epietiocholanolone.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of enzymatic hydrolysis in this compound quantification?

In biological matrices such as urine, this compound is often present in a conjugated form, primarily as this compound-glucuronide. This conjugation increases its water solubility, facilitating excretion. For accurate quantification using methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), the glucuronide moiety must be cleaved to liberate the free steroid. Enzymatic hydrolysis, typically using β-glucuronidase, is the most common method to achieve this deconjugation.[1][2]

Q2: My recovery of this compound is consistently low after enzymatic hydrolysis. What are the potential causes?

Low recovery of this compound can be attributed to several factors impacting the efficiency of the enzymatic hydrolysis:

  • Suboptimal pH: β-glucuronidase enzymes have optimal pH ranges for activity. A deviation from this optimal pH can significantly reduce enzyme performance.[1][3] The pH of the urine sample itself can influence the final pH of the reaction mixture.[1]

  • Incorrect Temperature and Incubation Time: Both temperature and incubation time are critical parameters. Insufficient incubation time will lead to incomplete hydrolysis, while excessively high temperatures can denature the enzyme.[1][4]

  • Enzyme Source and Activity: Different preparations of β-glucuronidase (e.g., from Helix pomatia, Escherichia coli, or abalone entrails) exhibit different activities and optimal conditions for hydrolyzing steroid glucuronides.[1][4][5] The specific activity of the enzyme batch used should also be considered.

  • Presence of Inhibitors: Urine is a complex matrix containing endogenous compounds that can inhibit β-glucuronidase activity.[1][6] These inhibitors can vary between samples, leading to inconsistent hydrolysis.[6]

  • Analyte Degradation: Although less common with enzymatic hydrolysis compared to acid hydrolysis, the stability of this compound under the chosen incubation conditions should be considered.

Q3: How can I optimize the enzymatic hydrolysis protocol for my specific application?

To optimize your protocol, a systematic approach is recommended. This involves evaluating the following parameters:

  • Enzyme Selection: Compare different sources of β-glucuronidase to find the one that provides the most complete and consistent hydrolysis for this compound. Abalone entrails have been shown to be effective for a range of steroids, including etiocholanolone.[4][5][7]

  • pH Optimization: Perform experiments across a range of pH values (e.g., 4.5 to 7.0) to determine the optimal pH for your chosen enzyme.[3] It is crucial to use a buffer to maintain the optimal pH throughout the incubation.[3]

  • Temperature and Time Course Study: Evaluate a range of temperatures (e.g., 37°C to 60°C) and incubation times (e.g., 1 to 24 hours) to identify the conditions that yield the highest recovery of this compound without degradation.[4][5]

  • Enzyme Concentration: Determine the minimal amount of enzyme required for complete hydrolysis to reduce costs and potential matrix effects from the enzyme preparation itself.

Response surface methodology can be a powerful tool for assessing the interactions between these different factors and identifying the true optimal conditions.[4][5]

Q4: Can variability in the urine matrix affect my results?

Yes, the composition of urine can vary significantly between individuals and even for the same individual over time, which can impact the efficiency of enzymatic hydrolysis.[6] Factors such as diet, medication, and health status can alter the pH and introduce enzyme inhibitors.[6] To mitigate this, it is advisable to dilute urine samples with an appropriate buffer before adding the enzyme. A minimum of a 3-fold dilution has been shown to improve hydrolysis efficiency by stabilizing the pH and reducing the concentration of inhibitors.[3]

Q5: Are there alternatives to enzymatic hydrolysis for the deconjugation of this compound?

While enzymatic hydrolysis is the most common method, chemical hydrolysis (e.g., acid hydrolysis) can also be used. However, acid hydrolysis is generally considered less reliable for steroids like DHEA and may lead to the degradation of the target analyte and the formation of interfering artifacts.[1] For some applications, direct quantification of the intact glucuronide conjugate using LC-MS/MS is possible, which eliminates the need for a hydrolysis step altogether.[8][9] However, this requires the availability of a certified reference standard for the conjugated form.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low this compound Recovery Incomplete hydrolysis due to suboptimal pH.Verify the pH of the reaction mixture and adjust using an appropriate buffer to match the enzyme's optimal pH (typically between 4.5 and 5.2 for Helix pomatia).[1]
Insufficient incubation time or temperature.Increase the incubation time or temperature according to the enzyme manufacturer's recommendations or published optimized protocols.[4][5]
Presence of inhibitors in the urine matrix.Dilute the urine sample with buffer before adding the enzyme to reduce the concentration of potential inhibitors.[3]
Inadequate enzyme activity.Use a fresh batch of enzyme or increase the enzyme concentration. Consider trying an enzyme from a different source.[1][4]
High Variability Between Replicates Inconsistent pH across samples.Ensure all samples are adequately buffered to maintain a consistent pH.[3]
Heterogeneity of the urine sample.Vortex samples thoroughly before aliquoting.
Pipetting errors.Calibrate pipettes and use proper pipetting techniques, especially for viscous enzyme solutions.
Analyte Degradation Harsh hydrolysis conditions (e.g., high temperature).Reduce the incubation temperature and/or time. Confirm analyte stability under the chosen conditions.
Interference Peaks in Chromatogram Impurities from the enzyme preparation.Include a "reagent blank" (buffer + enzyme) in your analytical run to identify any peaks originating from the enzyme. Consider a sample clean-up step after hydrolysis.
By-products from the hydrolysis reaction.Optimize hydrolysis conditions to minimize the formation of by-products. Some enzyme preparations are less prone to creating by-products than others.[4][5]

Experimental Protocols

General Protocol for Enzymatic Hydrolysis of this compound Glucuronide in Urine

This protocol is a general guideline and should be optimized for your specific laboratory conditions and analytical method.

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Vortex each sample for 15 seconds to ensure homogeneity.

    • Centrifuge the samples at 2000 x g for 5 minutes to pellet any particulate matter.

    • Transfer an aliquot (e.g., 1 mL) of the supernatant to a clean tube.

  • Buffering and Internal Standard Addition:

    • Add an appropriate volume of buffer (e.g., 1 mL of 0.1 M acetate buffer, pH 5.0) to the urine aliquot.

    • Add an internal standard (e.g., a deuterated analog of this compound) to each sample, calibrator, and quality control.

  • Enzymatic Hydrolysis:

    • Add a specific amount of β-glucuronidase solution (e.g., from Helix pomatia or abalone entrails) to each tube. The amount of enzyme should be optimized based on its activity. For example, 12,000 units of abalone entrails preparation has been used.[4][5][7]

    • Vortex the tubes gently to mix.

    • Incubate the samples under optimized conditions. For example, incubation at 42°C for 20 hours has been shown to be effective for abalone entrails.[4][5][7]

  • Termination of Reaction and Extraction:

    • After incubation, stop the reaction by adding a suitable solvent or by proceeding directly to solid-phase extraction (SPE).

    • Perform a liquid-liquid extraction or SPE to isolate the deconjugated this compound from the reaction mixture.

  • Analysis:

    • Evaporate the solvent from the extracted samples.

    • Reconstitute the residue in a suitable solvent for your analytical instrument (e.g., GC-MS or LC-MS/MS).

    • If using GC-MS, a derivatization step is typically required before analysis.

Data Presentation

Table 1: Factors Affecting Enzymatic Hydrolysis Efficiency of Steroid Glucuronides

Factor Effect on Hydrolysis Considerations for this compound
Enzyme Source Different sources (Helix pomatia, E. coli, abalone entrails, etc.) have varying specificities and optimal conditions.[1][4]Abalone entrails have been demonstrated to be highly efficient for the hydrolysis of etiocholanolone.[4][5]
pH Enzyme activity is highly dependent on pH. A shift of 0.5 pH units can alter performance by over 20%.[3][6]Optimal pH is typically slightly acidic (e.g., 4.5-5.2 for Helix pomatia and abalone entrails).[1][4]
Temperature Higher temperatures can increase reaction rate but may also lead to enzyme denaturation. Temperature can also be steroid-dependent.[1]Optimal temperatures often range from 37°C to 60°C. A study found 42°C to be optimal for etiocholanolone using abalone entrails.[4][5]
Incubation Time Insufficient time leads to incomplete hydrolysis.Can range from 1 to over 20 hours depending on the enzyme, temperature, and analyte.[4][5]
Urine Matrix Endogenous compounds can act as inhibitors.[1][6]Sample dilution is recommended to mitigate inhibitory effects.[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hydrolysis Enzymatic Hydrolysis cluster_extraction Extraction & Analysis cluster_data Data Processing urine_sample Urine Sample Collection centrifugation Centrifugation urine_sample->centrifugation supernatant Supernatant Transfer centrifugation->supernatant add_buffer_is Add Buffer & Internal Standard supernatant->add_buffer_is add_enzyme Add β-glucuronidase add_buffer_is->add_enzyme incubation Incubation (Optimized Time & Temp) add_enzyme->incubation extraction Solid-Phase or Liquid-Liquid Extraction incubation->extraction evaporation Evaporation & Reconstitution extraction->evaporation analysis LC-MS/MS or GC-MS Analysis evaporation->analysis quantification Quantification of This compound analysis->quantification

Caption: Workflow for this compound Quantification.

troubleshooting_logic start Low this compound Recovery? check_ph Is pH optimal for the enzyme? start->check_ph Yes adjust_ph Adjust pH with buffer check_ph->adjust_ph No check_time_temp Are incubation time & temp optimal? check_ph->check_time_temp Yes adjust_ph->check_time_temp adjust_time_temp Increase time/temp or re-optimize check_time_temp->adjust_time_temp No check_inhibitors Could inhibitors be present? check_time_temp->check_inhibitors Yes adjust_time_temp->check_inhibitors dilute_sample Dilute urine sample with buffer check_inhibitors->dilute_sample Yes check_enzyme Is enzyme activity sufficient? check_inhibitors->check_enzyme No dilute_sample->check_enzyme new_enzyme Use fresh/more enzyme or change source check_enzyme->new_enzyme No resolved Problem Resolved check_enzyme->resolved Yes new_enzyme->resolved

Caption: Troubleshooting Logic for Low Recovery.

References

Validation & Comparative

A Comparative Analysis of Epietiocholanolone and Etiocholanolone in Steroid Profiles

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative analysis of the steroid metabolites, Epietiocholanolone and Etiocholanolone. This document provides a detailed comparison of their biochemical properties, metabolic pathways, and clinical significance, supported by experimental data and detailed analytical protocols.

Introduction

This compound and Etiocholanolone are two closely related steroid metabolites that play a significant role in the comprehensive analysis of steroid profiles. As epimers, they differ only in the spatial orientation of a hydroxyl group, a subtle structural distinction that nonetheless has implications for their biological activity and diagnostic utility. Both are metabolites of testosterone and are indicative of androgen metabolism. Understanding the nuances between these two compounds is crucial for researchers in endocrinology, clinical chemistry, and drug development for the accurate interpretation of steroid data in both healthy and pathological states.

Comparative Analysis

Biochemical and Physical Properties

This compound (3β-hydroxy-5β-androstan-17-one) and Etiocholanolone (3α-hydroxy-5β-androstan-17-one) are stereoisomers, specifically C3 epimers, of the 5β-androstane series. This structural difference, the orientation of the hydroxyl group at the third carbon position, is the primary distinguishing feature between the two molecules. Both are classified as 17-ketosteroids.

PropertyThis compoundEtiocholanolone
Systematic Name 3β-hydroxy-5β-androstan-17-one3α-hydroxy-5β-androstan-17-one
Molecular Formula C₁₉H₃₀O₂C₁₉H₃₀O₂
Molar Mass 290.44 g/mol 290.44 g/mol
CAS Number 571-31-353-42-9
Biological Role Considered to have weak androgenic properties.Known to be pyrogenic (fever-inducing), immunostimulatory, and a positive allosteric modulator of the GABA-A receptor, exhibiting anticonvulsant effects.[1]
Metabolic Pathways

Both this compound and Etiocholanolone are downstream metabolites in the testosterone metabolism pathway. Their formation is dependent on the activity of 5β-reductase. Following the conversion of testosterone to 5β-dihydrotestosterone (5β-DHT), the pathway diverges to form the two epimers through the action of different hydroxysteroid dehydrogenases.

  • This compound Formation: 5β-DHT is converted to 3β,5β-androstanediol, which is then oxidized to this compound.

  • Etiocholanolone Formation: 5β-DHT is converted to 3α,5β-androstanediol, which is then oxidized to Etiocholanolone.

The relative production of these metabolites can reflect the activity of the respective enzymes in the steroidogenic cascade.

Steroid Metabolism Pathway Testosterone Testosterone Dihydrotestosterone 5β-Dihydrotestosterone Testosterone->Dihydrotestosterone 5β-reductase Androstenedione Androstenedione Androstenedione->Dihydrotestosterone Androstanediol_alpha 3α,5β-Androstanediol Dihydrotestosterone->Androstanediol_alpha 3α-HSD Androstanediol_beta 3β,5β-Androstanediol Dihydrotestosterone->Androstanediol_beta 3β-HSD Etiocholanolone Etiocholanolone (3α-hydroxy-5β-androstan-17-one) Androstanediol_alpha->Etiocholanolone 17β-HSD This compound This compound (3β-hydroxy-5β-androstan-17-one) Androstanediol_beta->this compound 17β-HSD

Metabolic pathway of Etiocholanolone and this compound.

Quantitative Data from Steroid Profiles

The concentrations of this compound and Etiocholanolone can be measured in various biological fluids, with urine being the most common matrix for comprehensive steroid profiling. The reference ranges can vary based on age, sex, and analytical methodology.

Table 1: Urinary Reference Ranges for Etiocholanolone in Healthy Adults

PopulationMethodReference Range
AdultNot specified1.2 - 6.1 µmol/24 hr[2]

Note: Specific quantitative reference ranges for this compound in healthy adults are not as widely and consistently reported in the literature as those for Etiocholanolone.

Clinical Significance

The analysis of this compound and Etiocholanolone, particularly their ratios to other steroid metabolites, provides valuable diagnostic information for certain endocrine disorders.

5α-Reductase Type 2 Deficiency

This autosomal recessive disorder impairs the conversion of testosterone to the more potent dihydrotestosterone (DHT), leading to ambiguous genitalia in males. A key diagnostic marker is the ratio of 5β-reduced to 5α-reduced steroid metabolites. In individuals with 5α-reductase 2 deficiency, this ratio is significantly elevated. The urinary Etiocholanolone to Androsterone (a 5α-reduced metabolite) ratio is a particularly useful non-invasive diagnostic tool.[3][4] Studies have shown that this urinary ratio can have high diagnostic accuracy, with one study reporting an Area Under the Curve (AUC) of 79.7% for diagnosing patients.[3] A cutoff value of ≥0.95 for the Etiocholanolone/Androsterone ratio has been proposed for detecting patients with this deficiency.[3]

Polycystic Ovary Syndrome (PCOS)

PCOS is a common endocrine disorder in women characterized by hyperandrogenism, ovulatory dysfunction, and polycystic ovarian morphology. Steroid profiling in women with PCOS often reveals a state of hyperandrogenism, with elevated levels of testosterone and its precursors and metabolites.[5] While specific concentration data for this compound and Etiocholanolone in PCOS is not consistently reported across studies, the overall urinary excretion of androgen metabolites is generally increased. The ratio of Androsterone to Etiocholanolone is also considered a marker of 5α-reductase activity, which can be altered in PCOS.[6]

Experimental Protocols

The accurate quantification of this compound and Etiocholanolone in steroid profiles requires sophisticated analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation for Urinary Steroid Profiling

A crucial first step in the analysis of urinary steroids is the enzymatic hydrolysis of conjugated steroids (glucuronides and sulfates) to their free form. This is followed by extraction and derivatization to improve chromatographic separation and detection.

General Workflow:

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Urine_Sample Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Urine_Sample->Hydrolysis Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Hydrolysis->Extraction Derivatization Derivatization (e.g., Silylation for GC-MS) Extraction->Derivatization LC_MS LC-MS/MS Analysis Extraction->LC_MS No Derivatization (or post-column) GC_MS GC-MS Analysis Derivatization->GC_MS Quantification Quantification and Data Analysis GC_MS->Quantification LC_MS->Quantification

Generalized workflow for urinary steroid profile analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a classic and robust method for steroid profiling.

  • Enzymatic Hydrolysis: Incubate a urine sample with a β-glucuronidase/sulfatase enzyme preparation to deconjugate the steroids.

  • Extraction: Perform solid-phase extraction (SPE) using a C18 cartridge to isolate the steroids from the urine matrix.

  • Derivatization: Evaporate the extracted sample to dryness and treat with a silylating agent (e.g., MSTFA/NH₄I/dithioerythritol) to form trimethylsilyl (TMS) derivatives. This step increases the volatility and thermal stability of the steroids for GC analysis.

  • GC-MS Analysis: Inject the derivatized sample onto a GC-MS system.

    • Gas Chromatograph: Use a capillary column (e.g., 5% phenyl-methylpolysiloxane) with a temperature gradient program to separate the steroid derivatives.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and acquire data in either full scan or selected ion monitoring (SIM) mode for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity and is increasingly used for steroid analysis.

  • Enzymatic Hydrolysis: Similar to the GC-MS protocol, perform enzymatic hydrolysis of the urine sample.

  • Extraction: Use SPE (e.g., C18 or mixed-mode cartridges) or liquid-liquid extraction (LLE) to extract the steroids.

  • LC-MS/MS Analysis: Inject the extracted sample (without derivatization) onto an LC-MS/MS system.

    • Liquid Chromatograph: Employ a reversed-phase column (e.g., C18) with a gradient elution using a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium formate.

    • Tandem Mass Spectrometer: Utilize an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity in quantifying the target steroids.

Conclusion

This compound and Etiocholanolone are important metabolites in the androgen synthesis pathway, and their accurate measurement is vital for the comprehensive assessment of steroid profiles. While structurally very similar, their distinct biological activities and their differential abundance in certain pathological conditions underscore the importance of specific and sensitive analytical methods for their individual quantification. The Etiocholanolone/Androsterone ratio, in particular, has proven to be a valuable diagnostic marker for 5α-reductase type 2 deficiency. Further research to establish robust, age- and sex-specific reference ranges for both epimers, especially this compound, and to clarify their concentration changes in conditions like PCOS, will enhance their clinical utility in steroid-related research and diagnostics. The detailed experimental protocols provided herein offer a foundation for laboratories to develop and validate reliable methods for the analysis of these and other critical steroid metabolites.

References

Differentiating Etiocholanolone from its Stereoisomers by Mass Spectrometry: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate differentiation of steroid stereoisomers is a critical analytical challenge. Etiocholanolone and its stereoisomers, including androsterone, epiandrosterone, and epietiocholanolone, are endogenous steroids with significant diagnostic and metabolic relevance. Due to their identical mass and elemental composition, distinguishing these compounds requires sophisticated analytical strategies that go beyond simple mass detection. This guide provides an objective comparison of mass spectrometry-based methods for their differentiation, supported by experimental data and detailed protocols.

The primary challenge in differentiating stereoisomers lies in their subtle structural differences, which do not always translate to distinct mass-to-charge ratios in a mass spectrometer. Therefore, successful differentiation relies on coupling mass spectrometry with separation techniques that are sensitive to the three-dimensional structure of the molecules, such as chromatography and ion mobility spectrometry.

Comparison of Mass Spectrometry Techniques

The choice of analytical technique for differentiating etiocholanolone and its stereoisomers depends on the required sensitivity, selectivity, and the available instrumentation. The most common and effective approaches are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ion Mobility Spectrometry-Mass Spectrometry (IM-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for steroid analysis and is considered a reference method for comprehensive steroid profiling[1][2]. In GC-MS, volatile compounds are separated in a gaseous mobile phase as they pass through a capillary column. The separation of steroid isomers is achievable due to their different interactions with the stationary phase of the column.

A critical step in the GC-MS analysis of steroids is derivatization[2][3][4]. Steroids are not inherently volatile, so their hydroxyl and keto groups must be chemically modified to increase their volatility and thermal stability. This process also enhances their chromatographic separation and can lead to more specific fragmentation patterns in the mass spectrometer. Common derivatization agents include silylating reagents like N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) or acetylation agents. The resulting derivatives of etiocholanolone and its isomers can be separated and identified based on their distinct retention times and mass spectra[5][6].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the preferred platform for many clinical research applications due to its high sensitivity and specificity, often with simpler sample preparation compared to GC-MS[3][7]. In LC-MS/MS, the separation of isomers is achieved in the liquid phase on a chromatographic column before the analytes are ionized and enter the mass spectrometer. The choice of the LC column is critical; for instance, a biphenyl column has been shown to separate androsterone and etiocholanolone, whereas a standard C18 column may not provide adequate resolution[1].

Tandem mass spectrometry (MS/MS) adds another layer of specificity. The mass spectrometer isolates the parent ion of the steroid, fragments it, and then analyzes the resulting product ions. While stereoisomers can sometimes produce similar fragment ions, differences in the relative abundances of these fragments can be used for differentiation[4][7]. However, even with MS/MS, chromatographic separation is often essential as some isomers can be indistinguishable by their fragmentation patterns alone[8].

Ion Mobility Spectrometry-Mass Spectrometry (IM-MS)

Ion mobility spectrometry (IMS) is a powerful technique that separates ions in the gas phase based on their size, shape, and charge[9]. When coupled with LC-MS, it provides a third dimension of separation, significantly enhancing the ability to resolve isomeric compounds that may co-elute from the LC column. In an ion mobility cell, ions are propelled through a drift tube filled with a neutral gas. Larger, bulkier ions will have more collisions with the gas and thus travel slower than smaller, more compact ions. This difference in drift time is used to calculate the ion's collision cross-section (CCS), a characteristic physical property that can be used for identification[10][11].

For steroid isomers like etiocholanolone and androsterone, which differ in the stereochemistry of the A/B ring junction, this results in different three-dimensional shapes and therefore different CCS values, allowing for their separation by ion mobility[5][7][12].

Quantitative Data Comparison

The following table summarizes key analytical parameters for the differentiation of etiocholanolone and its stereoisomers based on data from various studies. It is important to note that these values are highly dependent on the specific experimental conditions (e.g., column type, mobile phase, derivatization agent, and instrument).

CompoundTechniqueRetention Time (min)Key m/z values (TMS derivative)Collision Cross Section (DT CCSN2, [M+H]+, Ų)
Etiocholanolone GC-MS20.453[5]434 (M+), 419, 329[5]Data not available
Androsterone GC-MS20.398[5]434 (M+), 419, 329[5]Data not available
Epiandrosterone GC-MS21.190[5]434 (M+), 419, 329[5]Data not available
This compound GC-MSData not availableData not availableData not available

Note: The data in this table is compiled from different sources and should be used for illustrative purposes. Direct comparison requires analysis under identical experimental conditions.

Experimental Protocols

GC-MS Analysis of Etiocholanolone and its Stereoisomers
  • Sample Preparation (from Urine):

    • Hydrolysis: To 2 mL of urine, add an internal standard and a β-glucuronidase/sulfatase solution to deconjugate the steroids. Incubate at 55°C for 3 hours[1].

    • Extraction: Perform a solid-phase extraction (SPE) using a C18 cartridge to isolate the steroids[1].

    • Derivatization: Evaporate the eluate to dryness and add N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) with a catalyst like ammonium iodide and incubate at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 6890N or similar.

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Temperature Program: Start at 100°C, hold for 1 min, ramp to 250°C at 20°C/min, then ramp to 300°C at 5°C/min, and hold for 5 min.

    • Mass Spectrometer: Agilent 5973 or similar, operating in electron ionization (EI) mode at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target compounds or full scan for qualitative analysis.

LC-MS/MS Analysis of Etiocholanolone and its Stereoisomers
  • Sample Preparation (from Serum):

    • Protein Precipitation: To 200 µL of serum, add an internal standard and 600 µL of acetonitrile to precipitate proteins. Vortex and centrifuge.

    • Evaporation and Reconstitution: Transfer the supernatant to a new tube, evaporate to dryness under nitrogen, and reconstitute in 100 µL of 50:50 methanol:water.

  • LC-MS/MS Instrumentation and Conditions:

    • Liquid Chromatograph: Thermo Scientific Vanquish Horizon UHPLC system or similar.

    • Column: Accucore Biphenyl (100 x 2.1 mm, 2.6 µm) or a similar column with alternative selectivity to C18.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A suitable gradient from 30% to 95% B over 10 minutes.

    • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Thermo Scientific TSQ series) with a heated electrospray ionization (HESI) source in positive mode.

    • Acquisition Mode: Selected Reaction Monitoring (SRM) using specific precursor-to-product ion transitions for each isomer.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis sample Biological Sample (Urine/Serum) hydrolysis Enzymatic Hydrolysis (for conjugates) sample->hydrolysis extraction Solid Phase or Liquid-Liquid Extraction hydrolysis->extraction derivatization Derivatization (for GC-MS) extraction->derivatization GC-MS Path reconstitution Reconstitution extraction->reconstitution LC-MS Path chromatography Chromatographic Separation (GC or LC) derivatization->chromatography reconstitution->chromatography ion_mobility Ion Mobility Separation (optional) chromatography->ion_mobility mass_spec Mass Spectrometry (MS or MS/MS) ion_mobility->mass_spec data_analysis Data Analysis and Quantification mass_spec->data_analysis

Caption: General experimental workflow for the analysis of steroid stereoisomers.

logic_diagram cluster_separation Separation Techniques cluster_detection Detection Technique start Steroid Isomer Mixture lc Liquid Chromatography (LC) Separates by polarity/hydrophobicity start->lc gc Gas Chromatography (GC) Separates by volatility/boiling point start->gc im Ion Mobility (IM) Separates by shape and size (CCS) lc->im ms Mass Spectrometry (MS) Provides m/z ratio gc->ms im->ms msms Tandem MS (MS/MS) Provides fragmentation pattern ms->msms end Differentiated Isomers msms->end

Caption: Logic diagram of combined techniques for isomer differentiation.

Conclusion

The differentiation of etiocholanolone from its stereoisomers by mass spectrometry is a complex but achievable task. No single technique is universally superior, and the optimal approach often involves a combination of methods.

  • GC-MS remains a robust and reliable method, particularly for comprehensive steroid profiling, but requires a more involved sample preparation with derivatization.

  • LC-MS/MS offers high sensitivity and throughput, making it suitable for targeted quantification in clinical research, provided that chromatographic separation of the isomers is achieved.

  • LC-IM-MS represents the cutting edge, providing an additional dimension of separation that is highly effective for resolving isomers that are difficult to separate by chromatography alone. The collision cross-section values obtained from ion mobility can serve as an additional, highly specific identifier for each stereoisomer.

For unambiguous identification and quantification, a multi-faceted approach that combines a high-resolution separation technique (GC or LC) with the structural information provided by tandem mass spectrometry and/or ion mobility is highly recommended. The development of comprehensive databases containing retention times, fragmentation patterns, and collision cross-sections for these and other steroid isomers will be invaluable for future research in this field.

References

Validation of Epietiocholanolone as a biomarker against established clinical markers.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of etiocholanolone's performance as a biomarker against established clinical markers in various diagnostic contexts. The information is supported by experimental data to aid in the evaluation of its potential utility in clinical and research settings.

Executive Summary

Etiocholanolone, a metabolite of androstenedione and testosterone, is emerging as a potentially valuable biomarker in specific clinical scenarios.[1][2][3] This guide focuses on its validated performance in the diagnosis of 5 alpha-reductase type 2 deficiency (5-ARD), where it shows superiority over the current standard of care. Its potential, though less quantitatively validated, in the assessment of adrenal tumors and inflammatory conditions is also explored, drawing comparisons with established markers such as C-reactive protein (CRP), procalcitonin, and imaging modalities.

Data Presentation: Etiocholanolone in the Diagnosis of 5 Alpha-Reductase Type 2 Deficiency

The most robust data for etiocholanolone as a biomarker comes from its use in diagnosing 5 alpha-reductase type 2 deficiency (5-ARD), an inherited condition affecting male sexual development. In this context, the urinary etiocholanolone/androsterone (Et/An) ratio has been directly compared to the established serum testosterone/dihydrotestosterone (T/DHT) ratio.

BiomarkerConditionAUC (Area Under the Curve)SensitivitySpecificityCut-off Value
Urinary Et/An Ratio 5-ARD Patients79.7% (95% CI 69.0 - 90.4%, P < 0.001)[1][2]67.57%[2]86.2%[2]≥ 0.95[2][3]
5-ARD Carriers75.1% (95% CI 65.1 - 85.1%, P < 0.001)[1][2]67.92%[2]73.81%[2]≥ 0.99[2][3]
Serum T/DHT Ratio 5-ARD Patients57.7% (95% CI 43.0 - 72.4%, P > 0.05)[1][2]---
5-ARD Carriers54.1% (95% CI 42.4 - 65.8%, P > 0.05)[1][2]---

Key Findings:

  • The urinary Et/An ratio demonstrates significantly better diagnostic accuracy for both 5-ARD patients and carriers compared to the serum T/DHT ratio, as indicated by the higher AUC values.[1][2]

  • The serum T/DHT ratio was found to be inaccurate in diagnosing 5-ARD in the studied cohort.[1][3]

  • The urinary Et/An ratio presents a viable and potentially superior alternative to the current standard, especially in settings where DHT testing is not routinely available.[1][3]

Comparison with Other Clinical Markers

While direct quantitative comparisons are limited in other areas, this section outlines the potential of etiocholanolone in relation to established markers for other conditions.

Adrenal Tumors

Urinary steroid metabolomics, which includes the analysis of etiocholanolone, is a promising tool for differentiating between benign adrenocortical adenomas (ACA) and malignant adrenocortical carcinomas (ACC).[4][5]

  • Current Gold Standard: Imaging techniques such as CT and MRI are the primary modalities for characterizing adrenal masses.[4] Unenhanced CT has a sensitivity of 71% and a specificity of 98% for identifying lipid-rich adenomas at a threshold of 10 Hounsfield units.

  • Etiocholanolone's Role: In patients with ACC, there is often a significantly higher excretion of androgen precursor metabolites, including etiocholanolone.[4] A study on urine steroid metabolomics demonstrated that a panel of nine steroids, including androgen metabolites, could differentiate ACA from ACC with a sensitivity and specificity of 88%.[5] While not a standalone marker, etiocholanolone is a key component of this diagnostic urinary steroid profile.

Inflammation and Sepsis

High levels of etiocholanolone have been associated with inflammatory responses and fever. However, its performance as a standalone inflammatory biomarker has not been directly compared to established markers like C-reactive protein (CRP) and procalcitonin (PCT) in large-scale studies.

  • Established Markers:

    • CRP: A widely used marker for inflammation, though not specific for bacterial infections. For early-onset sepsis in preterm newborns, a CRP level above 8.0 mg/L has shown good diagnostic performance.

    • Procalcitonin (PCT): A more specific marker for bacterial sepsis. In adult patients with sepsis, PCT has shown a diagnostic sensitivity and specificity of 80% and 77%, respectively.[6]

  • Etiocholanolone's Potential: The pyrogenic (fever-inducing) effects of etiocholanolone are thought to be mediated by the release of interleukin-1 (IL-1). This biological activity suggests a potential role in monitoring inflammatory conditions. However, further research is required to validate its diagnostic and prognostic utility against CRP and PCT.

Experimental Protocols

Quantification of Urinary Etiocholanolone by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the sensitive and specific measurement of etiocholanolone and other steroid metabolites in urine.

1. Sample Preparation:

  • Enzymatic Deconjugation: A portion of the urine sample (e.g., 2 mL) is treated with β-glucuronidase to hydrolyze the conjugated forms of the steroids.
  • Solid Phase Extraction (SPE): The deconjugated sample is then passed through an SPE cartridge to extract and concentrate the steroids.
  • Derivatization (Optional but common for GC-MS): For Gas Chromatography-Mass Spectrometry (GC-MS), the extracted steroids are derivatized, for example, with acetic anhydride and pyridine, to improve their volatility and chromatographic properties.[7] For LC-MS/MS, derivatization is often not required.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatograph. The steroids are separated on a C18 column using a gradient elution with mobile phases such as water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
  • Mass Spectrometric Detection: The separated steroids are introduced into a tandem mass spectrometer. Detection is performed in positive electrospray ionization mode using multiple reaction monitoring (MRM) for specific and sensitive quantification of etiocholanolone and other target steroids.

3. Data Analysis:

  • Quantification is achieved by comparing the peak area of etiocholanolone in the sample to that of a known concentration of an internal standard and a calibration curve.

Mandatory Visualizations

Metabolic Pathway of Etiocholanolone

The following diagram illustrates the metabolic conversion of androstenedione to etiocholanolone.

Etiocholanolone_Pathway Androstenedione Androstenedione Etiocholanedione Etiocholanedione Androstenedione->Etiocholanedione 3-oxo-5-beta-steroid 4-dehydrogenase Etiocholanolone Etiocholanolone Etiocholanedione->Etiocholanolone Aldo-keto reductase family 1 member C4

Caption: Metabolic conversion of androstenedione to etiocholanolone.

Experimental Workflow for Urinary Steroid Profiling

The diagram below outlines the key steps in the analysis of urinary etiocholanolone.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine Sample Urine Sample Enzymatic Deconjugation Enzymatic Deconjugation Urine Sample->Enzymatic Deconjugation Solid Phase Extraction Solid Phase Extraction Enzymatic Deconjugation->Solid Phase Extraction LC-MS/MS Analysis LC-MS/MS Analysis Solid Phase Extraction->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Biomarker Quantification Biomarker Quantification Data Processing->Biomarker Quantification

Caption: Workflow for urinary etiocholanolone measurement.

Conclusion

Etiocholanolone, particularly as part of the urinary Et/An ratio, has demonstrated significant potential as a highly accurate biomarker for the diagnosis of 5 alpha-reductase type 2 deficiency, outperforming the current serum-based standard. Its role in a broader urinary steroid profile also shows promise for the non-invasive assessment of adrenal tumors. While its association with inflammation is established, further validation through direct comparative studies with established markers like CRP and procalcitonin is necessary to ascertain its clinical utility in inflammatory and infectious diseases. The robust and sensitive LC-MS/MS methodology for its quantification supports its feasibility for clinical and research applications.

References

A Comparative Analysis of the Bioactivity of Epietiocholanolone and Androsterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two endogenous steroid hormones, Epietiocholanolone and Androsterone. Both are metabolites of testosterone, but exhibit distinct profiles in their interactions with key physiological targets, notably the androgen receptor (AR) and the γ-aminobutyric acid type A (GABA-A) receptor. This document summarizes available quantitative data, outlines detailed experimental protocols for assessing bioactivity, and provides visual representations of relevant signaling pathways and experimental workflows.

Executive Summary

Androsterone, a 5α-reduced metabolite of testosterone, displays weak androgenic effects and significant neuroactivity as a positive allosteric modulator of the GABA-A receptor, contributing to its anticonvulsant properties. In contrast, this compound, the 3β,5β-isomer of Androsterone, is widely considered to be a biologically inactive metabolite of testosterone.[1][2] Direct comparative quantitative data for this compound is scarce, reflecting its limited biological activity. This guide, therefore, focuses on the well-documented bioactivity of Androsterone and its more extensively studied 5β-epimer, Etiocholanolone, to provide a comparative context.

Data Presentation: Comparative Bioactivity

The primary available quantitative data comparing the bioactivity of these steroids lies in their neuroactive properties, specifically their anticonvulsant effects, which are largely mediated by their modulation of the GABA-A receptor.

CompoundSeizure ModelBioactivity (ED50 in mg/kg)Relative Potency (vs. Androsterone)
Androsterone 6-Hz Electrical Stimulation29.1[1][3]1.00
Pentylenetetrazol (PTZ)43.5[1][3]1.00
Etiocholanolone 6-Hz Electrical Stimulation76.9[1][3]0.38
Pentylenetetrazol (PTZ)139[1][3]0.31
This compound -Inactive[3]-

Note: Etiocholanolone is the 5β-epimer of Androsterone. Data for this compound's direct GABA-A receptor modulation or androgenic activity is not available in peer-reviewed literature, consistent with its classification as an inactive metabolite.

Androsterone is approximately 2.6 to 3.2 times more potent as an anticonvulsant than Etiocholanolone in the tested models.[1][3] Androsterone's androgenic activity is reported to be approximately 1/7th that of testosterone.[4]

Signaling Pathways

The primary signaling pathways for Androsterone involve both genomic and non-genomic mechanisms. The androgenic effects are mediated through the classical nuclear androgen receptor pathway, while its neuroactive effects are primarily due to the allosteric modulation of the ionotropic GABA-A receptor.

Signaling Pathways cluster_androgen Androgenic Signaling (Genomic) cluster_gaba Neuroactive Signaling (Non-Genomic) Androsterone_A Androsterone AR Androgen Receptor (AR) Androsterone_A->AR Binds AR_complex Androsterone-AR Complex AR->AR_complex HSP Heat Shock Proteins HSP->AR Nucleus Nucleus AR_complex->Nucleus Translocation ARE Androgen Response Element (ARE) Nucleus->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Androsterone_G Androsterone GABA_A GABA-A Receptor Androsterone_G->GABA_A Positive Allosteric Modulation Chloride_Channel Chloride (Cl-) Channel GABA_A->Chloride_Channel Opens Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Neuronal_Hyperpolarization Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Neuronal_Hyperpolarization->Reduced_Excitability

Caption: Signaling pathways of Androsterone.

Experimental Workflows

The following diagram illustrates a typical workflow for the comparative bioactivity assessment of steroid hormones like this compound and Androsterone.

Experimental Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays cluster_data Data Analysis & Comparison AR_Binding Androgen Receptor Competitive Binding Assay Ki_IC50 Determine Ki / IC50 (Binding Affinity) AR_Binding->Ki_IC50 Reporter_Gene Androgen Receptor Reporter Gene Assay EC50 Determine EC50 (Functional Potency) Reporter_Gene->EC50 GABA_Modulation GABA-A Receptor Modulation Assay (Electrophysiology) GABA_Modulation->EC50 Hershberger Hershberger Assay (Androgenic/Anti-androgenic) Comparative_Analysis Comparative Bioactivity Profile Hershberger->Comparative_Analysis Seizure_Models Anticonvulsant Seizure Models ED50 Determine ED50 (In Vivo Efficacy) Seizure_Models->ED50 Ki_IC50->Comparative_Analysis EC50->Comparative_Analysis ED50->Comparative_Analysis

Caption: Workflow for comparative bioactivity assessment.

Experimental Protocols

Androgen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity of this compound and Androsterone to the androgen receptor.

Methodology:

  • Preparation of Cytosol:

    • Homogenize rat ventral prostate tissue in ice-cold TEDG buffer (Tris-HCl, EDTA, DTT, glycerol).

    • Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant) containing the androgen receptors.

  • Competitive Binding:

    • In a multi-well plate, incubate a fixed concentration of a radiolabeled androgen (e.g., [³H]-R1881) with the prostate cytosol.

    • Add increasing concentrations of unlabeled competitor steroids (Androsterone, this compound, and a known high-affinity ligand like Dihydrotestosterone as a positive control).

    • Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Add a hydroxyapatite slurry to each well to adsorb the receptor-ligand complexes.

    • Wash the slurry to remove unbound radioligand.

  • Quantification:

    • Elute the bound radioligand and quantify the radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of bound radioligand against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) for each compound using the Cheng-Prusoff equation.

Androgen Receptor Reporter Gene Assay

Objective: To quantify the functional androgenic activity of this compound and Androsterone.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable mammalian cell line (e.g., HEK293, PC3) that has low or no endogenous androgen receptor expression.

    • Co-transfect the cells with two plasmids:

      • An expression vector for the human androgen receptor.

      • A reporter vector containing an androgen-responsive element (ARE) upstream of a reporter gene (e.g., luciferase).

  • Compound Treatment:

    • Plate the transfected cells in a multi-well plate.

    • Treat the cells with a range of concentrations of this compound, Androsterone, and a known androgen agonist (e.g., Dihydrotestosterone). Include a vehicle control.

    • Incubate for 24 hours.

  • Luciferase Assay:

    • Lyse the cells and add a luciferase substrate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

    • Plot the normalized luciferase activity against the logarithm of the compound concentration.

    • Determine the EC50 value (the concentration that produces 50% of the maximal response).

GABA-A Receptor Modulation Assay (Whole-Cell Patch-Clamp Electrophysiology)

Objective: To assess the modulatory effects of this compound and Androsterone on GABA-A receptor function.

Methodology:

  • Cell Preparation:

    • Use primary cultured neurons or a cell line (e.g., HEK293) stably expressing specific GABA-A receptor subunits.

    • Plate the cells on coverslips for electrophysiological recording.

  • Patch-Clamp Recording:

    • Perform whole-cell voltage-clamp recordings from single cells.

    • Hold the membrane potential at a level appropriate for recording chloride currents (e.g., -60 mV).

  • Drug Application:

    • Establish a baseline GABA-evoked current by applying a sub-maximal concentration of GABA (e.g., EC10-EC20).

    • Co-apply the same concentration of GABA with various concentrations of this compound or Androsterone.

    • Ensure complete washout between applications.

  • Data Acquisition and Analysis:

    • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compounds.

    • Calculate the percentage potentiation of the GABA response by each concentration of the steroid.

    • Plot the percentage potentiation against the logarithm of the steroid concentration to determine the EC50 value.

Conclusion

The available evidence strongly indicates that Androsterone possesses both weak androgenic and significant neuroactive properties, primarily acting as a positive allosteric modulator of the GABA-A receptor. In contrast, this compound is consistently characterized as a biologically inactive metabolite. The quantitative data on anticonvulsant activity further supports the higher potency of Androsterone compared to its 5β-epimer, Etiocholanolone. For researchers and drug development professionals, Androsterone presents a more promising scaffold for exploring neuroactive steroid therapeutics, while this compound is unlikely to be a viable candidate for further investigation into androgenic or neuroactive effects. The provided experimental protocols offer a robust framework for further characterizing the bioactivity of these and other steroid compounds.

References

Correlation of urinary Epietiocholanolone levels with serum testosterone concentrations.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the utility of urinary etiocholanolone as a biomarker for serum testosterone concentrations, supported by experimental data. We will delve into the metabolic relationship, comparative diagnostic performance, and the methodologies employed in these assessments.

Correlation of Urinary Etiocholanolone with Serum Testosterone

Urinary etiocholanolone is a principal metabolite of androstenedione and testosterone. Its concentration in urine can, therefore, reflect the endogenous production of androgens. Recent research has focused on quantifying the relationship between urinary androgen metabolites and circulating serum androgen levels.

A key study investigating the correlation between 10 urinary androgen metabolites and 4 serum androgens in a cohort of 44 girls aged 6-13 provides valuable insights. The study found that the sum of urinary androgen metabolites serves as a strong marker for circulating androstenedione, testosterone, and free testosterone.[1]

While the specific Pearson's correlation coefficient (r) for urinary etiocholanolone and serum testosterone is not explicitly detailed in the provided information, the study highlights that etiocholanolone and androsterone are the most abundant urinary androgen metabolites.[2] For androsterone, a structurally similar metabolite of testosterone, a strong positive correlation with serum testosterone was observed (r = 0.82).[2] This suggests a potentially strong, positive correlation between urinary etiocholanolone and serum testosterone.

Comparative Diagnostic Performance

Beyond direct correlation, the ratio of urinary etiocholanolone to androsterone (Et/An) has been evaluated as an alternative diagnostic marker to the serum testosterone/dihydrotestosterone (T/DHT) ratio, particularly in the context of 5-alpha-reductase type 2 deficiency (5ARD2).

A study comparing these two ratios in diagnosing 5ARD2 patients and carriers yielded the following results, presented in the table below. The diagnostic accuracy is represented by the Area Under the Curve (AUC) from Receiver Operating Characteristic (ROC) analysis.

Diagnostic MarkerPatient GroupAUC (95% CI)p-value
Urinary Et/An Ratio 5ARD2 Patients79.7% (69.0 - 90.4%)< 0.001
5ARD2 Carriers75.1% (65.1 - 85.1%)< 0.001
Serum T/DHT Ratio 5ARD2 Patients57.7% (43.0 - 72.4%)> 0.05
5ARD2 Carriers54.1% (42.4 - 65.8%)> 0.05

Data sourced from a study on the diagnosis of 5 alpha-reductase type 2 deficiency.[3][4]

These findings indicate that the urinary Et/An ratio demonstrates significantly better diagnostic accuracy for 5ARD2 compared to the serum T/DHT ratio in this context.[3][4]

Signaling Pathways and Experimental Workflows

To visualize the metabolic relationship and the typical experimental procedures for measuring these hormones, the following diagrams are provided.

Testosterone_Metabolism cluster_pathways Metabolic Pathways Testosterone Testosterone DHT Dihydrotestosterone (DHT) (Active Metabolite) Testosterone->DHT 5α-reductase Androstenedione Androstenedione Androstenedione->Testosterone 17β-HSD Etiocholanolone Etiocholanolone (Urinary Metabolite) Androstenedione->Etiocholanolone 5β-reductase Androsterone Androsterone (Urinary Metabolite) Androstenedione->Androsterone 5α-reductase

Metabolic pathway of testosterone to its key metabolites.

Experimental_Workflow cluster_serum Serum Analysis cluster_urine Urine Analysis serum_collection Serum Collection elisa Testosterone Measurement (ELISA) serum_collection->elisa serum_data Serum Testosterone Concentration elisa->serum_data correlation_analysis Correlation Analysis serum_data->correlation_analysis urine_collection Urine Collection extraction Solid-Phase Extraction & Enzymatic Hydrolysis urine_collection->extraction gcms Etiocholanolone Measurement (GC-MS) extraction->gcms urine_data Urinary Etiocholanolone Concentration gcms->urine_data urine_data->correlation_analysis

Typical experimental workflow for correlation analysis.

Experimental Protocols

Measurement of Urinary Etiocholanolone (Gas Chromatography-Mass Spectrometry - GC-MS)

A common method for the quantitative analysis of urinary steroids like etiocholanolone involves GC-MS. The general steps are as follows:

  • Sample Preparation: A urine sample (typically 24-hour collection) is subjected to enzymatic hydrolysis, usually with β-glucuronidase, to deconjugate the steroid metabolites.

  • Extraction: The deconjugated steroids are then extracted from the urine matrix using solid-phase extraction (SPE).

  • Derivatization: The extracted steroids are derivatized to increase their volatility and improve their chromatographic properties. A common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph, where the different steroids are separated based on their retention times. The separated compounds then enter a mass spectrometer, which fragments the molecules and detects the resulting ions, allowing for identification and quantification.

Measurement of Serum Testosterone (Enzyme-Linked Immunosorbent Assay - ELISA)

Serum testosterone levels are frequently measured using a competitive ELISA. The principle of this assay is as follows:

  • Coating: Microtiter plate wells are pre-coated with a monoclonal antibody specific for testosterone.

  • Competitive Binding: The patient's serum sample is added to the wells, along with a fixed amount of enzyme-labeled testosterone (e.g., testosterone-horseradish peroxidase conjugate). The testosterone in the serum competes with the enzyme-labeled testosterone for binding to the antibody on the plate.

  • Washing: The wells are washed to remove any unbound testosterone and enzyme conjugate.

  • Substrate Addition: A substrate for the enzyme is added to the wells. The enzyme converts the substrate into a colored product.

  • Detection: The intensity of the color is measured using a microplate reader. The color intensity is inversely proportional to the concentration of testosterone in the patient's sample. A standard curve is generated using known concentrations of testosterone to quantify the amount in the sample.

References

A Comparative Guide to Inter-laboratory Etiocholanolone Measurement Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the measurement of etiocholanolone, a significant metabolite of testosterone and androstenedione.[1] The data and protocols presented are compiled from various studies to aid researchers, scientists, and drug development professionals in selecting and implementing appropriate measurement techniques.

Comparative Performance of Analytical Methods

The quantification of etiocholanolone in biological matrices, primarily urine, is predominantly achieved through Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While direct inter-laboratory comparison studies for etiocholanolone are not extensively published, the following table summarizes typical performance characteristics gathered from various validation and application studies.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Primary Target Analytes Derivatized etiocholanoloneEtiocholanolone and its glucuronide/sulfate conjugates
General Sensitivity High, with Limits of Detection (LOD) often in the low ng/mL range.[2]Very high, with Limits of Quantification (LOQ) as low as 21.4 nmol/L for etiocholanolone glucuronide.[3]
Precision Within-assay precision (CV%): 0.5 - 2.1%; Between-assay precision (CV%): 1.7 - 3.4%.[4]Intra-day and inter-day accuracy and precision below 15%.[3]
Recovery -89.6% to 113.8%.[3]
Sample Preparation Requires hydrolysis (enzymatic or chemical) and derivatization.[2][4]Can directly measure conjugates ("dilute-and-shoot") or require solid-phase extraction.[3]
Throughput Lower, with longer analysis times often around 40 minutes.[5]Higher, with analysis times as short as a few minutes.[5]
Selectivity Good, especially for isomeric compounds.[6]High, due to MS/MS detection.

Experimental Protocols

Detailed methodologies for the analysis of etiocholanolone using GC-MS and LC-MS/MS are outlined below. These protocols are generalized and should be optimized and validated for specific laboratory conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Urinary Etiocholanolone

This protocol is based on methods described for the analysis of urinary steroids.[2][4][6]

a. Sample Preparation & Hydrolysis:

  • To 2 mL of urine, add an appropriate internal standard (e.g., deuterated etiocholanolone).

  • Add 1 mL of phosphate buffer (pH 7) and 50 µL of β-glucuronidase from E. coli.

  • Vortex and incubate at 55°C for one hour to hydrolyze glucuronide conjugates.[2] For sulfate conjugates, a solvolysis step may be required.[7]

b. Extraction:

  • After hydrolysis, allow the mixture to cool to room temperature.

  • Adjust the pH to 9-10 with a carbonate buffer.

  • Perform a liquid-liquid extraction by adding 5 mL of an organic solvent (e.g., n-pentane or a mixture of ether and ethyl acetate) and shake for 5-10 minutes.[2]

  • Centrifuge to separate the phases and transfer the organic layer to a new tube.

c. Derivatization:

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40-50°C.

  • To the dried residue, add a derivatizing agent mixture (e.g., N-methyl-N-trimethylsilyltrifluoroacetamide/NH₄I/dithioerythritol) to form trimethylsilyl (TMS) derivatives.[8]

  • Vortex and incubate at 60°C for 30 minutes.

d. GC-MS Analysis:

  • Injector: Splitless mode, 280°C.

  • Column: HP-5MS or equivalent (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Start at 180°C, ramp to 240°C at 3°C/min, then ramp to 310°C at 20°C/min and hold for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, operating in full-scan or selected ion monitoring (SIM) mode.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Urinary Etiocholanolone Glucuronide

This protocol is based on methods for the direct analysis of steroid glucuronides in urine.[3]

a. Sample Preparation:

  • To 100 µL of urine, add an appropriate internal standard (e.g., deuterated etiocholanolone glucuronide).

  • For a "dilute-and-shoot" method, mix the sample with 900 µL of the initial mobile phase.

  • Alternatively, for cleaner samples, perform a solid-phase extraction (SPE).

b. LC-MS/MS Analysis:

  • LC System: A UHPLC system is typically used.[5]

  • Column: A C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • Transitions: Monitor specific precursor-to-product ion transitions for etiocholanolone glucuronide and the internal standard.

Mandatory Visualizations

Metabolic Pathway of Etiocholanolone

Etiocholanolone is a downstream metabolite in the androgen synthesis pathway, primarily derived from androstenedione.[9] This pathway is crucial for understanding the physiological and pathological states related to androgen metabolism.

Etiocholanolone_Metabolism Testosterone Testosterone Androstenedione Androstenedione Testosterone->Androstenedione 17β-HSD Etiocholanolone_precursor 5β-Androstanedione Androstenedione->Etiocholanolone_precursor 5β-reductase Etiocholanolone Etiocholanolone Etiocholanolone_precursor->Etiocholanolone 3α-HSD

Caption: Metabolic pathway illustrating the synthesis of Etiocholanolone from Testosterone.

Experimental Workflow for Etiocholanolone Measurement

The following diagram outlines a generalized workflow for the laboratory analysis of etiocholanolone, from sample collection to data analysis.

Etiocholanolone_Workflow cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical Sample_Collection Sample Collection (e.g., Urine) Sample_Prep Sample Preparation (Hydrolysis/Extraction/ Derivatization) Sample_Collection->Sample_Prep Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Sample_Prep->Analysis Data_Processing Data Processing Analysis->Data_Processing Data_Analysis Data Analysis & Interpretation Data_Processing->Data_Analysis

Caption: A generalized workflow for the laboratory measurement of Etiocholanolone.

References

Epietiocholanolone reference intervals in healthy and diseased populations.

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals, this document provides a comprehensive comparison of etiocholanolone reference intervals in healthy and diseased populations. It summarizes key quantitative data, details experimental protocols for measurement, and visualizes relevant biological pathways and workflows.

Etiocholanolone, a metabolite of androstenedione and testosterone, serves as a valuable biomarker in assessing adrenal cortex function and androgen metabolism. Its levels in urine and serum can fluctuate based on age, sex, and the presence of various pathological conditions. Understanding these variations is critical for clinical research and drug development.

Reference Intervals in Healthy Populations

Etiocholanolone levels in healthy individuals vary significantly with age and sex. In adults, males generally exhibit higher concentrations than females. Levels tend to peak in young adulthood and gradually decline with age. In children, etiocholanolone excretion increases gradually with age, showing a marked rise after the age of 13.

Below are tables summarizing urinary etiocholanolone reference intervals for healthy adult and pediatric populations.

Table 1: Urinary Etiocholanolone Reference Intervals in Healthy Adults (μg/24 hours)

Age (years)Male (2.5th - 97.5th percentile)Female (2.5th - 97.5th percentile)
20883 - 5047390 - 2531
30794 - 4743338 - 2224
40673 - 4308275 - 1910
50531 - 3770211 - 1589
60385 - 3165155 - 1294
70249 - 2531109 - 1055
80138 - 191075 - 884

Data adapted from a study on the urinary steroid metabolome in a European adult population.[1][2]

Table 2: Urinary Etiocholanolone Reference Intervals in Healthy Children and Adolescents (μg/24 hours)

Age (years)Boys (Median)Girls (Median)
3-8Gradual IncreaseGradual Increase
9-13Marked IncreaseMarked Increase
14-16Continued IncreaseContinued Increase

Qualitative description based on a study of 17-ketosteroids in children with normal sexual development.[3] A separate study provides more granular data presented as percentiles, showing a consistent rise from age 3 to 18.[4][5]

Etiocholanolone Levels in Diseased Populations

Alterations in etiocholanolone levels are associated with a range of diseases, reflecting underlying disturbances in steroid metabolism.

Table 3: Etiocholanolone Levels in Various Diseased Populations

DiseaseFindingPopulationQuantitative Data (where available)
Polycystic Ovary Syndrome (PCOS) ElevatedWomenMedian excretion significantly higher than in healthy controls.[4]
Congenital Adrenal Hyperplasia (CAH) ElevatedChildren & AdultsMarkedly increased urinary excretion of etiocholanolone is a characteristic feature, particularly in 21-hydroxylase deficiency.[5][6][7]
Liver Disease (Cirrhosis) DecreasedAdultsA gradual decrease in etiocholanolone excretion is observed with the progression of liver disease from acute hepatitis to cirrhosis.[8]
Breast Cancer InconsistentWomenSome studies report no significant difference in urinary etiocholanolone levels between breast cancer patients and controls, while others suggest a potential link that may be influenced by menopausal status.[4][9][10]
Prostate Cancer Limited DataMenThe direct correlation between etiocholanolone levels and prostate cancer is not well-established in the reviewed literature.

Experimental Protocols for Etiocholanolone Measurement

The quantification of etiocholanolone is predominantly performed using chromatographic techniques coupled with mass spectrometry, which offer high sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used method for urinary steroid profiling, including the analysis of etiocholanolone.

Sample Preparation:

  • Hydrolysis: Urine samples are subjected to enzymatic hydrolysis (e.g., using β-glucuronidase/arylsulfatase) to cleave conjugated steroids.

  • Extraction: Free steroids are extracted from the aqueous phase using an organic solvent (e.g., diethyl ether or a solid-phase extraction cartridge).

  • Derivatization: The extracted steroids are derivatized (e.g., methyloxime-trimethylsilyl ethers) to increase their volatility and improve chromatographic separation.

GC-MS Analysis:

  • Gas Chromatograph: Equipped with a capillary column suitable for steroid separation.

  • Mass Spectrometer: Operated in either full-scan or selected-ion monitoring (SIM) mode for detection and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is another powerful technique for the simultaneous quantification of multiple steroid hormones, including etiocholanolone, in both urine and serum.

Sample Preparation:

  • Protein Precipitation/Extraction: For serum samples, proteins are precipitated (e.g., with methanol or acetonitrile), followed by solid-phase or liquid-liquid extraction. Urine samples may undergo direct injection after dilution or a similar extraction procedure.

  • Derivatization (Optional): While not always necessary, derivatization can be employed to enhance ionization efficiency.

LC-MS/MS Analysis:

  • Liquid Chromatograph: Utilizes a reversed-phase column for separation.

  • Tandem Mass Spectrometer: Operated in multiple reaction monitoring (MRM) mode for highly specific and sensitive quantification.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to etiocholanolone.

Etiocholanolone_Metabolism Simplified Androgen Metabolism Pathway Androstenedione Androstenedione Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Etiocholanolone Etiocholanolone (5β-pathway) Androstenedione->Etiocholanolone 5β-reductase Androsterone Androsterone (5α-pathway) Androstenedione->Androsterone 5α-reductase Testosterone->Etiocholanolone 5β-reductase Testosterone->Androsterone 5α-reductase

Caption: Simplified pathway of etiocholanolone formation.

GCMS_Workflow General GC-MS Workflow for Urinary Etiocholanolone cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine Sample Urine Sample Hydrolysis Hydrolysis Urine Sample->Hydrolysis Enzymatic Extraction Extraction Hydrolysis->Extraction SPE or LLE Derivatization Derivatization Extraction->Derivatization GC_Separation GC_Separation Derivatization->GC_Separation Injection MS_Detection MS_Detection GC_Separation->MS_Detection Ionization Data_Analysis Data_Analysis MS_Detection->Data_Analysis Quantification Quantification Data_Analysis->Quantification

Caption: Workflow for etiocholanolone analysis by GC-MS.

Etiocholanolone_Health_Disease Etiocholanolone Levels in Health and Disease Healthy Healthy Population PCOS PCOS Healthy->PCOS Elevated CAH CAH Healthy->CAH Elevated Liver_Disease Liver Disease Healthy->Liver_Disease Decreased

Caption: Etiocholanolone level changes in disease states.

References

Urinary Etiocholanolone Excretion: A Comparative Analysis in Healthy Women and Patients with Breast Disease

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative analysis of urinary etiocholanolone excretion across different female patient cohorts. This guide provides a summary of key quantitative data, detailed experimental protocols, and a visual representation of the analytical workflow.

Etiocholanolone, a key metabolite of androstenedione and testosterone, serves as a valuable biomarker in assessing adrenal and androgen function.[1][2] Its excretion levels in urine can fluctuate under various physiological and pathological conditions. Notably, studies have indicated a significant decrease in 24-hour urinary etiocholanolone excretion in women diagnosed with both benign and malignant breast diseases when compared to healthy counterparts.[3][4] This guide synthesizes available data to provide a clear comparison of these excretion levels, outlines the methodologies for their measurement, and illustrates the metabolic pathway.

Quantitative Comparison of Etiocholanolone Excretion

The following table summarizes the 24-hour urinary excretion of etiocholanolone in healthy women and provides a qualitative comparison with patient cohorts diagnosed with benign and malignant breast disease, based on findings from published research.

Patient CohortNMean 24-Hour Urinary Etiocholanolone Excretion (ng/mL)Standard Deviation (ng/mL)Key Findings
Healthy Women 1191802764Baseline excretion levels established in a healthy female population.[5]
Women with Benign Breast Disease 89Data Not QuantifiedData Not QuantifiedStudies report a significant decrease in excretion compared to healthy controls.[3][4]
Women with Malignant Breast Disease 35Data Not QuantifiedData Not QuantifiedA significant decrease in excretion is observed when compared to healthy women.[3][4]

Note: While studies by Ivanovic et al. (1990) confirm a significant decrease in etiocholanolone excretion in women with benign (including fibroadenoma, microcysts, and macrocysts) and malignant breast disease, the specific mean and standard deviation values were not available in the accessed literature. The data for healthy women is sourced from Jalava et al. (2022).

Experimental Protocols for Etiocholanolone Measurement

The quantification of urinary etiocholanolone typically involves steroid profiling using chromatographic techniques coupled with mass spectrometry. The following is a representative protocol synthesized from established methods.

Sample Collection and Preparation
  • Urine Collection: A complete 24-hour urine sample is collected from each subject. The total volume is recorded, and aliquots are stored at -20°C or lower until analysis.

  • Enzymatic Hydrolysis: To measure total etiocholanolone (both free and conjugated forms), enzymatic hydrolysis is performed. A sample of urine is incubated with β-glucuronidase/arylsulfatase to deconjugate the steroid metabolites.

  • Solid-Phase Extraction (SPE): The hydrolyzed urine sample is then passed through an SPE cartridge to extract the steroids and remove interfering substances. The steroids are subsequently eluted with an organic solvent.

Derivatization (for GC-MS analysis)
  • For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the extracted steroids are derivatized to increase their volatility and improve their chromatographic properties. A common method is the formation of methyloxime-trimethylsilyl (MO-TMS) ethers.

Chromatographic Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS): The derivatized sample is injected into a gas chromatograph equipped with a capillary column. The different steroid metabolites are separated based on their retention times. The eluting compounds are then introduced into a mass spectrometer for detection and quantification.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Alternatively, the extracted sample can be analyzed by LC-MS/MS. The steroids are separated on a liquid chromatography column and then detected by a tandem mass spectrometer. This method often does not require derivatization.

Quantification
  • The concentration of etiocholanolone in the sample is determined by comparing the peak area of the analyte to that of a known amount of an internal standard. The final excretion value is then calculated based on the total 24-hour urine volume and expressed in micrograms or milligrams per 24 hours.

Visualizing the Androgen Metabolism and Analytical Workflow

The following diagrams illustrate the metabolic pathway leading to etiocholanolone and the general workflow for its analysis from a urine sample.

Androstenedione Androstenedione Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Etiocholanolone Etiocholanolone Androstenedione->Etiocholanolone 5β-reductase Testosterone->Etiocholanolone 5β-reductase Androsterone Androsterone Testosterone->Androsterone 5α-reductase

Simplified metabolic pathway of Etiocholanolone synthesis.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing 24h Urine Collection 24h Urine Collection Enzymatic Hydrolysis Enzymatic Hydrolysis 24h Urine Collection->Enzymatic Hydrolysis Solid-Phase Extraction Solid-Phase Extraction Enzymatic Hydrolysis->Solid-Phase Extraction Derivatization (for GC-MS) Derivatization (for GC-MS) Solid-Phase Extraction->Derivatization (for GC-MS) LC-MS/MS Analysis LC-MS/MS Analysis Solid-Phase Extraction->LC-MS/MS Analysis GC-MS Analysis GC-MS Analysis Derivatization (for GC-MS)->GC-MS Analysis Quantification Quantification GC-MS Analysis->Quantification LC-MS/MS Analysis->Quantification Data Reporting Data Reporting Quantification->Data Reporting

General experimental workflow for urinary Etiocholanolone analysis.

References

Evaluating the diagnostic utility of the Epietiocholanolone/Etiocholanolone ratio.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current scientific literature reveals that the Epietiocholanolone/Etiocholanolone (Epi/Etio) ratio is not a recognized or established biomarker for diagnostic purposes. While both this compound and etiocholanolone are metabolites of androgen metabolism, their specific ratio has not been correlated with any particular disease state or physiological condition in published research. The focus of diagnostic endocrinology has instead been on other steroid ratios that provide more clinically relevant information.

For researchers and drug development professionals, it is crucial to turn to validated biomarkers. A prominent and diagnostically significant alternative is the Androsterone/Etiocholanolone (A/E) ratio , which reflects the relative activity of 5α-reductase and 5β-reductase enzymes. This guide will provide a comparative overview of the A/E ratio against the Testosterone/Dihydrotestosterone (T/DHT) ratio, detail the metabolic pathways of the relevant steroids, and outline the experimental protocols for their measurement.

Comparative Diagnostic Utility: Androsterone/Etiocholanolone Ratio vs. Testosterone/DHT Ratio

The choice between the A/E ratio and the T/DHT ratio often depends on the clinical context, with the urinary A/E ratio emerging as a robust alternative, particularly in the diagnosis of 5α-reductase 2 deficiency (5-ARD).

FeatureAndrosterone/Etiocholanolone (A/E) RatioTestosterone/Dihydrotestosterone (T/DHT) Ratio
Primary Indication Diagnosis of 5α-reductase 2 deficiency[1][2], assessment of androgen metabolism in conditions like Polycystic Ovary Syndrome (PCOS) and adrenal disorders[3][4].Historically used for the diagnosis of 5α-reductase 2 deficiency[1][2].
Sample Type Urine[5][6][7].Serum/Plasma.
Diagnostic Accuracy (for 5-ARD) Higher accuracy. Studies have shown the urinary Etiocholanolone/Androsterone (a variation of the A/E ratio) to have a significantly better Area Under the Curve (AUC) in ROC analysis compared to the T/DHT ratio[1][2]. An AUC of 79.7% for diagnosing patients and 75.1% for carriers has been reported for the Et/An ratio, while the T/DHT ratio was found to be inaccurate[1][2].Often inconclusive and inaccurate for diagnosing 5-ARD, with studies reporting a wide range of sensitivities and specificities and a lack of consensus on cutoff values[1][8]. The AUC for the T/DHT ratio has been reported to be as low as 57.7% for patients and 54.1% for carriers[1].
Advantages - More reliable and cost-effective for 5-ARD diagnosis[1][2].- Reflects peripheral androgen metabolism and enzymatic activity (5α vs. 5β-reductase)[3][4].- Non-invasive sample collection.- Directly measures the primary androgen and its more potent metabolite.
Disadvantages - Can be influenced by liver function and other factors affecting steroid metabolism[3][9].- DHT testing is not always readily available and can be expensive[1][8].- Prone to false-negative results[1].
Reported Cutoff Values (for 5-ARD using Et/An) ≥ 0.95 for detecting patients and ≥ 0.99 for detecting carriers[1][2].Variable and often unreliable[1].

Metabolic Pathways of Etiocholanolone and this compound

This compound (3β-hydroxy-5β-androstan-17-one) and Etiocholanolone (3α-hydroxy-5β-androstan-17-one) are stereoisomers and terminal metabolites of testosterone, formed primarily in the liver through the 5β-reductase pathway. They are subsequently conjugated (glucuronidated or sulfated) and excreted in the urine[10]. The key distinction lies in the orientation of the hydroxyl group at the 3-position of the steroid nucleus.

Androgen Metabolism Pathway Testosterone Testosterone 5beta-Dihydrotestosterone 5beta-Dihydrotestosterone Testosterone->5beta-Dihydrotestosterone 5β-reductase Androstenedione Androstenedione 5beta-Androstanedione 5beta-Androstanedione Androstenedione->5beta-Androstanedione 5β-reductase 3beta,5beta-Androstanediol 3beta,5beta-Androstanediol 5beta-Dihydrotestosterone->3beta,5beta-Androstanediol 3β-HSD Etiocholanolone Etiocholanolone 5beta-Androstanedione->Etiocholanolone 3α-HSD This compound This compound 5beta-Androstanedione->this compound 3β-HSD 3beta,5beta-Androstanediol->this compound 17β-HSD

Metabolic pathway leading to Etiocholanolone and this compound.

Experimental Protocol: Urinary Steroid Profiling by GC-MS

The gold standard for the quantitative analysis of urinary steroid metabolites, including this compound and etiocholanolone, is Gas Chromatography-Mass Spectrometry (GC-MS)[11][12]. This technique offers high resolution and sensitivity for the separation and detection of structurally similar steroid isomers.

1. Sample Preparation:

  • Internal Standard Addition: An internal standard (e.g., a deuterated steroid) is added to a known volume of urine (typically 2 mL) for accurate quantification[5].

  • Deconjugation: Steroids are excreted as glucuronide and sulfate conjugates. Enzymatic hydrolysis using β-glucuronidase is performed to release the free steroids[5].

  • Solid-Phase Extraction (SPE): The deconjugated steroids are extracted and purified from the urine matrix using an SPE cartridge (e.g., C18)[5][13].

  • Derivatization: To improve volatility and thermal stability for GC analysis, the extracted steroids are derivatized. This is often a two-step process involving methoximation followed by silylation (e.g., with BSTFA) to form methyloxime-trimethylsilyl (MO-TMS) ethers[14]. Acetate derivatives can also be prepared[5].

2. GC-MS Analysis:

  • Injection: A small volume (e.g., 1-2 µL) of the derivatized sample is injected into the GC system[11].

  • Chromatographic Separation: The steroid derivatives are separated on a capillary column (e.g., a 50m column) using a specific temperature program to ensure the resolution of different steroid isomers[11].

  • Mass Spectrometric Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron ionization), and the resulting fragments are detected. The mass spectrum provides a unique fingerprint for each steroid, allowing for its identification and quantification[11][15].

3. Data Analysis:

  • Quantification: The concentration of each steroid is determined by comparing the peak area of the analyte to that of the internal standard[16].

  • Ratio Calculation: The concentrations of the target steroids (e.g., androsterone and etiocholanolone) are used to calculate the diagnostic ratio.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine Sample Urine Sample Internal Standard Internal Standard Deconjugation Deconjugation Internal Standard->Deconjugation Solid-Phase Extraction Solid-Phase Extraction Deconjugation->Solid-Phase Extraction Derivatization Derivatization Solid-Phase Extraction->Derivatization GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Ratio Calculation Ratio Calculation Data Processing->Ratio Calculation

Workflow for urinary steroid analysis by GC-MS.

References

Safety Operating Guide

Navigating the Disposal of Epietiocholanolone: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like epietiocholanolone is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This compound, a steroid and an endogenous metabolite, requires meticulous handling and disposal procedures to prevent occupational exposure and environmental contamination. This guide provides essential, step-by-step instructions for the safe disposal of this compound and associated materials in a laboratory setting.

Health and Safety Hazards

Hazard CategoryDescriptionRecommended Precautions
Chemical Hazard As a steroid compound, it may have biological activity.Handle with appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses.
Occupational Exposure Inhalation of dust or direct skin contact may pose health risks.All handling should be performed in a well-ventilated area or a chemical fume hood.[3]
Environmental Hazard Improper disposal can lead to contamination of water systems.[4]Do not dispose of down the drain.[4] Treat as hazardous waste for incineration.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to institutional, local, and federal regulations for hazardous pharmaceutical waste.[2][5] The following protocol outlines the general steps for its proper disposal.

1. Waste Identification and Classification:

  • Treat all waste containing this compound (e.g., unused product, contaminated labware, PPE) as hazardous pharmaceutical waste.[6]

2. Segregation:

  • At the point of generation, segregate this compound waste from non-hazardous waste.[6]

  • Use designated, properly labeled, leak-proof containers.

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound."

  • Include other relevant information as required by your institution's and local regulations.[6]

4. Storage:

  • Store sealed waste containers in a designated, secure area away from incompatible materials.[6]

  • The storage area should be well-ventilated.[6]

5. Disposal:

  • Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal company.[6]

  • Incineration is the preferred method for hormonal contraceptives and similar materials.[1]

  • Never dispose of this compound by flushing it down the sewer or in the regular trash.[7]

6. Documentation:

  • Maintain accurate records of the hazardous waste generated and disposed of, in accordance with your institution's policies and regulatory requirements. This may include a hazardous waste manifest.[6]

Experimental Protocols

Currently, there are no established and widely available experimental protocols specifically for the degradation or neutralization of this compound for disposal purposes. Research on the environmental fate of similar hormonal compounds indicates that degradation in wastewater treatment plants is often incomplete. Therefore, chemical treatment within the laboratory is not recommended without validated procedures. The standard and required practice is disposal via a licensed hazardous waste contractor.[6]

Disposal Workflow for this compound

A Waste Generation (Unused this compound, Contaminated Labware, PPE) B Identify as Hazardous Pharmaceutical Waste A->B C Segregate at Point of Generation B->C D Label Container ('Hazardous Waste', Chemical Name) C->D E Store in Secure, Ventilated Area D->E F Arrange for Licensed Hazardous Waste Collection E->F G Incineration by Licensed Facility F->G H Maintain Disposal Records (Manifests) G->H

Caption: Decision-making process for the proper disposal of this compound.

References

Essential Safety and Handling of Epietiocholanolone in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the appropriate handling of chemical compounds is paramount to ensuring a safe and efficient laboratory environment. While Epietiocholanolone is not classified as a hazardous substance, adhering to standard laboratory safety protocols is essential to maintain best practices and mitigate any potential risks. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), handling procedures, and disposal plans for this compound.

Based on available safety data, this compound does not necessitate specialized personal protective equipment beyond what is standard for any laboratory setting. The safety profile, as outlined by supplier Safety Data Sheets (SDS), indicates minimal health, flammability, and reactivity hazards.

Hazard CategoryNFPA RatingHMIS Rating
Health 00
Flammability 00
Reactivity 00

Standard Operating Procedures for this compound

Even in the absence of significant hazards, a structured approach to handling, storage, and disposal is crucial for maintaining a safe and organized laboratory.

Personal Protective Equipment (PPE)

Standard laboratory PPE is sufficient for the routine handling of this compound. This includes:

  • Lab Coat: A standard lab coat should be worn to protect against spills and contamination of personal clothing.

  • Safety Glasses: Eye protection is a fundamental requirement in any laboratory to prevent accidental splashes.

  • Gloves: Nitrile gloves are recommended to prevent direct skin contact and maintain the purity of the compound.

Handling and Storage

Proper handling and storage are key to preserving the integrity of this compound and ensuring a safe working environment.

  • Engineering Controls: Handle the compound in a well-ventilated area. A fume hood is not strictly required but is considered best practice for handling any chemical powder to minimize inhalation.

  • Storage: Store this compound in a tightly sealed container in a cool, dry place away from direct sunlight.

  • Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Avoid eating, drinking, or applying cosmetics in the laboratory.

Spill and Disposal Plan

In the event of a spill, the non-hazardous nature of this compound simplifies the cleanup process.

  • Spill Cleanup: For a small spill, sweep up the solid material, taking care to avoid creating dust, and place it in a designated waste container. Clean the spill area with soap and water.

  • Waste Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for non-hazardous chemical waste. While it may not be classified as hazardous, it should not be disposed of in the regular trash or down the drain unless permitted by institutional guidelines.

Procedural Workflow for Handling this compound

The following diagram illustrates the standard workflow for handling this compound, from initial preparation to final disposal, emphasizing safety at each step.

Epietiocholanolone_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Lab Coat, Safety Glasses, Gloves) A->B C Weigh this compound in a well-ventilated area or fume hood B->C D Perform experimental procedure C->D E Clean work area and equipment D->E F Dispose of waste in designated 'Non-Hazardous Chemical Waste' container E->F G Remove PPE and wash hands thoroughly F->G

Standard workflow for handling this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epietiocholanolone
Reactant of Route 2
Epietiocholanolone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。